2-amino-6-(Trifluoromethyl)nicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAHVTPLUOJADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470607 | |
| Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890302-02-0 | |
| Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-amino-6-(trifluoromethyl)nicotinic acid structure and properties
An In-Depth Technical Guide to 2-amino-6-(trifluoromethyl)nicotinic Acid: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document delineates its molecular structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the compound's biological significance, drawing connections between its structural motifs—the nicotinic acid scaffold and the trifluoromethyl group—and its potential therapeutic applications, including its role as a core structure for enzyme inhibitors. Detailed protocols for synthesis, safety and handling procedures are provided for researchers and drug development professionals.
Chapter 1: Molecular Structure and Physicochemical Properties
Chemical Identity
This compound is a heterocyclic compound featuring a pyridine ring substituted with three key functional groups: a carboxylic acid at the 3-position, an amino group at the 2-position, and a trifluoromethyl group at the 6-position. This specific arrangement of electron-donating (amino) and electron-withdrawing (carboxylic acid, trifluoromethyl) groups dictates its chemical reactivity and biological activity.
The structure and core identifiers are summarized below:
-
IUPAC Name: 2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid[1]
-
Synonyms: this compound[1]
-
Molecular Formula: C₇H₅F₃N₂O₂[1]
-
Molecular Weight: 206.12 g/mol [1]
Caption: Figure 1: Chemical Structure.
Physicochemical and Computational Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability.
| Property | Value | Reference |
| Physical Form | Off-white to yellow powder or crystals | [2] |
| Purity | ≥97% | [2] |
| Storage Temperature | 2-8°C, sealed in dry, keep in dark place | [2] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [1] |
| LogP (calculated) | 1.3808 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
Spectroscopic Profile (Predicted)
While specific experimental spectra are not widely published, the structure allows for the prediction of its key spectroscopic features.
-
¹H NMR: In a solvent like DMSO-d₆, one would expect two distinct signals in the aromatic region for the two pyridine ring protons. The proton at the 5-position would likely appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position would appear as a doublet as well. The protons of the primary amine (-NH₂) would likely appear as a broad singlet, and the carboxylic acid proton (-COOH) would be a very broad singlet at a significantly downfield chemical shift.
-
¹³C NMR: The spectrum should display seven distinct carbon signals. The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The remaining six carbons (five on the pyridine ring and the carboxylic carbon) would appear as singlets in a proton-decoupled spectrum.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z 206. A prominent fragment would likely correspond to the loss of the carboxylic acid group (M-45).
Chapter 2: Synthesis and Reactivity
Synthetic Strategy: Nucleophilic Aromatic Substitution
The synthesis of this compound is most effectively achieved via nucleophilic aromatic substitution (SₙAr). The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups. This electronic profile makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the activating groups.
The use of a halo-substituted precursor, such as 2-chloro-6-(trifluoromethyl)nicotinic acid , is an ideal strategy. The chlorine atom at the 2-position serves as an excellent leaving group, readily displaced by an amine nucleophile.[4][5]
Caption: Logical flow for the synthetic strategy.
Experimental Protocol: Amination of a Halopyridine Precursor
This protocol is based on established methods for the amination of similar halopyridine scaffolds.[5] The use of a protected amine followed by deprotection is a common tactic to avoid side reactions.
Objective: To synthesize this compound from 2-chloro-6-(trifluoromethyl)nicotinic acid.
Step 1: Nucleophilic Substitution
-
In a round-bottom flask, dissolve 1 equivalent of 2-chloro-6-(trifluoromethyl)nicotinic acid in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Add 1.1 equivalents of a protected amine source, such as 2,4-dimethoxybenzylamine, and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine).[5]
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.
Step 2: Deprotection
-
Dissolve the crude protected intermediate from Step 1 in a strong acid, typically trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 2-4 hours or until deprotection is complete (monitored by LC-MS).
-
Remove the TFA under reduced pressure.
-
Neutralize the residue carefully with a saturated solution of sodium bicarbonate. The product may precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: Experimental workflow for synthesis.
Chapter 3: Biological Significance and Therapeutic Potential
The Value of Fluorinated Nicotinic Acid Scaffolds
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are foundational scaffolds in pharmacology.[5] Nicotinic acid itself is a well-known lipid-lowering agent used to treat hyperlipidemia.[6][7] Its derivatives have been explored for a vast range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer roles.[8]
The strategic incorporation of fluorine or trifluoromethyl groups is a cornerstone of modern drug design.[9][10] The -CF₃ group can dramatically improve a molecule's pharmacological profile by:
-
Enhancing Metabolic Stability: The high strength of the C-F bond makes the group resistant to metabolic degradation by cytochrome P450 enzymes.
-
Increasing Lipophilicity: This can improve membrane permeability and bioavailability.[11]
-
Modulating Acidity/Basicity: The electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.
Reported Biological Activity: HIV-1 Reverse Transcriptase Inhibition
Derivatives built upon the this compound core have shown promise as inhibitors of the RNase H function of HIV-1 reverse transcriptase.[5][12] This enzyme is crucial for the replication of the HIV virus, making it a validated target for antiviral therapy. The inhibitory activity of several derivatives highlights the potential of this scaffold in developing new antiviral agents.[5]
| Compound Derivative Type | Designation | IC₅₀ (µM) |
| Oxime | 25 | 0.7 |
| Aryl Amide | 28 | 5.6 |
| Aryl Amide | 29 | 12 |
| Ester | 21 | 14 |
| Aryl Amide | 30 | 20 |
| Benzylamide | 38 | 9 |
| (Data sourced from literature discussing derivatives of the core scaffold)[5] |
Future Research and Drug Development
The unique combination of a biologically active nicotinic acid core and a pharmacologically advantageous trifluoromethyl group makes this compound a highly valuable building block for drug discovery libraries. Its potential applications extend beyond antiviral research. Given the roles of other nicotinic acid derivatives, this scaffold could be explored for developing novel agents in areas such as:
-
Oncology: Targeting metabolic pathways in cancer cells.
-
Cardiovascular Disease: Developing new lipid-modulating agents with improved side-effect profiles.[13]
-
Inflammatory Disorders: Leveraging the known anti-inflammatory properties of the nicotinic acid receptor pathway.[8]
Chapter 4: Safety and Handling
Hazard Identification
This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).
| GHS Hazard Code | Statement | Pictogram |
| H302 | Harmful if swallowed | GHS07 |
| H315 | Causes skin irritation | GHS07 |
| H319 | Causes serious eye irritation | GHS07 |
| H335 | May cause respiratory irritation | GHS07 |
| (Data sourced from supplier safety information)[1] |
Recommended Handling Protocol
-
Engineering Controls: Use a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area as specified (2-8°C).[2]
-
Spill Response: In case of a spill, cordon off the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a sealed container for chemical waste disposal.
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Conclusion
This compound is a strategically designed chemical entity that merges the biological relevance of the nicotinic acid scaffold with the desirable pharmacokinetic properties conferred by trifluoromethylation. Its accessible synthesis from commercially available precursors and its demonstrated utility as a core for potent enzyme inhibitors make it a valuable building block for modern drug discovery campaigns. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically deploy this compound in the pursuit of novel therapeutic agents.
References
- ChemWhat. This compound CAS#: 890302-02-0.
- PubMed. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.
- SciSpace. Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq.
- Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications.
- Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate.
- Semantic Scholar. Utilization of fluorinated α-amino acids in small molecule drug design.
- MDPI. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications.
- ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design.
- PubMed. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine.
- Wikipedia. Nicotinic acid.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | 890302-02-0 [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. crnusa.org [crnusa.org]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Utilization of fluorinated α-amino acids in small molecule drug design | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. innospk.com [innospk.com]
- 12. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 13. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)nicotinic Acid
Abstract
This technical guide provides a comprehensive scientific overview of 2-amino-6-(trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group and an amino moiety onto the nicotinic acid scaffold imparts unique physicochemical and pharmacological properties. This document delves into the compound's chemical identity, synthesis, and characterization, with a primary focus on its role as a core scaffold for the development of novel antiviral agents. Specifically, it elucidates the mechanism by which derivatives of this compound act as dual inhibitors of HIV-1 reverse transcriptase. Detailed, field-proven protocols for its synthesis and analytical characterization are provided to enable researchers to apply this knowledge in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the potential of this versatile chemical entity.
Introduction: A Scaffold of Therapeutic Potential
The intersection of fluorine chemistry and heterocyclic compounds has become a cornerstone of modern drug discovery. The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) moiety, into bioactive molecules is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[1] When combined with a privileged scaffold like nicotinic acid—a fundamental B-vitamin[2]—the resulting derivatives present a compelling starting point for therapeutic innovation.
This compound (CAS No. 890302-02-0) is one such molecule. It merges three critical pharmacophoric features:
-
A Pyridine Ring: A core heterocyclic structure found in numerous approved drugs.[3]
-
A Trifluoromethyl Group: An electron-withdrawing group that enhances stability and can participate in crucial binding interactions.[4]
-
An Amino Group: A versatile functional group that can act as a hydrogen bond donor and a key site for further chemical modification.
While the parent compound is primarily a building block, its derivatives have shown significant promise, particularly in the field of virology. This guide will synthesize the available technical data to provide a holistic understanding of this compound's properties and applications.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 890302-02-0 | [5] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [5][6] |
| Molecular Weight | 206.12 g/mol | [5] |
| Appearance | Off-white to yellow powder or crystals | |
| IUPAC Name | 2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | [5] |
| SMILES | O=C(O)C1=C(N)N=C(C(F)(F)F)C=C1 | [5] |
| InChI Key | KGAHVTPLUOJADL-UHFFFAOYSA-N | |
| Purity | Typically ≥97-98% | [5] |
| Storage | Store at 2-8°C, sealed in dry, dark conditions |
Synthesis and Characterization
The synthesis of this compound is a critical process for its availability in research. The most documented approach relies on the functionalization of a pre-existing trifluoromethylated pyridine ring.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most common and robust method for synthesizing this scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective due to the electronic nature of the starting material. The pyridine ring nitrogen and the potent electron-withdrawing trifluoromethyl group strongly activate the C-2 position, making it highly susceptible to nucleophilic attack and displacement of a suitable leaving group, typically a halide.
The logical workflow for this synthesis is depicted below.
Caption: General workflow for the SNAr synthesis.
Protocol: Laboratory-Scale Synthesis
This protocol describes a representative synthesis adapted from methodologies reported for analogous compounds.[7] It utilizes a protected amine followed by a deprotection step, a common strategy to control reactivity and improve yields.
Objective: To synthesize this compound from 2-chloro-6-(trifluoromethyl)nicotinic acid.
Materials:
-
2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)
-
2,4-Dimethoxybenzylamine (DMB-NH₂) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Step 1: Nucleophilic Substitution (DMB Protection)
-
Causality: The DMB group is used as a protecting group for the amine. It is stable under the reaction conditions but can be easily removed later with a strong acid like TFA.
-
To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-6-(trifluoromethyl)nicotinic acid and anhydrous DMF.
-
Add the base (TEA or DIPEA), followed by the dropwise addition of 2,4-dimethoxybenzylamine.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate. Wash sequentially with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude DMB-protected intermediate.
-
-
Step 2: Deprotection
-
Causality: TFA is a strong acid that cleaves the DMB group, liberating the free amine to yield the final product.
-
Dissolve the crude intermediate from Step 1 in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 5-10 equivalents) to the solution.
-
Stir at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Triturate the resulting solid with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
-
Step 3: Characterization
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS). The purity should be assessed via HPLC.
-
Biological Activity & Mechanism of Action
While nicotinic acid itself is known for its lipid-modifying effects through receptors like HCA₂ (GPR109A), the primary therapeutic interest in the this compound scaffold lies elsewhere: antiviral activity.[8]
Primary Target: HIV-1 Reverse Transcriptase (RT)
Research has identified derivatives of this scaffold, specifically 2-(arylamino)-6-(trifluoromethyl)nicotinic acids, as promising dual inhibitors of HIV-1 Reverse Transcriptase (RT). HIV-1 RT is a critical enzyme for the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.
HIV-1 RT has two distinct enzymatic domains:
-
RNA-Dependent DNA Polymerase (RDDP): This domain synthesizes a DNA strand using the viral RNA as a template.
-
Ribonuclease H (RNase H): This domain selectively degrades the RNA strand from the intermediate RNA-DNA hybrid, which is essential for the synthesis of the second DNA strand.
Derivatives of this compound have been engineered to inhibit both of these functions, making them "dual inhibitors." This is a highly attractive strategy because targeting two essential enzymatic activities simultaneously can create a higher barrier to the development of drug resistance.
Caption: Mechanism of dual inhibition of HIV-1 Reverse Transcriptase.
Quantitative Data on Derivatives
The following table summarizes generalized findings on the activity of derivatives based on this core scaffold. The data highlights the potential for developing potent antiviral agents.
| Compound Class | Target Activity | Inhibitory Concentration (IC₅₀) | Cell-based Antiviral Activity (EC₅₀) | Source |
| 2-(Arylamino) Derivatives | HIV-1 RNase H | Low micromolar range | Active against viral replication | |
| 2-(Arylamino) Derivatives | HIV-1 RDDP | Active against NNRTI-resistant RT mutants | Not specified |
Note: Data is generalized from findings on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as specific values vary by the aryl substituent.
Experimental Protocols
To ensure the utility of this guide in a research setting, the following section provides detailed, self-validating experimental protocols.
Protocol: Analytical Method for Purity and Identity
Objective: To determine the purity of synthesized this compound and confirm its identity using Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Mass Spectrometry (MS).
Instrumentation & Materials:
-
HPLC system with a UV detector and a mass spectrometer
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample: ~1 mg/mL solution of the compound in 50:50 Acetonitrile/Water
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. crnusa.org [crnusa.org]
- 3. dovepress.com [dovepress.com]
- 4. innospk.com [innospk.com]
- 5. chemscene.com [chemscene.com]
- 6. chemwhat.com [chemwhat.com]
- 7. benchchem.com [benchchem.com]
- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of the 2-Amino-6-(trifluoromethyl)nicotinic Acid Scaffold
Foreword: The Architectural Significance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. The 2-amino-6-(trifluoromethyl)nicotinic acid core is a prime example of such a scaffold. Its inherent electronic properties, combined with the strategic placement of functional groups, provide a versatile platform for the development of novel therapeutic agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aminopyridine core offers multiple points for synthetic diversification. This guide delves into the known biological activities stemming from this core structure, offering insights into its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers in the field.
Synthetic Avenues to a Versatile Core
The practical utility of any chemical scaffold is underpinned by its synthetic accessibility. The synthesis of this compound is well-documented, typically commencing from 2-chloro-6-(trifluoromethyl)nicotinic acid. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of the chloro-precursor with an amine, followed by deprotection if necessary. This robust methodology allows for the generation of a library of derivatives, each with the potential for unique biological activities.
Unveiling the Biological Potential: Key Therapeutic Areas
While this compound itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant biological activity across several therapeutic domains.
Antiviral Activity: Targeting HIV-1 Reverse Transcriptase
A significant area of investigation for derivatives of this scaffold is in the development of novel anti-HIV agents. Specifically, these compounds have shown promise as dual inhibitors of the HIV-1 reverse transcriptase (RT), targeting both the DNA polymerase and ribonuclease H (RNase H) activities of the enzyme.[1] The RNase H active site, in particular, is an attractive but challenging target for antiretroviral therapy.
Derivatives of this compound have been shown to function by chelating the two magnesium ions present at the RNase H active site. This chelation prevents the enzyme from interacting with and cleaving the RNA strand of the RNA-DNA heteroduplex, a critical step in the viral replication cycle. By disrupting this process, these compounds can inhibit viral replication.
Below is a diagram illustrating the proposed mechanism of RNase H inhibition.
Caption: Proposed mechanism of HIV-1 RNase H inhibition.
Antifungal Properties: Disrupting Fungal Cell Wall Integrity
Derivatives of 2-aminonicotinamide, which shares a similar structural motif, have exhibited potent in vitro antifungal activity. These compounds are designed based on known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, a pathway essential for the integrity of the fungal cell wall.
The proposed mechanism involves the inhibition of key enzymes in the GPI biosynthesis pathway. This disruption prevents the proper anchoring of essential proteins to the fungal cell surface, leading to a compromised cell wall and ultimately, fungal cell death. This targeted approach offers a promising strategy for the development of new antifungal agents, particularly in light of growing resistance to existing therapies.
The following diagram illustrates the workflow for evaluating antifungal activity.
Caption: Workflow for antifungal susceptibility testing.
Quantitative Biological Activity Data
The following table summarizes the reported in vitro biological activities for derivatives based on the 2-aminonicotinic acid scaffold. It is important to note that these activities are for derivatives and not the parent compound itself.
| Derivative Class | Target Organism/Enzyme | Assay | Activity Metric | Value Range | Reference |
| 2-Aminonicotinamide Derivatives | Candida albicans | Broth Microdilution | MIC80 | 0.0313 - 4.0 µg/mL | [2] |
| 2-Aminonicotinamide Derivatives | Fluconazole-resistant C. albicans | Broth Microdilution | MIC80 | 0.0313 - 2.0 µg/mL | [2] |
| 2-Aminonicotinamide Derivatives | C. parapsilosis, C. glabrata | Broth Microdilution | MIC80 | 0.0313 - 2.0 µg/mL | [3] |
| 2-Aminonicotinamide Derivatives | Cryptococcus neoformans | Broth Microdilution | MIC80 | 0.0313 - 2.0 µg/mL | [3] |
| 2-Arylamino-6-(trifluoromethyl)nicotinic Acid Derivatives | HIV-1 (Wild-Type) | One-Round Viral Replication | EC50 | 94 nM - 1.5 µM | [4] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of compounds derived from the this compound scaffold.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compounds (derivatives of this compound)
-
Fungal strains (e.g., Candida albicans)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in the 96-well plates.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve the desired final inoculum concentration.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: After incubation, determine the MIC80, which is the lowest concentration of the compound that causes an 80% or greater reduction in turbidity compared to the positive control. This can be assessed visually or by using a plate reader.[3]
HIV-1 RNase H Inhibition Assay
This protocol provides a framework for assessing the inhibition of the RNase H activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RNA-DNA hybrid substrate (e.g., a fluorescently labeled RNA hybridized to a DNA strand)
-
Test compounds
-
Assay buffer (containing Mg2+)
-
96-well plates suitable for fluorescence detection
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant HIV-1 RT.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the RNA-DNA hybrid substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Measure the fluorescence in each well. Cleavage of the RNA strand by RNase H will result in a change in the fluorescence signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the RNase H activity.
Future Directions and Conclusion
The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive molecules. The demonstrated antiviral and antifungal activities of its derivatives highlight the therapeutic potential of this chemical class. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the activity of this scaffold against other targets is a promising avenue for new drug discovery efforts. The versatility of the this compound core ensures its continued relevance in the field of medicinal chemistry for years to come.
References
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
- ACS Publications. (2014). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- ResearchGate. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.
- PubMed. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.
- PubMed. (n.d.). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties.
- PubMed Central. (n.d.). Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase.
- PubMed. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents.
Sources
2-amino-6-(trifluoromethyl)nicotinic acid molecular weight
An In-depth Technical Guide to 2-amino-6-(trifluoromethyl)nicotinic acid
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group onto the nicotinic acid scaffold dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. This document details the compound's core properties, outlines a validated synthetic pathway, and provides robust, step-by-step protocols for its analytical characterization using modern spectroscopic and chromatographic techniques. The causality behind experimental choices is explained to provide researchers with actionable, field-proven insights for their work with this and related compounds.
Introduction: The Strategic Role of Fluorinated Nicotinic Acids
Nicotinic acid (niacin, vitamin B3) and its derivatives are foundational scaffolds in the development of pharmaceuticals and agrochemicals.[1] The pyridine ring is a key feature in a vast array of biologically active molecules, with nicotinic acid itself being a well-known lipid-lowering agent.[1] In modern drug design, the strategic incorporation of fluorine-containing groups is a widely used strategy to enhance critical drug-like properties.[1]
The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a molecule's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[1][2] this compound combines these features, making it a valuable building block for creating novel therapeutic agents. For instance, compounds built on this scaffold have shown potential as inhibitors for targets like HIV-1 reverse transcriptase, highlighting the therapeutic promise of this molecular architecture.[1] This guide serves as a technical resource for scientists working to synthesize, characterize, and utilize this potent chemical entity.
Compound Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 206.12 g/mol | [3][4] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [3][5] |
| CAS Number | 890302-02-0 | [3][4] |
| IUPAC Name | 2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | [3] |
| Appearance | Off-white to yellow powder or crystals | [4] |
| Purity | ≥97-98% (Commercially available) | [3][4] |
| Storage Temperature | 2-8°C, sealed in dry, dark conditions | [4] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [3] |
| LogP (Computed) | 1.38 | [3] |
| InChI Key | KGAHVTPLUOJADL-UHFFFAOYSA-N | [4] |
Synthesis and Purification
The synthesis of the this compound scaffold is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method leverages a precursor that already contains the key trifluoromethyl and carboxylic acid groups in the correct positions.[1][6]
Synthetic Workflow: SNAr Approach
A documented and logical synthetic route utilizes 2-chloro-6-(trifluoromethyl)nicotinic acid as the starting material.[1][6] The chloro-substituent serves as an effective leaving group, activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the adjacent trifluoromethyl group.
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; the outcome of each major step (reaction completion, precipitation, purification) is verified before proceeding.
-
Reagent Preparation: In a pressure-rated reaction vessel, dissolve 1.0 equivalent of 2-chloro-6-(trifluoromethyl)nicotinic acid in a suitable polar, aprotic solvent (e.g., DMSO or NMP) to facilitate the dissolution of the starting material and the reaction intermediates.
-
Reaction: Add 5-10 equivalents of a concentrated aqueous ammonia solution to the vessel. The large excess of the nucleophile (ammonia) is crucial to drive the reaction to completion and minimize potential side reactions.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-120°C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 12-24 hours).
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of cold water.
-
Acidification and Precipitation: While stirring, acidify the aqueous mixture by the dropwise addition of a strong acid (e.g., 6M HCl) until the pH reaches approximately 3-4. The target molecule is amphoteric; adjusting the pH to its isoelectric point minimizes its solubility, causing it to precipitate out of the solution. This step is the primary means of separating the product from water-soluble impurities.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts and impurities, followed by a small amount of a non-polar solvent (e.g., hexane) to aid in drying.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of a hot polar solvent (e.g., ethanol or isopropanol). If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals. Collect the purified crystals by vacuum filtration and dry them under a vacuum. The slow cooling process is essential for forming a well-ordered crystal lattice, which excludes impurities.
Analytical Characterization
A multi-technique approach is required to unambiguously confirm the identity, structure, and purity of the synthesized compound. The electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoromethyl group (-CF₃) create distinct and predictable signatures in various spectroscopic analyses.
Caption: Integrated workflow for the analytical characterization of the target compound.
Molecular Weight Verification by Mass Spectrometry (MS)
Causality: MS is the definitive technique for confirming the molecular weight of a compound. Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of ionizable amino and carboxylic acid groups, which readily accept or lose a proton to form ions in solution.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: Use an ESI-MS instrument. Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 207.12.
-
Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 205.12.
-
-
Validation: The observation of these ions with the correct isotopic distribution pattern provides high confidence in the compound's elemental composition (C₇H₅F₃N₂O₂).
Structural Elucidation by NMR Spectroscopy
Causality: NMR provides unparalleled detail about the molecular structure by probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. The substitution pattern on the pyridine ring results in a predictable set of signals. The electron-withdrawing -CF₃ group will cause downfield shifts for nearby nuclei, while the electron-donating -NH₂ group will cause upfield shifts.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which can solubilize the compound and has exchangeable protons that will not interfere with the signals from the -NH₂ and -COOH protons.[7]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]
-
¹H NMR Acquisition:
-
Expected Signals: Two aromatic protons on the pyridine ring, which will appear as doublets due to coupling with each other. A broad singlet for the two protons of the -NH₂ group and another broad singlet for the acidic proton of the -COOH group. The exact chemical shifts will depend on concentration and temperature.
-
-
¹³C NMR Acquisition:
-
Expected Signals: Seven distinct carbon signals are expected. The carbon attached to the fluorine atoms (C-CF₃) will show a characteristic quartet due to C-F coupling. The other aromatic carbons will appear in the typical aromatic region (~110-160 ppm), and the carboxylic acid carbon will be significantly downfield (>165 ppm).
-
-
¹⁹F NMR Acquisition:
-
Expected Signal: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. This is a crucial validation step for confirming the presence and chemical environment of the trifluoromethyl moiety.
-
Purity Assessment by HPLC
Causality: Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of small organic molecules. It separates compounds based on their hydrophobicity. A C18 column is chosen for its versatility and strong retention of moderately polar aromatic compounds. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak.
Protocol:
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Start with a low percentage of Solvent B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over 10-15 minutes. This gradient ensures that both polar and non-polar impurities can be resolved from the main product peak.
-
Detection: Monitor the elution profile with a UV detector at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm or 261 nm).[8]
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[9][10]
-
Analysis: Inject 5-10 µL of the sample. Purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all observed peaks. A pure sample should exhibit a single major peak.
Safety and Handling
Professional laboratory practice dictates that all chemicals be handled with care. This compound presents specific hazards that require appropriate safety measures.
-
GHS Classification: The compound is classified with the GHS07 pictogram (Exclamation mark), indicating it can cause irritation or acute toxicity.[3][4]
-
Signal Word: Warning.[4]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Conclusion
This compound is a strategically important building block for chemical and pharmaceutical research. Its synthesis is achievable through robust and scalable chemical methods, and its identity and purity can be rigorously confirmed through a combination of mass spectrometry, multi-nuclear NMR spectroscopy, and HPLC. The detailed protocols and causative explanations provided in this guide offer a solid foundation for researchers to confidently handle, characterize, and deploy this versatile compound in their drug discovery and development programs.
References
- This compound Product Page.
- Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
- Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis.
- Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 890302-02-0 [sigmaaldrich.com]
- 5. chemwhat.com [chemwhat.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pickeringlabs.com [pickeringlabs.com]
An In-Depth Technical Guide to 2-Amino-6-(trifluoromethyl)nicotinic acid (CAS 890302-02-0) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-6-(trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore its known biological activities and potential mechanisms of action, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.
Core Compound Identity and Properties
This compound, registered under CAS number 890302-02-0, is a nicotinic acid derivative featuring an amino group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring.[1][2] The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold in drug discovery.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 890302-02-0 | [1][2] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [2] |
| Molecular Weight | 206.12 g/mol | [2] |
| Appearance | Off-white to yellow powder or crystals | Sigma-Aldrich |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | 4°C, protected from light | [2] |
| SMILES | O=C(O)C1=C(N)N=C(C(F)(F)F)C=C1 | [2] |
| TPSA | 76.21 Ų | ChemScene |
| LogP | 1.3808 | ChemScene |
| Hydrogen Bond Donors | 2 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
Synthesis of this compound
Experimental Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine via Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on the amination of a halo-trifluoromethylpyridine and serves as a representative example.[3]
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Aqueous ammonia (28-30%)
-
Methylene chloride (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
High-pressure autoclave reactor
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 2-chloro-5-(trifluoromethyl)pyridine with an excess of aqueous ammonia.
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature typically ranging from 150-200°C for several hours. The reaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer multiple times with methylene chloride.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by distillation or recrystallization to yield the final 2-amino-5-(trifluoromethyl)pyridine.
Diagram 1: General Synthetic Pathway
Caption: Synthesis of the target compound via SNAr.
Biological Activity and Mechanism of Action
Derivatives of this compound have shown promise in several therapeutic areas, primarily as enzyme inhibitors. The trifluoromethyl group often plays a crucial role in enhancing binding affinity and selectivity for the target protein.
Inhibition of HIV-1 Reverse Transcriptase RNase H
A significant area of investigation for this class of compounds is their activity as inhibitors of the Ribonuclease H (RNase H) function of HIV-1 Reverse Transcriptase (RT).[4] The RNase H activity of RT is essential for viral replication, making it an attractive target for antiretroviral therapy.[5][6] Compounds based on the this compound scaffold have been identified as dual inhibitors, targeting both the polymerase and RNase H activities of HIV-1 RT.[4] The proposed mechanism of action for some of these inhibitors involves chelation of the two magnesium ions at the RNase H active site, which prevents the enzyme from cleaving the RNA strand of the RNA-DNA heteroduplex.[7][8]
Inhibition of Carbonic Anhydrase III
Nicotinic acid analogs are also being explored for their potential to inhibit carbonic anhydrase III (CAIII). CAIII is a target for managing conditions such as dyslipidemia and certain types of cancer. The inhibitory activity of these compounds highlights their versatility as a scaffold for developing new therapeutic agents.
Experimental Protocols for Biological Evaluation
HIV-1 RNase H Inhibition Assay
The following is a general protocol for evaluating the inhibitory activity of small molecules against the RNase H function of HIV-1 RT. This assay measures the cleavage of an RNA strand in an RNA/DNA hybrid substrate.[9]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
RNA/DNA hybrid duplex substrate (e.g., RNA: 5'-CCCCCUCUCAAAAACAGGAGCAGAAAGACAAG; DNA: 5'-biotin-GTCTTTCTGCTC)
-
Assay buffer: 50 mM Tris-HCl (pH 7.8), 80 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA, 0.2% PEG-8000
-
Test compound (dissolved in DMSO)
-
Quenching solution (e.g., EDTA)
-
Detection system (e.g., streptavidin-coated beads and a ruthenium-labeled cDNA oligonucleotide for ECL detection)
Procedure:
-
Reaction Setup: In a suitable microplate, combine the HIV-1 RT enzyme with the test compound at various concentrations in the assay buffer. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit inhibitor binding.
-
Initiation of Reaction: Add the RNA/DNA hybrid duplex substrate to initiate the RNase H reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution, such as EDTA, which chelates the magnesium ions essential for enzymatic activity.
-
Detection: Quantify the extent of RNA cleavage. In the example provided, cleavage of the RNA strand leads to the dissociation of the biotinylated DNA strand. This can be captured on streptavidin-coated beads and detected by annealing a ruthenium-labeled cDNA oligonucleotide, with the signal measured using an ECL reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram 2: HIV-1 RNase H Inhibition Assay Workflow
Caption: Workflow for the HIV-1 RNase H inhibition assay.
Carbonic Anhydrase III Inhibition Assay
A colorimetric assay kit is a convenient method for screening inhibitors of carbonic anhydrase. The assay is based on the esterase activity of the enzyme, which releases a chromogenic product.
Materials:
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (e.g., from Assay Genie)
-
96-well clear flat-bottom plate
-
Multi-well absorbance microplate reader
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Reagent Preparation: Prepare the reagents according to the kit manufacturer's instructions. This typically involves reconstituting the enzyme and preparing working solutions of the buffer and substrate.
-
Reaction Setup: To the wells of the 96-well plate, add the CA assay buffer, the CA enzyme, and the test compound at various concentrations. Include appropriate controls: enzyme control (no inhibitor), inhibitor control (a known inhibitor provided with the kit), solvent control, and a background control (no enzyme).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the CA substrate to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at the recommended wavelength (e.g., 405 nm) in a kinetic mode for a set duration (e.g., 1 hour) at room temperature.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot) for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
In Vitro Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of any potential therapeutic compound. The MTT assay is a widely used colorimetric method to determine cell viability.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well absorbance microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (typically 2-4 hours) to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Safety and Handling
This compound and its analogs should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Always consult the specific Safety Data Sheet (SDS) for the compound before use.
Conclusion
This compound is a versatile chemical scaffold with demonstrated potential in the development of novel enzyme inhibitors, particularly for HIV-1 RNase H and carbonic anhydrase III. The synthetic routes are accessible, and a range of established bioassays can be employed for its evaluation. As with any research compound, adherence to proper safety and handling protocols is paramount. This guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds.
References
- Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase. PubMed Central. (URL: [Link])
- Efficient synthesis of 2-(trifluoromethyl)
- Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors. PMC. (URL: [Link])
- Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. MDPI. (URL: [Link])
- Inhibition of HIV-1 RNase H activity of mutated HIV-1 RTs.
- A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. (URL: [Link])
- Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase. PubMed. (URL: [Link])
- Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase. Rutgers University. (URL: [Link])
- HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors. PMC - NIH. (URL: [Link])
- Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases. MDPI. (URL: [Link])
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. (URL: [Link])
- Process for the preparation of 2-amino-alkylpyridines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of the Trifluoromethyl Group in Nicotinic Acid Scaffolds: A Technical Guide to Emerging Applications
Abstract
The trifluoromethyl group, a cornerstone of modern medicinal and agricultural chemistry, imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties to parent molecules. When strategically positioned on the nicotinic acid scaffold, this powerful moiety unlocks a diverse range of applications, from potent agrochemicals and targeted pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential applications of trifluoromethyl nicotinic acid isomers. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their respective fields. We will delve into detailed synthetic protocols, elucidate the causality behind experimental choices, and present quantitative data to support the efficacy of these compounds.
The Physicochemical Impact of Trifluoromethylation on Nicotinic Acid
The introduction of a trifluoromethyl (-CF3) group onto the pyridine ring of nicotinic acid dramatically alters its physicochemical properties. This strategic modification is a key reason for the enhanced biological activity and utility of these compounds.[1]
-
Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen or methyl group, which can enhance the ability of the molecule to cross biological membranes.[2] This is a critical factor for the bioavailability of drugs and the uptake of agrochemicals by plants or insects.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation.[2] This leads to a longer biological half-life and increased in vivo stability of the parent molecule.
-
Electronic Effects: The strong electron-withdrawing nature of the -CF3 group can significantly influence the pKa of the nicotinic acid moiety and the overall electron distribution of the aromatic ring. This can modulate the binding affinity of the molecule to its biological target.[3]
A comparative summary of the physicochemical properties of various trifluoromethyl nicotinic acid isomers is presented below.
| Property | 2-(Trifluoromethyl)nicotinic Acid | 4-(Trifluoromethyl)nicotinic Acid | 5-(Trifluoromethyl)nicotinic Acid | 6-(Trifluoromethyl)nicotinic Acid |
| CAS Number | 131747-43-8 | 158063-66-2 | 131747-40-5 | 231291-22-8 |
| Molecular Formula | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ |
| Molecular Weight | 191.11 g/mol | 191.11 g/mol | 191.11 g/mol | 191.11 g/mol |
| Melting Point | 187 °C | 146-148 °C | Not readily available | 193-197 °C |
| Boiling Point (Predicted) | Not readily available | 290.4 ± 40.0 °C | Not readily available | 259.3 ± 40.0 °C |
| Density (Predicted) | Not readily available | 1.484 ± 0.06 g/cm³ | Not readily available | 1.484 g/cm³ |
| pKa (Predicted) | Not readily available | 2.50 ± 0.36 | Not readily available | 2.96 ± 0.10 |
| Solubility | Slightly soluble in water | Soluble in DMF (50 mg/ml), Ethanol (25 mg/ml), DMSO (10 mg/ml), PBS (pH 7.2) (2 mg/ml)[4] | Not readily available | Slightly soluble in Acetonitrile and Methanol |
Data compiled from various sources.[2][4][5][6]
Applications in Agrochemicals: Precision Crop Protection
Trifluoromethyl nicotinic acids are pivotal intermediates in the synthesis of modern, highly effective agrochemicals. Their unique properties contribute to the development of targeted and environmentally conscious crop protection solutions.
4-(Trifluoromethyl)nicotinic Acid: A Gateway to Advanced Insecticides and Herbicides
4-(Trifluoromethyl)nicotinic acid is a key building block for two commercially significant agrochemicals: the insecticide flonicamid and the herbicide pyroxsulam.[7]
A common and efficient laboratory-scale synthesis of 4-(trifluoromethyl)nicotinic acid proceeds from 3-cyanopyridine.[5][8]
Caption: Synthesis of 4-(Trifluoromethyl)nicotinic acid from 3-cyanopyridine.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic acid from 3-Cyanopyridine [8]
-
Step 1: Synthesis of 4-Trifluoromethyl-3-cyanopyridine.
-
To a solution of 3-cyanopyridine (1.0 mol) and tetramethylethylenediamine (TMEDA) (1.5 mol) in anhydrous tetrahydrofuran (THF) (600 mL), cooled to -40°C under an inert atmosphere, slowly add n-butyllithium (1.2 mol).
-
Maintain the temperature at -40°C and stir for 1.5 hours.
-
Introduce bromotrifluoromethane (BrCF3) into the reaction mixture.
-
Allow the reaction to warm to 0-10°C and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and purify by distillation to yield 4-trifluoromethyl-3-cyanopyridine.
-
-
Step 2: Hydrolysis to 4-(Trifluoromethyl)nicotinic acid.
-
To a mixture of 4-trifluoromethyl-3-cyanopyridine (1.0 mol) and water (3 L), add sodium hydroxide (1.875 mol).
-
Heat the mixture to 60-100°C to facilitate hydrolysis.
-
Upon completion of the reaction, cool the mixture and acidify with a suitable acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(trifluoromethyl)nicotinic acid.
-
Flonicamid is a selective insecticide that is highly effective against sucking insects like aphids.[7] It is synthesized from 4-(trifluoromethyl)nicotinic acid in a two-step process.[9]
Caption: Synthesis of Flonicamid from 4-(Trifluoromethyl)nicotinic acid.
Experimental Protocol: Synthesis of Flonicamid [7]
-
Step 1: Formation of 4-(Trifluoromethyl)nicotinoyl chloride.
-
Suspend 4-(Trifluoromethyl)nicotinic acid (1.0 eq) in a suitable solvent such as toluene.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the mixture at room temperature.
-
Stir the reaction until completion, monitoring by an appropriate method (e.g., TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.
-
-
Step 2: Amidation to Flonicamid.
-
In a separate vessel, dissolve aminoacetonitrile hydrochloride (1.0-1.2 eq) and a base (e.g., sodium bicarbonate) in water.
-
Cool the solution to 0-5°C.
-
Slowly add the previously prepared 4-(Trifluoromethyl)nicotinoyl chloride to the cooled solution.
-
Allow the reaction to stir at room temperature for several hours until completion.
-
Collect the resulting solid precipitate by filtration, wash with water, and dry to afford flonicamid.
-
Mechanism of Action of Flonicamid: Flonicamid exhibits a unique mode of action, classified under IRAC Group 29.[10] It acts as a feeding blocker, causing a rapid and irreversible cessation of feeding in target insects.[10][11] Flonicamid itself is a pro-insecticide and is metabolized within the insect to its active form.[10] This active metabolite targets the chordotonal organs, which are mechanoreceptors crucial for insect senses of hearing, balance, and proprioception.[10] Disruption of these organs prevents the insect's stylet from penetrating plant tissues, leading to starvation and eventual death.[11][12]
Caption: Mechanism of action of the insecticide Flonicamid.
Efficacy of Flonicamid: Studies have demonstrated the high efficacy of flonicamid against various sucking pests. For instance, against Bemisia tabaci on greenhouse tomatoes, flonicamid application (both via irrigation and foliar spray) resulted in significant mortality of eggs, larvae, and adults, with efficacy comparable to the standard insecticide imidacloprid.[13] In some cases, flonicamid showed even higher efficacy, with mortality rates exceeding 70% for larvae.[13]
| Target Pest | Crop | Application Method | Efficacy | Reference |
| Bemisia tabaci | Tomato (Greenhouse) | Irrigation & Foliar Spray | Significant mortality of eggs, larvae, and adults; larval mortality >70% | [13] |
| Woolly apple aphid | Apple | Foliar Spray | Efficacy equivalent to industry standards | [14] |
| Tuber mealybug | Potato | Foliar Spray | Efficacy significantly better than untreated controls | [14] |
Pyroxsulam is a triazolopyrimidine sulfonamide herbicide that provides broad-spectrum control of grass and broadleaf weeds in cereal crops.[7] The synthesis of pyroxsulam involves the use of 4-(trifluoromethyl)nicotinic acid to construct a key intermediate.
Mechanism of Action of Pyroxsulam: Pyroxsulam is an acetolactate synthase (ALS) inhibitor, placing it in IRAC Group 2.[2][15] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[16] By inhibiting this enzyme, pyroxsulam halts the production of these essential amino acids, which in turn inhibits cell division and leads to the death of susceptible plants.[2][16]
Caption: Mechanism of action of the herbicide Pyroxsulam.
Efficacy of Pyroxsulam: Pyroxsulam is effective against a wide range of weeds. Its efficacy can be enhanced when used in tank-mixes with other herbicides, often leading to synergistic effects.[17] This allows for lower application rates and a broader spectrum of weed control.[17]
| Tank-Mix Combination | Target Weeds | Observed Effect | Reference |
| Pyroxsulam + Sulfosulfuron | Phalaris minor, Broad-leaved weeds | Synergistic; enhanced control at lower application rates | [17] |
| Pyroxsulam + Fluroxypyr + Florasulam | Various weeds in oilseed rape | Synergistic effects | [17] |
Pharmaceutical Applications: Targeting Disease with Precision
The unique properties imparted by the trifluoromethyl group make trifluoromethyl nicotinic acids and their derivatives valuable scaffolds in drug discovery.
2-(Trifluoromethyl)nicotinic Acid Derivatives: From Anti-inflammatory Action to Enzyme Inhibition
2-(Trifluoromethyl)nicotinic acid and its derivatives have shown promise in various therapeutic areas. A notable example is Niflumic acid , which is 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid.[4]
Mechanism of Action of Niflumic acid: Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts as a cyclooxygenase-2 (COX-2) inhibitor.[4][18] By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[17] Additionally, niflumic acid has been shown to modulate various ion channels, including chloride channels, GABA-A receptors, and NMDA receptors, which may contribute to its analgesic and other pharmacological effects.[4][14]
Caption: Mechanism of action of Niflumic Acid.
2-(Trifluoromethyl)nicotinic Acid as a Precursor for COMT Inhibitors: Research has also focused on the use of 2-(trifluoromethyl)nicotinic acid derivatives in the development of catechol-O-methyltransferase (COMT) inhibitors.[10][15] COMT is an enzyme involved in the degradation of catecholamine neurotransmitters. COMT inhibitors are used in the treatment of Parkinson's disease to prolong the effects of levodopa. Novel routes for the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives have been developed specifically for their use as key intermediates in the manufacture of potent and peripherally selective COMT inhibitors.[10][15]
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)nicotinic Acid [12]
-
In a suitable reaction vessel, combine ethyl 2-trifluoromethylnicotinate and an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to 100°C and maintain this temperature for approximately 1 hour, monitoring the reaction progress by gas chromatography.
-
Once the conversion is complete, cool the reaction mass.
-
Neutralize the mixture with hydrochloric acid to precipitate the 2-(trifluoromethyl)nicotinic acid.
-
Isolate the product by filtration and dry.
5-(Trifluoromethyl)nicotinic Acid Derivatives: Potential in Oncology
Derivatives of 5-(trifluoromethyl)nicotinic acid have been investigated for their potential as anticancer agents.[16] The trifluoromethyl group can enhance the cytotoxic activity of these compounds against various cancer cell lines.
Anticancer Activity: Studies on novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown promising in vitro cytotoxicity against several human cancer cell lines, including melanoma, breast cancer, and prostate cancer.[16]
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 3b * | Melanoma (C32) | 24.4 | [16] |
| Melanoma (A375) | 25.4 | [16] | |
| Derivative 9u ** | Lung Cancer (A549) | 0.35 | [19] |
| Breast Cancer (MCF-7) | 3.24 | [19] | |
| Prostate Cancer (PC-3) | 5.12 | [19] |
*Derivative 3b is a 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative. **Derivative 9u is a 5-trifluoromethylpyrimidine derivative.
The data suggests that the trifluoromethyl group is a key pharmacophore in achieving potent anticancer activity. Further research into the specific mechanisms of action of these compounds is ongoing.
Advanced Materials: The Role of 6-(Trifluoromethyl)nicotinic Acid in Perovskite Solar Cells
Beyond the life sciences, trifluoromethyl nicotinic acids are finding applications in the field of advanced materials. Specifically, 6-(trifluoromethyl)nicotinic acid has been successfully employed as an additive to enhance the efficiency and stability of inverted perovskite solar cells (PSCs).[9]
Mechanism of Enhancement: The addition of 6-(trifluoromethyl)nicotinic acid to the perovskite material acts as a "defect passivator."[9] The carboxylic acid and trifluoromethyl groups of the molecule can anchor to the perovskite framework, which helps to control the crystallization process and increase the grain size of the perovskite film.[9] This leads to a reduction in trap density and improved charge transport, ultimately suppressing non-radiative recombination and minimizing charge-transport losses.[9] Furthermore, the hydrophobic nature of the -CF3 group provides a protective barrier against moisture, enhancing the long-term stability of the solar cell.[9]
Performance Enhancement: The use of 6-(trifluoromethyl)nicotinic acid as an additive has led to a significant improvement in the power conversion efficiency (PCE) of perovskite solar cells. Champion devices with the additive have achieved a PCE of 20.45%, a notable increase from the 16.64% efficiency of pristine devices.[9] The stability of the optimized PSCs was also markedly improved, retaining 75% of their initial PCE under humid conditions, compared to only about 40% for the pristine devices.[9]
| Device | Power Conversion Efficiency (PCE) | Stability (retained PCE under 45 ± 5% humidity) | Reference |
| Pristine Perovskite Solar Cell | 16.64% | ~40% | [9] |
| Perovskite Solar Cell with 6-(Trifluoromethyl)nicotinic Acid | 20.45% | 75% | [9] |
Conclusion and Future Perspectives
Trifluoromethyl nicotinic acids are a class of compounds with a broad and expanding range of applications. The strategic placement of the trifluoromethyl group on the nicotinic acid scaffold provides a powerful tool for fine-tuning the physicochemical and biological properties of molecules. In the agrochemical sector, this has led to the development of highly effective and selective insecticides and herbicides with unique modes of action. In the pharmaceutical industry, these compounds serve as key intermediates for drugs targeting a variety of diseases, from inflammation to cancer and neurological disorders. Furthermore, their emerging role in advanced materials, such as perovskite solar cells, highlights their versatility.
Future research in this area will likely focus on several key aspects:
-
Exploration of other isomers and derivatives: A deeper investigation into the potential of less-studied isomers and novel derivatives of trifluoromethyl nicotinic acids could uncover new applications.
-
Elucidation of detailed mechanisms of action: A more profound understanding of the molecular interactions between these compounds and their biological targets will facilitate the design of more potent and selective agents.
-
Development of more efficient and sustainable synthetic routes: While effective synthetic methods exist, the development of greener and more cost-effective processes will be crucial for the large-scale production of these valuable compounds.
As our understanding of the unique properties of fluorinated organic molecules continues to grow, trifluoromethyl nicotinic acids are poised to remain at the forefront of innovation in science and technology.
References
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). Organic Letters, 10(9), 1835–1837. [Link]
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. (2025, August 10).
- Exploring 6-(Trifluoromethyl)
- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). Archiv der Pharmazie, 356(11), e2300250. [Link]
- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024, April 11). Journal of Organic and Pharmaceutical Chemistry. [Link]
- Enhancing the efficiency and stability of inverted perovskite solar cells by using 6-(trifluoromethyl)nicotinic acid as a potent defect passivator. (2024). Journal of Materials Chemistry C, 12(36), 14561-14571. [Link]
- Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding. (2007). Pest Management Science, 63(8), 777-783. [Link]
- 6-Trifluoromethylnicotinamide Bilaterally Anchored All Cations Implementing Efficient and Humidity-Stable Perovskite Solar Cells | Request PDF. (2024, November).
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(2), 494. [Link]
- IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.).
- Unlocking Innovation: Synthesis and Applications of 6-(Trifluoromethyl)nicotinic Acid. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis method of 4-trifluoromethyl nicotinic acid. (2022). CN114337638A. [Link]
- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024, March 11). SciSpace. [Link]
- Synthesis of nicotinic acid derivative 5a | Download Scientific Diagram. (n.d.).
- α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. (2018). Molecules, 23(11), 2993. [Link]
- Anticancer properties of MA and its corresponding IC50 values. (n.d.).
- Effectiveness of Flonicamid 50 wg against Bemisia tabaci (Genn.) under greenhouse conditions in Tunisia. (2022). Journal of Applied Science and Agriculture, 17(2), 1-8. [Link]
- The best device performance values of perovskite solar cells, measured... (n.d.).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(2), 166–177. [Link]
- INSECTICIDES FLONICAMID AND PYRIPROXYFEN IN THE CONTROL OF GREENHOUSE WHITEFLY IN TOMATOES | Request PDF. (2025, July 27).
- Dissipation Kinetics and Safety Evaluation of Flonicamid in Four Various Types of Crops. (2022). Toxics, 10(12), 758. [Link]
- PRS on the Evaluation of the new active Flonicamid in the product Mainman 500 WG Insecticide. (n.d.). Australian Pesticides and Veterinary Medicines Authority. [Link]
- Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. (2022). New Journal of Chemistry, 46(29), 14030-14041. [Link]
- IC50. (n.d.). Wikipedia. [Link]
- Innovative Materials for High-Performance Tin-Based Perovskite Solar Cells: A Review. (2023).
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. [Link]
- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024, April 11). Journal of National Academy of Sciences of Ukraine. [Link]
- 5-(Trifluoromethyl)nicotinic acid. (n.d.). Autech Industry Co.,Ltd. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054. [Link]
- Qualitative Assessment of IC50 Values of Inhibitors of the Neuronal Nicotinic Acetylcholine Receptor Using a Single Chromatographic Experiment and Multivariate Cluster Analysis. (2007). Journal of Medicinal Chemistry, 50(23), 5765–5772. [Link]
- Improving Performance of Eco-friendly Perovskite Solar Cells with Fluorine Tin Oxide/Gold Nanolayers. (2025, September 30). Journal of Environmental Nanotechnology. [Link]
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2539–2553. [Link]
- Binding free energies and IC 50 values of the selective inhibitors and the three natural products. (n.d.).
- Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (2020). Journal of Polymer Research, 27(8), 208. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. Enhancing the efficiency and stability of inverted perovskite solar cells by using 6-(trifluoromethyl)nicotinic acid as a potent defect passivator - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 5-(TRIFLUOROMETHYL)NICOTINONITRILE synthesis - chemicalbook [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. joasdjournal.org [joasdjournal.org]
- 14. apvma.gov.au [apvma.gov.au]
- 15. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
discovery of 2-amino-6-(trifluoromethyl)nicotinic acid derivatives
An In-depth Technical Guide to the Discovery of 2-Amino-6-(trifluoromethyl)nicotinic Acid Derivatives
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Fluorination in Nicotinic Acid Scaffolds
The pyridine ring, the core of nicotinic acid (Vitamin B3), is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] Its journey from a simple vitamin to a cornerstone of modern drug discovery is a testament to its versatile chemical nature. This guide delves into a specific, highly functionalized subset of this family: this compound derivatives.
The strategic incorporation of a trifluoromethyl (-CF₃) group and an amino (-NH₂) group onto the nicotinic acid backbone is a deliberate tactic rooted in established medicinal chemistry principles. The -CF₃ group is a powerful modulator of physicochemical properties; its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] Simultaneously, the 2-amino group provides a crucial vector for diversification, a handle to which a multitude of functional groups can be attached, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.
This guide provides a comprehensive overview of the discovery process for this promising class of compounds, from fundamental synthesis strategies to the exploration of their biological potential. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.
Core Synthetic Strategies: Building the Scaffold
The synthesis of this compound derivatives can be approached in two primary ways: de novo construction of the substituted pyridine ring or functionalization of a pre-existing, suitably substituted pyridine core.[1] The latter approach is often more practical for generating libraries of analogues due to the commercial availability of key starting materials.
A prevalent and efficient strategy begins with 2-chloro-6-(trifluoromethyl)nicotinic acid, a precursor that conveniently contains the required trifluoromethyl and carboxylic acid groups in the correct positions.[5] The synthetic challenge is then reduced to the regioselective introduction of the amino group at the 2-position.
Diagram: General Synthetic Workflow
Sources
A Technical Guide to 2-Amino-6-(trifluoromethyl)nicotinic Acid for the Research Scientist
An In-depth Resource for Researchers, Chemists, and Drug Development Professionals on the Procurement, Synthesis, Analysis, and Safe Handling of a Key Building Block.
Introduction: The Significance of 2-Amino-6-(trifluoromethyl)nicotinic Acid in Modern Drug Discovery
This compound, with the CAS Number 890302-02-0, is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group (-CF3) can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This, combined with the versatile chemistry of the aminonicotinic acid scaffold, makes it a sought-after intermediate for the synthesis of novel therapeutic agents. Its structural motifs are found in compounds being investigated for a range of applications, underscoring its importance to the scientific community. This guide provides an in-depth technical overview of its commercial availability, synthesis, analytical characterization, and safe handling to empower researchers in their scientific endeavors.
Commercial Suppliers: A Comparative Overview
A critical first step for any research involving this compound is the identification of reliable commercial suppliers. The quality and purity of this starting material can significantly impact the outcome of a synthetic route and subsequent biological assays. Below is a comparative table of prominent suppliers offering this compound.
| Supplier | Product Number | Purity Specification | Storage Temperature | Key Documents Available |
| Sigma-Aldrich (BLD Pharmatech) | BL3H1F1C7F72 | 97% | 2-8°C | CoA, COO, SDS[1] |
| ChemScene | CS-W021572 | ≥98% | 4°C | SDS[2] |
| ChemShuttle | Not specified | High-purity | Not specified | General product information |
Note: CoA (Certificate of Analysis), COO (Certificate of Origin), SDS (Safety Data Sheet). Availability of documents should be confirmed with the supplier at the time of inquiry.
It is imperative for researchers to obtain and scrutinize the Certificate of Analysis for their specific lot to understand the purity profile, including the presence of any potential impurities that might interfere with their reactions.
Synthesis and Purification: From Precursors to a Purified Product
While commercially available, understanding the synthetic pathways to this compound provides valuable insights into potential impurities and informs purification strategies. A common synthetic route involves the amination of a halogenated precursor.
A Generalized Synthetic Workflow
A plausible synthetic approach, based on analogous transformations, is the nucleophilic aromatic substitution (SNAr) of a chloro-substituted precursor.
Caption: Generalized workflow for the synthesis and purification of this compound.
Step-by-Step Purification Protocol: Recrystallization
For the purification of aminonicotinic acids, recrystallization is a powerful technique. The amphoteric nature of the molecule allows for purification by adjusting the pH of an aqueous solution.
-
Dissolution: Dissolve the crude this compound in a minimal amount of dilute aqueous acid (e.g., 1M HCl). The amino group will be protonated, forming a soluble salt.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Precipitation: Slowly add a dilute aqueous base (e.g., 1M NaOH) to the clear filtrate with vigorous stirring. As the pH approaches the isoelectric point of the molecule, the zwitterionic form will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 50-60°C) to a constant weight.
Analytical Characterization: Ensuring Identity and Purity
Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in further applications.
Key Analytical Techniques
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak with a purity value typically >97%. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H NMR will show characteristic signals for the aromatic protons and the amine and carboxylic acid protons. ¹³C and ¹⁹F NMR will further confirm the carbon skeleton and the presence of the trifluoromethyl group. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Electrospray ionization (ESI) is commonly used. The protonated molecule [M+H]⁺ is expected at m/z 207.04. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H (amine), C=O (carboxylic acid), and C-F (trifluoromethyl) bonds. |
Safe Handling and Storage: A Researcher's Responsibility
As with any chemical reagent, proper handling and storage of this compound are paramount for laboratory safety.
Safety Data Sheet (SDS) Summary
The following information is a summary of the hazards and precautions typically found in the Safety Data Sheet for this compound.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
-
Personal Protective Equipment (PPE): Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is typically between 2-8°C.[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its commercial sources, synthesis, purification, and analytical characterization, coupled with a commitment to safe laboratory practices, will enable researchers to effectively utilize this compound in their drug discovery and development programs. This guide serves as a foundational resource to support these endeavors.
References
Sources
An In-Depth Technical Guide to the Safe Handling of 2-amino-6-(trifluoromethyl)nicotinic acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-amino-6-(trifluoromethyl)nicotinic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure minimal risk and maintain laboratory integrity. The narrative is structured to explain the causality behind each recommendation, empowering scientists to make informed decisions beyond rote compliance.
Section 1: Chemical and Physical Identity
This compound is a fluorinated pyridine derivative used as a building block in chemical synthesis.[1] Its physical and chemical properties necessitate careful handling. It typically appears as an off-white to yellow powder or crystalline solid.[2]
| Property | Value | Source |
| CAS Number | 890302-02-0 | [3] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [3] |
| Molecular Weight | 206.12 g/mol | [2][3] |
| Common Synonyms | 2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | [3] |
| Physical Form | Off-white to yellow powder or crystals | [2] |
| Storage Temperature | Recommended: 2-8°C, sealed in dry, dark conditions | [2][3] |
Section 2: Hazard Identification and GHS Classification
Understanding the specific hazards associated with a compound is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.
| GHS Classification | Hazard Statement | Precautionary Statement Codes |
| Pictogram: GHS07 (Exclamation Mark)[3] | Signal Word: Warning[3] | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P403+P233, P405, P501[3] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | [3][4] |
Expert Interpretation of Hazards:
-
H302 (Harmful if swallowed): Accidental ingestion can lead to adverse health effects. This underscores the importance of strict hygiene protocols, such as prohibiting eating or drinking in the laboratory.[5]
-
H315 & H319 (Skin and Eye Irritation): The compound can cause significant irritation upon direct contact. This necessitates the mandatory use of gloves and eye protection to prevent exposure. The potential for serious eye irritation means that even minor contact should be treated immediately and seriously.[4]
-
H335 (Respiratory Irritation): As a fine powder, this compound can easily become airborne.[4] Inhalation of dust can irritate the respiratory tract. This is the primary driver for mandating the use of engineering controls like chemical fume hoods.[4]
Section 3: A Risk-Based Approach to Exposure Control
Effective safety management relies on the "Hierarchy of Controls," a framework that prioritizes risk mitigation strategies from most to least effective. This approach moves beyond simple reliance on Personal Protective Equipment (PPE) to create a multi-layered, robust safety system.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Engineering Controls: This is the most critical control measure for handling this compound. All weighing and manipulation of the solid material must occur within a certified chemical fume hood to prevent inhalation of dust and contamination of the general laboratory environment.[4][6] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[7]
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling of containers, and comprehensive training for all personnel are essential. All users must read and understand the Safety Data Sheet (SDS) before beginning work.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It should never be the sole method of protection.
Section 4: Standard Operating Procedures for Safe Handling
The following protocols are mandatory for all personnel working with this compound.
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that conform to US OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Skin Protection: A standard laboratory coat must be worn and fully buttoned. Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use and remove them using the proper technique to avoid contaminating your skin.[8] Contaminated clothing should be removed and laundered before reuse.[4]
-
Respiratory Protection: When engineering controls are not sufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particulate filter.[6][9]
General Laboratory Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure the work area is clean and uncluttered.
-
Weighing: Weigh the solid material inside the fume hood to contain any dust generated. Use a tared weigh boat or paper.
-
Transfer: Handle the compound with care to minimize dust formation.[10] If transferring to a reaction vessel, do so slowly and carefully within the hood.
-
Post-Handling: After handling, wipe down the work surface with a damp cloth.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
Storage and Segregation
-
Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][10] The recommended storage temperature is between 2-8°C.[2]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[4][9]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention, especially if irritation persists.[4][7]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[4] Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the affected person to fresh air immediately.[4][6] If the person feels unwell or has difficulty breathing, call a poison center or physician.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink.[4][5] Contact a poison center or physician for guidance.[5]
Accidental Release (Spill) Protocol
The response to a spill depends on its scale and location. The following workflow provides a general guideline.
Caption: A systematic workflow for responding to a chemical spill.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity.
-
Control and Ventilate: Ensure the spill area is well-ventilated, preferably within a fume hood.
-
Clean Up: For this solid compound, use dry clean-up procedures to avoid generating dust.[4] Gently sweep or vacuum the material into a suitable, sealed container for disposal.[4][10] Avoid breathing any dust.[4]
-
Decontaminate: After the material has been collected, wash the spill area down with water.[4]
-
Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste.
Firefighting Measures
-
Extinguishing Media: The compound is non-combustible, but its container may burn.[4] Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO₂), dry chemical, or foam.[4][11]
-
Hazardous Combustion Products: Thermal decomposition can release corrosive and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[11][12]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][12]
Section 6: Toxicological and Ecological Information
The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon acute exposure.[7] There is limited data available on the long-term toxicological, carcinogenic, or reproductive effects of this specific compound. This lack of comprehensive data reinforces the need to handle it with care and minimize all routes of exposure. Ecological information is also limited, but as a precaution, the compound should not be allowed to enter drains or waterways.[4][10]
Section 7: Disposal Considerations
Waste material is classified as hazardous and must be disposed of in accordance with all local, regional, and national regulations.[10] Dispose of the chemical in its original container or a suitable, labeled, and sealed container at an approved waste disposal plant.[5][10] Do not mix with other waste.[8]
References
- PubChem. 2-Methyl-6-(trifluoromethyl)nicotinic acid. [Link]
- PubChem. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | 890302-02-0 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. combi-blocks.com [combi-blocks.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.it [fishersci.it]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 2-amino-6-(trifluoromethyl)nicotinic Acid: A Detailed Guide for Researchers
Introduction
2-Amino-6-(trifluoromethyl)nicotinic acid is a key building block in medicinal chemistry and drug discovery, valued for its unique electronic and structural properties imparted by the trifluoromethyl group.[1] This guide provides detailed synthetic protocols and in-depth scientific rationale for the preparation of this important intermediate, designed for researchers, scientists, and professionals in drug development. Two primary, robust synthetic pathways are presented, offering flexibility based on available starting materials and equipment.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached via two principal routes, each with distinct advantages. The choice of pathway will largely depend on the accessibility of the key starting materials.
-
Route 1: Direct Amination of a Halogenated Precursor. This is a convergent and efficient approach, commencing with the readily available 2-chloro-6-(trifluoromethyl)nicotinic acid. The core transformation is a nucleophilic aromatic substitution of the chloro group with an amino moiety.
-
Route 2: Synthesis via a Nitrile Intermediate. This pathway involves the initial construction of the corresponding aminonicotinonitrile, followed by hydrolysis to the desired carboxylic acid. This can be advantageous if the nitrile precursor is more readily synthesized or available.
The following sections will provide a detailed, step-by-step protocol for each of these synthetic strategies, along with a discussion of the underlying chemical principles.
Route 1: Direct Amination of 2-chloro-6-(trifluoromethyl)nicotinic acid
This is often the more direct route, leveraging a late-stage amination reaction. The success of this approach hinges on the effective displacement of the chloride from the electron-deficient pyridine ring.
Reaction Scheme
Caption: Two-step synthesis via a nicotinonitrile intermediate.
Part 2a: Synthesis of 2-amino-6-(trifluoromethyl)nicotinonitrile
The synthesis of 2-amino-3-cyanopyridine derivatives can often be achieved through a one-pot condensation reaction of a ketone, an aldehyde, malononitrile, and ammonium acetate. [2]For this specific target, a plausible starting material would be a trifluoromethyl-containing ketone.
Experimental Protocol: One-Pot Synthesis of the Nitrile Intermediate
Materials:
| Reagent | Grade/Specification |
| A suitable trifluoromethyl ketone (e.g., 4,4,4-trifluoro-1-(pyridin-2-yl)butan-1-one) | >97% purity |
| Malononitrile | >98% purity |
| Ammonium acetate | Reagent grade |
| Ethanol | Anhydrous |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the trifluoromethyl ketone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (8.0 eq).
-
Solvent Addition: Add anhydrous ethanol as the solvent.
-
Reflux: Heat the reaction mixture to reflux with stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid may precipitate. If so, collect it by filtration. If not, reduce the solvent volume under reduced pressure and triturate the residue with cold water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Part 2b: Hydrolysis of 2-amino-6-(trifluoromethyl)nicotinonitrile
The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can minimize potential side reactions.
Experimental Protocol: Basic Hydrolysis of the Nitrile
Materials:
| Reagent | Grade/Specification |
| 2-amino-6-(trifluoromethyl)nicotinonitrile | Purified from previous step |
| Sodium hydroxide or Potassium hydroxide | Pellets or solution (e.g., 15%) |
| Hydrochloric acid | Concentrated (37%) |
| Deionized water |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-6-(trifluoromethyl)nicotinonitrile (1.0 eq) in an aqueous solution of sodium or potassium hydroxide (e.g., 15% w/v).
-
Heating: Heat the mixture to 100°C with vigorous stirring for 3-6 hours. The reaction progress can be monitored by the evolution of ammonia gas (use appropriate safety measures) and by TLC analysis of the reaction mixture.
-
Cooling and Acidification: Cool the reaction mixture in an ice bath. Carefully acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.
-
Isolation and Purification: The product will precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Alternative Amination Methodologies: A Note on Modern Cross-Coupling
For substrates that are sensitive to the high temperatures and pressures of the direct amination with aqueous ammonia, modern palladium-catalyzed cross-coupling reactions offer a milder alternative.
Conceptual Workflow: Buchwald-Hartwig Amination
Caption: Conceptual workflow for a Buchwald-Hartwig amination approach.
The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine ligands to couple an aryl halide with an amine. [3]This reaction typically proceeds under much milder conditions than traditional amination methods. For the synthesis of a primary amine, an ammonia equivalent such as benzophenone imine is often used, followed by a deprotection step. While this adds steps to the overall synthesis, the increased functional group tolerance and milder conditions can be highly advantageous for complex molecules.
Conclusion
The synthesis of this compound is a critical process for the advancement of various research and development programs in the pharmaceutical and agrochemical industries. The two detailed protocols provided herein represent robust and scalable methods to obtain this valuable building block. The choice between direct amination and the nitrile hydrolysis route will be dictated by factors such as starting material availability, equipment, and scale. The conceptual introduction to modern cross-coupling techniques further expands the synthetic chemist's toolkit for accessing this and related structures. As with all chemical syntheses, careful attention to safety and reaction monitoring is paramount for a successful outcome.
References
- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837.
- ChemBK. (2024). 2-chloro-6-trifluoromethyl nicotinic acid.
- Kakadiya, R., et al. (n.d.). Synthesis and screening of 2-amino-6-aryl nicotinonitriles.
- ChemWhat. (2025). This compound CAS#: 890302-02-0.
- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
- PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid.
- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
- Google Patents. (n.d.). (12) United States Patent.
- ResearchGate. (n.d.). Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions.
- ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.
- Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers.
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
Sources
2-amino-6-(trifluoromethyl)nicotinic acid synthesis from 2-chloro-6-trifluoromethylnicotinic acid
Application Note & Protocol
Topic: High-Yield Synthesis of 2-amino-6-(trifluoromethyl)nicotinic Acid from 2-chloro-6-(trifluoromethyl)nicotinic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and scalable method starting from the commercially available 2-chloro-6-(trifluoromethyl)nicotinic acid via a nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic underpinnings of the transformation, provide a detailed, step-by-step experimental procedure, and outline methods for characterization and purification of the final product. This guide is intended to equip researchers with the necessary information to safely and efficiently perform this synthesis.
Introduction: Significance and Synthetic Strategy
This compound is a key heterocyclic scaffold. The presence of the trifluoromethyl (-CF₃) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule, making it a desirable feature in drug design.[1] This particular scaffold is structurally related to compounds investigated for their potential as antiviral agents, such as inhibitors of HIV-1 reverse transcriptase.[2]
The conversion of 2-chloro-6-(trifluoromethyl)nicotinic acid to its 2-amino analogue is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring. The inherent electron-withdrawing nature of the ring nitrogen, combined with the powerful inductive effect of the -CF₃ group at the 6-position, renders the 2-position highly electrophilic and susceptible to attack by nucleophiles. While modern palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful for C-N bond formation[3][4][5], the direct amination of this activated substrate with ammonia offers a more direct, cost-effective, and atom-economical route that avoids the use of expensive catalysts and ligands.[6]
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted and then restored upon elimination of the chloride leaving group.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: Figure 1: SNAr Mechanism for Amination.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Notes |
| 2-chloro-6-(trifluoromethyl)nicotinic acid | 280566-45-2 | C₇H₃ClF₃NO₂ | 225.55 | Purity ≥97%[7][8][9] |
| Ammonium Hydroxide Solution | 1336-21-6 | NH₄OH | 35.04 | 28-30% NH₃ basis |
| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 | ~37% |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up and washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | For drying organic extracts (if needed) |
Equipment
| Equipment | Description / Purpose |
| High-Pressure Autoclave/Reactor | Stainless steel or Hastelloy, with stirring and temperature control. Essential for reactions above the solvent's boiling point. |
| Magnetic Stirrer Hotplate | For heating and stirring during work-up. |
| Standard Glassware | Beakers, Erlenmeyer flasks, graduated cylinders. |
| Büchner Funnel and Flask | For vacuum filtration to isolate the product. |
| pH Meter or pH Paper | To accurately adjust the pH during product precipitation. |
| Rotary Evaporator | For solvent removal under reduced pressure. |
| Analytical Balance | For accurate weighing of reagents. |
| NMR Spectrometer | For structural confirmation (¹H, ¹³C, ¹⁹F NMR). |
| Mass Spectrometer | For molecular weight confirmation. |
| Melting Point Apparatus | For purity assessment. |
Safety Precautions
-
2-chloro-6-(trifluoromethyl)nicotinic acid: This compound is an irritant to the eyes, respiratory system, and skin. It may also be toxic if swallowed.[7]
-
Ammonium Hydroxide: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. The reaction generates high pressure upon heating.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and toxic.
Mandatory Personal Protective Equipment (PPE): All steps must be performed in a well-ventilated fume hood while wearing a lab coat, safety goggles, and appropriate chemical-resistant gloves. The high-pressure reaction must be conducted behind a blast shield.
Detailed Experimental Protocol
This protocol is based on established procedures for amination of similar chloro-pyridine derivatives.[10][11]
Workflow Overview
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 280566-45-2 CAS MSDS (2-Chloro-6-trifluoromethylnicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 11. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Amide Bond Formation with 2-Amino-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Amino-6-(trifluoromethyl)pyridine Scaffold
The synthesis of amides from 2-amino-6-(trifluoromethyl)nicotinic acid represents a critical transformation in modern medicinal chemistry. This scaffold is a privileged structural motif, combining the bioisosteric properties of a pyridine ring with the metabolic stability and electron-withdrawing character imparted by a trifluoromethyl (CF₃) group. The resulting amide derivatives are cornerstone components in the development of novel therapeutics across a range of disease areas, including oncology, inflammation, and neurodegenerative disorders.
The electron-withdrawing nature of both the pyridine ring and the CF₃ group significantly influences the electronic properties of the nicotinic acid, impacting the reactivity of the carboxylic acid.[1] This presents unique challenges and considerations for amide bond formation, a reaction that is deceptively simple in principle but complex in practice. The success of the coupling reaction is highly dependent on the choice of activating agents, reaction conditions, and the nucleophilicity of the amine coupling partner.
This document serves as an in-depth technical guide, providing field-proven insights and detailed protocols for the successful synthesis of amides from this compound. We will explore the mechanistic underpinnings of common coupling strategies and offer robust, validated protocols for both routine and challenging transformations.
Mechanistic Foundations of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, which are incompatible with complex molecular scaffolds. Therefore, the reaction necessitates the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group. This is achieved using a "coupling reagent."
The Carbodiimide Pathway: EDC/HOBt
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most widely used coupling reagents due to their efficiency and the convenient removal of the urea byproduct.[2] The mechanism proceeds through several key steps:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is susceptible to nucleophilic attack but is also unstable and prone to rearrangement into an unreactive N-acylurea byproduct.[3][5]
-
Suppression of Side Reactions: To prevent this rearrangement and minimize potential racemization at adjacent chiral centers, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester.[2][6] This ester is more stable than the O-acylisourea but sufficiently reactive towards the amine.
-
Amide Formation: The amine coupling partner performs a nucleophilic attack on the carbonyl of the HOBt-ester, forming the desired amide bond and regenerating HOBt.[2]
The Uronium/Aminium Salt Pathway: HATU
For more challenging couplings, particularly those involving electron-deficient or sterically hindered amines, uronium/aminium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective.[1][7]
-
Base-Mediated Activation: In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate.
-
Active Ester Formation: The carboxylate attacks HATU, displacing the aza-benzotriazole moiety to form a highly reactive OAt-active ester.[2] This active ester is significantly more reactive than the corresponding OBt-ester formed with HOBt.
-
Rapid Amide Formation: The amine swiftly attacks the activated OAt-ester to yield the final amide product. This pathway is highly efficient and minimizes side reactions, making it the method of choice for difficult substrates.[1][8]
Protocol 1: EDC/HOBt Mediated Amidation
This method is a cost-effective and reliable choice for a wide range of primary and secondary amines.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., water, brine, ethyl acetate, anhydrous sodium sulfate)
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution. The mixture may become cloudy.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide. [1][2]
Protocol 2: HATU-Mediated Amidation
This protocol is highly recommended for challenging substrates, including electron-deficient anilines or sterically hindered amines, where the EDC/HOBt method may yield poor results. [7][9] Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the amine (1.1 equiv).
-
Dissolution: Dissolve the starting materials in anhydrous DMF or DCM (approx. 0.1 M).
-
Reagent Addition: Add HATU (1.2 equiv) to the solution, followed by the dropwise addition of DIPEA (3.0 equiv). An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding water. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization to obtain the desired amide. [1]
Data Summary and Optimization Strategies
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Rationale & Notes |
| Substrate Scope | Good for most aliphatic and electron-rich aromatic amines. | Excellent for hindered and electron-deficient amines. | HATU generates a more reactive intermediate, overcoming poor nucleophilicity. [7] |
| Acid (equiv) | 1.0 | 1.0 | Limiting reagent. |
| Amine (equiv) | 1.0 - 1.2 | 1.0 - 1.2 | Slight excess ensures complete consumption of the acid. |
| Coupling Reagent | EDC·HCl (1.2 - 1.5) | HATU (1.1 - 1.5) | Excess drives the reaction to completion. |
| Additive (equiv) | HOBt (1.2 - 1.5) | N/A | HOBt is crucial for EDC to suppress side reactions. |
| Base (equiv) | DIPEA/TEA (2.0 - 3.0) | DIPEA (2.0 - 5.0) | Neutralizes HCl from EDC·HCl and protonated species. More base is needed for HATU activation. |
| Solvent | DMF, DCM | DMF, DCM | Anhydrous aprotic solvents are essential. |
| Temperature | 0 °C to RT | RT | HATU reactions are often fast enough at room temperature. |
| Time | 12 - 24 hours | 1 - 4 hours | HATU's higher reactivity leads to significantly shorter reaction times. |
| Workup | Aqueous wash | Aqueous wash | The urea byproduct from EDC is water-soluble, facilitating removal. [2] |
Troubleshooting & Optimization
-
Low Yield: For electron-deficient amines, EDC/HOBt may be insufficient. Switching to HATU is the primary solution. [8]Alternatively, increasing the reaction temperature (e.g., to 40-50 °C) or using a more polar solvent like DMF can improve sluggish reactions.
-
Formation of N-Acylurea Byproduct (with EDC): This indicates the O-acylisourea intermediate is rearranging before being trapped. Ensure HOBt is fully dissolved and added concurrently with or before EDC. Running the reaction at 0 °C during the activation step is critical.
-
No Reaction: Confirm that anhydrous solvents and reagents are being used, as water will hydrolyze the activated intermediates. [3]Check the quality and age of the coupling reagents, as they can degrade over time.
-
Steric Hindrance: For highly hindered amines or acids, specialized coupling reagents or alternative synthetic routes (e.g., conversion to an acyl chloride) may be necessary. [7][9]
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Semantic Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Wikipedia. (n.d.). Carbodiimide. [Link]
- Khan Academy. (n.d.).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- JoVE. (2023).
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- National Institutes of Health. (n.d.).
- University of Southern Denmark. (2015).
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. Video: Preparation of Amides [jove.com]
- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
using 2-amino-6-(trifluoromethyl)nicotinic acid as a precursor for antiviral agents
Application Notes & Protocols
Topic: Leveraging 2-Amino-6-(trifluoromethyl)nicotinic Acid as a Versatile Precursor for Novel Antiviral Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless emergence of drug-resistant viral strains and novel pandemic threats necessitates a robust pipeline of new antiviral therapeutics. Fluorinated heterocyclic compounds have become a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, bioavailability, and binding affinity.[1][2] This guide focuses on the strategic use of this compound, a privileged scaffold for the synthesis of potent antiviral candidates. We will explore its application in developing dual-function inhibitors of the Human Immunodeficiency Virus 1 (HIV-1) Reverse Transcriptase (RT), providing a rationale for its synthetic utility, detailed experimental protocols, and methodologies for virological assessment.
The Strategic Advantage of the this compound Scaffold
The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity can dramatically improve a drug candidate's profile by enhancing metabolic stability and cell membrane permeability.[1][2] When incorporated into a nicotinic acid framework, the resulting this compound becomes a highly versatile starting material. The carboxylic acid and amino groups provide orthogonal handles for diverse chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
This scaffold has proven particularly effective for developing inhibitors targeting the HIV-1 Reverse Transcriptase (RT).[3][4] HIV-1 RT is a multifunctional enzyme with two key activities essential for viral replication: an RNA-dependent DNA polymerase (RDDP) function and a ribonuclease H (RNase H) function. While many approved drugs target the polymerase active site, the RNase H active site remains a clinically unexploited target, making it a high-priority area for developing new anti-HIV agents that can overcome existing resistance mechanisms. Derivatives of this compound have been successfully designed as allosteric inhibitors that can simultaneously block both RT functions.[3][4]
Physicochemical Properties of the Precursor
| Property | Value | Reference(s) |
| CAS Number | 890302-02-0 | [5] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [5] |
| Molecular Weight | 206.12 g/mol | [5] |
| Appearance | Off-white to yellow powder or crystals | |
| Purity | ≥97-98% | [5] |
| Storage | 2-8°C, sealed in dry, dark place |
Synthetic Strategy: From Precursor to Potent Inhibitor
The synthesis of antiviral agents from this compound typically involves the functionalization of the carboxylic acid group to generate a diverse library of esters and amides. This approach allows for the introduction of various aromatic and aliphatic moieties to probe the binding pocket of the target enzyme.
The workflow below illustrates the general path from the precursor to the final biological evaluation. The key is a modular synthesis that enables rapid diversification and SAR studies.
Caption: General workflow from precursor synthesis to biological validation.
Mechanism of Action: Dual Inhibition of HIV-1 Reverse Transcriptase
Derivatives of this compound have been identified as allosteric inhibitors of HIV-1 RT.[3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural substrates at the polymerase active site, these compounds bind to a distinct, non-substrate-binding pocket. A key advantage of this allosteric approach is the potential to inhibit drug-resistant viral strains.
Crucially, these compounds can exhibit a dual-inhibition profile. By binding to a conserved region within the RNase H domain, they not only inhibit the RNase H function but also conformationally lock the enzyme, leading to the inhibition of the polymerase (RDDP) function as well.[3][4] This dual-action mechanism presents a high barrier to the development of viral resistance.
Caption: Dual allosteric inhibition of HIV-1 RT functions.
Experimental Protocols
Protocol 1: Synthesis of a Representative N-benzyl-2-amino-6-(trifluoromethyl)nicotinamide
This protocol describes a general method for the amide coupling of the precursor with a substituted benzylamine, a common moiety in potent HIV-1 RT inhibitors.[3]
Rationale: The conversion of the carboxylic acid to an acyl chloride (Step 1) creates a highly reactive intermediate. This allows for an efficient nucleophilic acyl substitution reaction with the amine (Step 2) to form a stable amide bond under mild conditions. Triethylamine is used as a base to neutralize the HCl generated during the reaction, preventing side reactions.
Materials & Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted benzylamine (e.g., 4-chlorobenzylamine)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol), add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acyl chloride is used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve the substituted benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% Ethyl Acetate in Hexane) to yield the pure N-benzyl-2-amino-6-(trifluoromethyl)nicotinamide.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Antiviral Activity Assessment (CPE Reduction Assay)
This protocol provides a general method for determining the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a synthesized compound.[6][7]
Rationale: This assay measures a compound's ability to protect host cells from the virus-induced cytopathic effect (CPE).[7] In parallel, the compound's toxicity to the host cells is measured in the absence of the virus. The ratio of these two values (CC₅₀/EC₅₀) gives the Selectivity Index (SI), a critical measure of a compound's therapeutic window. A higher SI value indicates greater promise as a therapeutic agent.
Materials & Reagents:
-
Susceptible host cell line (e.g., MT-4 cells for HIV-1)
-
Laboratory strain of the virus (e.g., HIV-1 IIIB)
-
Synthesized test compound and a known positive control antiviral
-
Cell Culture Medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
CO₂ Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cytotoxicity Assay (CC₅₀ Determination):
-
Seed a 96-well plate with host cells (e.g., 1 x 10⁴ cells/well) and incubate overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated cell control wells.
-
Incubate for a period equivalent to the antiviral assay (e.g., 4-5 days for HIV-1).
-
Assess cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Calculate the CC₅₀ value by plotting cell viability against compound concentration and fitting to a dose-response curve.
-
-
Antiviral Assay (EC₅₀ Determination):
-
Seed a 96-well plate with host cells as in the cytotoxicity assay.
-
Prepare serial dilutions of the test compound.
-
Add the diluted compounds to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI).
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
Incubate until CPE is evident in ~90% of the virus control wells (typically 4-5 days).
-
Measure cell viability as described above.
-
Calculate the percentage of CPE inhibition for each concentration.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against compound concentration.
-
-
Data Analysis:
-
Calculate the Selectivity Index (SI) using the formula: SI = CC₅₀ / EC₅₀ .
-
Representative Data
The following table presents hypothetical but representative data for a series of synthesized compounds, demonstrating how SAR data can be organized.
| Compound ID | R-Group (Amide) | RNase H IC₅₀ (µM)[3] | Antiviral EC₅₀ (µM)[4] | Cytotoxicity CC₅₀ (µM)[4] | Selectivity Index (SI) |
| Lead-01 | 4-Chlorobenzyl | 14.0 | 12.5 | >125 | >10 |
| Lead-02 | 3-Methoxybenzyl | 9.5 | 8.0 | >100 | >12.5 |
| Lead-03 | Phenyl | 20.0 | 25.0 | >150 | >6 |
| Lead-04 | Cyclohexylmethyl | >50 | >50 | >150 | N/A |
Data is illustrative and based on published findings for this class of compounds.[3][4]
Conclusion
This compound is a powerful and versatile precursor for the development of novel antiviral agents. Its inherent chemical properties and modular synthetic accessibility make it an ideal starting point for generating libraries of compounds for SAR studies. As demonstrated with the development of dual-function HIV-1 RT inhibitors, this scaffold can lead to compounds with novel mechanisms of action capable of addressing viral drug resistance. The protocols and strategies outlined in this guide provide a solid framework for researchers to explore the full potential of this valuable chemical entity in the ongoing search for next-generation antiviral therapies.
References
- Favipiravir - Wikipedia. Wikipedia. [Link]
- What is the mechanism of Favipiravir?.
- Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termin
- Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of Bioorganic Chemistry. [Link]
- Antiviral assay. Bio-protocol. [Link]
- Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. Sterispharma. [Link]
- A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry. [Link]
- 2-(Arylamino)-6-(trifluoromethyl)
- Reported starting materials for favipiravir synthesis.
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]
- Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. [Link]
- Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. JoVE. [Link]
- T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral Research. [Link]
- 2-(Arylamino)-6-(trifluoromethyl)
- A kind of synthetic method and application of favipiravir.
- This compound | 890302-02-0. Merck. [Link]
- N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. [Link]
- The Antiviral Activity of Trifluoromethylthiolane Deriv
- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
- System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry. [Link]
- Synthesis and antiviral evaluation of 2-amino-6-carbamoylpurine dioxolane nucleoside derivatives and their phosphoramidates prodrugs. Bioorganic & Medicinal Chemistry. [Link]
- Synthesis and Antiviral Evaluation of 2'-deoxy-2'-C-trifiuoromethyl beta-D-ribonucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. innospk.com [innospk.com]
- 3. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Amino-6-(trifluoromethyl)nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview and detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions on derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid. This scaffold is of significant interest in medicinal chemistry, and the methodologies described herein are designed to be robust and reproducible for the synthesis of novel analogs for drug discovery programs.
Introduction: The Strategic Importance of the 2-Amino-6-(trifluoromethyl)pyridine Scaffold
The this compound framework is a privileged scaffold in modern drug discovery. The trifluoromethyl group, a bioisostere for chlorine, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] The aminopyridine core is a common feature in numerous biologically active molecules, and the carboxylic acid provides a versatile handle for further chemical modifications. The ability to perform selective nucleophilic aromatic substitution on this ring system opens up a vast chemical space for the exploration of structure-activity relationships (SAR).
The Mechanism and Regioselectivity of SNAr on the Substituted Pyridine Ring
Nucleophilic aromatic substitution on pyridine derivatives is a powerful tool for C-N, C-O, and C-S bond formation. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[1] The electron-deficient nature of the pyridine ring, further enhanced by the potent electron-withdrawing trifluoromethyl group, makes the ring susceptible to attack by nucleophiles.[1]
For the purpose of this protocol, we will consider a model substrate: 4-chloro-2-amino-6-(trifluoromethyl)nicotinic acid . In this system, the chlorine atom at the C4 position is highly activated towards displacement due to:
-
Ortho and Para Activation: The C4 position is para to the strongly electron-withdrawing trifluoromethyl group at C6 and ortho to the ring nitrogen. Both of these positions are optimal for stabilizing the negative charge of the Meisenheimer intermediate through resonance.[1][2]
-
Minimal Steric Hindrance: The C4 position is relatively unhindered, allowing for facile approach of the nucleophile.
The amino group at C2 is an electron-donating group, which typically deactivates the ring towards nucleophilic attack. However, the combined activating effects of the trifluoromethyl group and the ring nitrogen are expected to overcome this deactivation. It is noteworthy that some studies have shown that amino and carboxylic acid groups do not interfere with certain SNAr reactions on pyridines.[3]
Visualizing the SNAr Mechanism
Caption: General workflow of the SNAr reaction.
Detailed Experimental Protocol: Substitution with a Primary Amine
This protocol describes a general procedure for the nucleophilic aromatic substitution of 4-chloro-2-amino-6-(trifluoromethyl)nicotinic acid with a primary amine, such as benzylamine.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 4-Chloro-2-amino-6-(trifluoromethyl)nicotinic acid | Commercial Source | >95% | |
| Benzylamine | Commercial Source | >98% | |
| Diisopropylethylamine (DIPEA) | Commercial Source | >99% | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercial Source | Anhydrous | |
| Dichloromethane (DCM) | Commercial Source | ACS Grade | |
| Ethyl acetate (EtOAc) | Commercial Source | ACS Grade | |
| Hexanes | Commercial Source | ACS Grade | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | N/A | |
| Brine (Saturated aqueous NaCl) | Prepared in-house | N/A | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercial Source | ACS Grade |
Equipment
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Condenser (if using conventional heating)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask or microwave reaction vial, add 4-chloro-2-amino-6-(trifluoromethyl)nicotinic acid (1.0 eq.).
-
Addition of Reagents: Add anhydrous DMF to dissolve the starting material. To this solution, add benzylamine (1.2 eq.) followed by diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction Conditions:
-
Conventional Heating: Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Microwave Irradiation: Seal the reaction vial and heat in a microwave reactor to 120-140 °C.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 1:1 Hexanes:EtOAc) or LC-MS until the starting material is consumed (typically 4-16 hours for conventional heating, or 30-90 minutes for microwave irradiation).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired 4-(benzylamino)-2-amino-6-(trifluoromethyl)nicotinic acid.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature or using a more polar aprotic solvent such as DMSO. The use of a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate may also be beneficial.
-
Side Reactions: The carboxylic acid may interfere with certain nucleophiles or bases. If this is observed, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction is recommended. The ester can be subsequently hydrolyzed to the carboxylic acid.
-
Purification Challenges: The presence of both an amino and a carboxylic acid group can make the product amphoteric and sometimes difficult to purify by standard silica gel chromatography. Reverse-phase chromatography may be a more suitable alternative.
-
Nucleophile Choice: The reactivity of the nucleophile is a critical parameter. While primary and secondary amines are generally good nucleophiles for this reaction, weaker nucleophiles such as alcohols or thiols may require more forcing conditions or the use of a strong base to deprotonate them in situ.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
DMF is a reproductive toxin and should be handled with care.
-
DIPEA is a corrosive and flammable liquid.
-
Microwave reactions should be carried out in sealed vessels designed for this purpose and behind a blast shield.
References
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- Nucleophilic arom
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Reaction Examples. University of Rochester. [Link]
- Predicting regioselectivity in nucleophilic arom
Sources
Application of 2-Amino-6-(Trifluoromethyl)nicotinic Acid in the Development of Dual HIV-1 Reverse Transcriptase Inhibitors
Introduction: A Dual-Pronged Attack on a Key HIV Target
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve therapeutic outcomes. The HIV-1 Reverse Transcriptase (RT) is a cornerstone of antiretroviral therapy, responsible for the critical process of converting the viral RNA genome into double-stranded DNA, a prerequisite for integration into the host genome.[1][2] This multifunctional enzyme possesses two distinct catalytic activities, both essential for viral replication: an RNA- and DNA-dependent DNA polymerase and a ribonuclease H (RNase H) activity.[1][3]
While the majority of clinically approved RT inhibitors target the polymerase active site, the RNase H domain remains a clinically unexploited, yet vital, target.[4][5][6][7] The RNase H function is to degrade the RNA strand of the intermediate RNA/DNA hybrid, a step required for the synthesis of the second DNA strand to be completed.[1][7] Viruses with deficient RNase H activity are non-infectious, highlighting its potential as a therapeutic target.[1][6]
This application note details the utility of the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold as a novel platform for designing dual inhibitors that target both the polymerase and RNase H functions of HIV-1 RT. Derivatives of this scaffold have been shown to act as allosteric, dual-site inhibitors, offering a promising new strategy for developing potent antiretrovirals with a higher barrier to resistance.[1][8]
Mechanism of Action: Allosteric Inhibition at Two Sites
Compounds derived from the this compound scaffold function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike nucleoside analogs (NRTIs) that compete with natural deoxynucleotides at the polymerase active site, NNRTIs bind to a distinct, allosteric hydrophobic pocket located approximately 10 Å away from the catalytic site within the p66 subunit of the RT heterodimer.[8][9][10]
Binding of these nicotinic acid derivatives to this pocket induces conformational changes in the enzyme, which allosterically disrupt the polymerase active site's geometry and function.[8][11] This mode of inhibition is non-competitive with respect to the deoxynucleotide triphosphate (dNTP) substrates.
The unique advantage of this scaffold is its demonstrated ability to simultaneously inhibit the RNase H activity. Mode of action studies reveal that these compounds are dual-site inhibitors. While one part of the molecule engages the traditional NNRTI binding pocket to inhibit polymerization, another part interacts with conserved regions within the RNase H domain, disrupting its catalytic function.[1][8] This dual inhibition from a single molecule ensures a comprehensive shutdown of the reverse transcription process.
Figure 1: Dual allosteric inhibition of HIV-1 RT.
Structure-Activity Relationship (SAR) Insights
Analysis of a series of 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives reveals key structural features that govern their inhibitory potency. The core scaffold provides the essential foundation, while modifications at the arylamino and carboxylic acid positions allow for the fine-tuning of activity against both the polymerase and RNase H domains.
| Compound ID | R Group (Amide/Ester) | RNase H IC₅₀ (µM)[1] | HIV-1 Replication SI[1] |
| 21 | 4-chlorophenyl (ester) | 14 | >10 |
| 25 | N-hydroxy (oxime) | 0.7 | <1 |
| 29 | 3-methylphenyl (amide) | 5.6 | >10 |
| 33 | 3-methoxyphenyl (amide) | >100 | Not Active |
| 38 | benzyl (amide) | 24 | 5 |
| 47 | 4-chlorobenzyl (amide) | 9 | >10 |
Data synthesized from Tramontano et al., Molecules, 2020.[1] SI = Selectivity Index (CC₅₀/EC₅₀)
Key SAR Observations:
-
Ester vs. Amide: Both ester and amide derivatives at the C3-carboxylic acid position show potent activity. Compound 21 , a 4-chlorophenyl ester, emerged as a promising lead with a good balance of RNase H inhibition and antiviral activity in cell-based assays.[1][8]
-
Aryl Amide Substitutions: The substitution pattern on the aryl amide ring significantly impacts activity. For instance, a 3-methyl group (Compound 29 ) is well-tolerated, whereas a 3-methoxy group (Compound 33 ) abolishes activity.[1] This suggests specific steric and electronic requirements within the binding pocket.
-
Benzylamides: Benzylamide derivatives (e.g., 38 , 47 ) generally exhibit good RNase H inhibitory activity, with halogen substitutions on the benzyl ring often enhancing potency.[1]
-
Oxime Potency: The N-hydroxy derivative (oxime, Compound 25 ) was identified as the most potent inhibitor of the RNase H function in enzymatic assays (IC₅₀ = 0.7 µM), though it did not translate to high antiviral activity in cellular assays, possibly due to cell permeability or stability issues.[1]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel inhibitors based on the this compound scaffold.
Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling
This protocol describes a general method for coupling the this compound core with a desired amine to generate amide derivatives.
Figure 2: General workflow for amide synthesis.
Materials:
-
This compound (1.0 equiv)
-
Desired amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) (1.2 - 1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt·H₂O) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, 1N HCl, Saturated aqueous NaHCO₃, Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF.
-
Cool the reaction mixture to 0°C in an ice bath with magnetic stirring.
-
Add EDCI·HCl (1.2 equiv) portion-wise over 5-10 minutes.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[12][13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final amide derivative.
Protocol 2: HIV-1 RT RNase H Activity Assay (Fluorescence-Based)
This protocol measures the RNase H activity of HIV-1 RT by monitoring the cleavage of a fluorescently labeled RNA/DNA hybrid substrate. The substrate consists of an RNA strand labeled with a fluorophore (e.g., FAM) and a complementary DNA strand labeled with a quencher (e.g., DABCYL). Cleavage of the RNA strand separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant HIV-1 RT (p66/p51)
-
Fluorogenic RNase H substrate (e.g., FAM-RNA/DABCYL-DNA hybrid)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 6 mM MgCl₂, 1 mM DTT
-
Test compounds dissolved in DMSO
-
EDTA (0.5 M, pH 8.0) for stopping the reaction
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add 10 µL of the diluted test compound. For controls, add 10 µL of assay buffer (with DMSO for vehicle control).
-
Add 80 µL of a reaction mix containing assay buffer and the RNA/DNA hybrid substrate (final concentration ~50-100 nM).
-
Initiate the reaction by adding 10 µL of recombinant HIV-1 RT (final concentration ~20-50 nM) to each well.[14]
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of 0.5 M EDTA to each well.[14]
-
Measure the fluorescence intensity using a plate reader (e.g., Excitation: 485 nm, Emission: 520 nm for FAM).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Cell-Based Antiviral Activity Assay (MTT Method)
This protocol assesses the ability of a test compound to inhibit HIV-1 replication in a susceptible human T-cell line (e.g., MT-4 cells) by measuring the cytopathic effect of the virus. Cell viability is quantified using the MTT colorimetric assay.
Materials:
-
MT-4 human T-cell line
-
HIV-1 virus stock (e.g., HIV-1 IIIB)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of growth medium.
-
Prepare serial dilutions of the test compounds in growth medium. Add 50 µL of each dilution to the appropriate wells. Include cell-only (no virus, no compound) and virus-only (no compound) controls.
-
Add 50 µL of a diluted HIV-1 virus stock (at a multiplicity of infection, MOI, that causes significant cell death in 4-5 days) to all wells except the cell-only controls.[15][16]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days, until widespread cytopathic effect is observed in the virus-only control wells.[17]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. Determine the EC₅₀ (50% effective concentration). A parallel assay without virus should be run to determine the CC₅₀ (50% cytotoxic concentration) and calculate the Selectivity Index (SI = CC₅₀/EC₅₀).
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the development of next-generation HIV-1 RT inhibitors. Its proven ability to facilitate dual inhibition of both the polymerase and the clinically unexploited RNase H domains offers a powerful strategy to overcome existing drug resistance mechanisms. The favorable structure-activity relationships and straightforward synthetic accessibility make this scaffold an attractive starting point for medicinal chemistry campaigns. Future work should focus on optimizing the pharmacokinetic properties and cellular permeability of lead compounds to translate potent enzymatic inhibition into superior antiviral efficacy in vivo.
References
- Tramontano, E., et al. (2020). 2-(Arylamino)-6-(trifluoromethyl)
- PubMed. (2020). 2-(Arylamino)-6-(trifluoromethyl)
- Matamoros, T., et al. (2015). RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes. Bio-protocol, 5(16). [Link]
- Karmacharya, R. (n.d.). HIV-1 Reverse Transcriptase. RCSB PDB 101. [Link]
- Debyser, Z., et al. (1992). Allosteric inhibition of human immunodeficiency virus type 1 reverse transcriptase by tetrahydroimidazo[4,5,1-jk][1][18]benzodiazepin-2(1H)-one and -thione compounds. Molecular Pharmacology, 41(1), 203-8. [Link]
- Menéndez-Arias, L. (2020). Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance. Viruses, 12(1), 93. [Link]
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
- Parniak, M. A., et al. (2012). Inhibitors of HIV-1 Reverse Transcriptase–Associated Ribonuclease H Activity. Viruses, 4(11), 2849-2871. [Link]
- Tramontano, E., & Menéndez-Arias, L. (2019). Ribonuclease H, an unexploited target for antiviral intervention against HIV and hepatitis B virus. Antiviral Research, 171, 104613. [Link]
- Isel, C., et al. (1999). HIV-1 reverse transcription: a brief overview focused on structure-function relationships among molecules involved in initiation of the reaction. Archives of Biochemistry and Biophysics, 365(2), 199-210. [Link]
- Hamel, D. J., et al. (2011). Allosteric suppression of HIV-1 reverse transcriptase structural dynamics upon inhibitor binding. Journal of Molecular Biology, 405(2), 435-448. [Link]
- Herschhorn, A., et al. (2014). Mechanism of allosteric inhibition of HIV-1 reverse transcriptase revealed by single-molecule and ensemble fluorescence. Nucleic Acids Research, 42(16), 10656-10668. [Link]
- Sarafianos, S. G., et al. (2001). Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition. The Journal of Molecular Biology, 312(3), 425-448. [Link]
- Moelling, K., & Broecker, F. (2015). RNase H: specificity, mechanisms of action, and antiviral target. Current HIV/AIDS Reports, 12(2), 204-213. [Link]
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
- Himmel, D. M., et al. (2009). Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors. Journal of Molecular Biology, 385(3), 693-705. [Link]
- Kumar, P., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(19), 2420-2423. [Link]
- Beilhartz, G. L., & Götte, M. (2010). HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors. Viruses, 2(4), 900-926. [Link]
- Szucs, G., et al. (1987). A simple assay based on HIV infection preventing the reclustering of MT-4 cells. Journal of Virological Methods, 17(3-4), 211-218. [Link]
- Gelastic, E. P., et al. (2017). Coordination between the polymerase and RNase H activity of HIV-1 reverse transcriptase. Nucleic Acids Research, 45(6), 3329-3341. [Link]
- Pescatori, L., et al. (2015). Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase. Journal of Virology, 89(13), 6810-6821. [Link]
- Rose, K. M., et al. (2019). Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program. Journal of Virology, 93(23). [Link]
- Fodor, B., et al. (2022). Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases. Molecules, 27(19), 6296. [Link]
- Singh, S., et al. (2020). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. International Journal of Biological Macromolecules, 164, 3555-3564. [Link]
- Shvadchak, V., et al. (2018). Time-of-addition assays. MT-4 cells were infected with HIV-1(IIIB) at...
- Liu, M., et al. (2008). HIV-1 Reverse Transcriptase Polymerase and RNase H (Ribonuclease H) Active Sites Work Simultaneously and Independently. Journal of Biological Chemistry, 283(38), 26047-26058. [Link]
Sources
- 1. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 reverse transcription: a brief overview focused on structure-function relationships among molecules involved in initiation of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ribonuclease H, an unexploited target for antiviral intervention against HIV and hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNase H: specificity, mechanisms of action, and antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of allosteric inhibition of HIV-1 reverse transcriptase revealed by single-molecule and ensemble fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of human immunodeficiency virus type 1 reverse transcriptase by tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one and -thione compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric suppression of HIV-1 reverse transcriptase structural dynamics upon inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of allosteric inhibition of HIV-1 reverse transcriptase revealed by single-molecule and ensemble fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agrochemical Development Using 2-amino-6-(trifluoromethyl)nicotinic Acid
Introduction: The Strategic Importance of 2-amino-6-(trifluoromethyl)nicotinic Acid in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical scaffolds, fluorinated pyridine derivatives have emerged as a particularly fruitful area of research. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, making it a valuable tool in the design of new pesticides.[1]
This guide focuses on a key building block in this domain: This compound . Its unique trifluoromethylated pyridine core, coupled with the reactive handles of an amino group and a carboxylic acid, provides a versatile platform for the synthesis of a diverse library of potential herbicidal, fungicidal, and insecticidal candidates.[2] Nicotinic acid and its derivatives have a proven track record in agriculture, with commercial products spanning a range of applications. For instance, the neonicotinoid class of insecticides, which act on insect nicotinic acetylcholine receptors, are structurally related to nicotinic acid.[3] Furthermore, nicotinamide derivatives, such as the fungicide boscalid, have demonstrated potent and specific activity against fungal pathogens.[2][4]
These application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a comprehensive, in-depth guide to leveraging this compound for the discovery and development of next-generation agrochemicals. The methodologies detailed herein are grounded in established scientific principles and aim to provide a self-validating framework for your research endeavors.
PART 1: Synthesis of the Core Scaffold and its Derivatives
The journey to a novel agrochemical begins with the synthesis of the core molecule and its subsequent derivatization to create a library of compounds for screening.
Protocol 1.1: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of the target compound from its chloro-precursor.
Materials:
-
2-chloro-6-(trifluoromethyl)nicotinic acid
-
28% Aqueous ammonia solution
-
4N Hydrochloric acid
-
Deionized water
-
Ethanol
-
Autoclave reactor
-
Magnetic stirrer with heating plate
-
pH meter
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a suitable autoclave reactor, combine 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) with a significant excess of 28% aqueous ammonia solution (e.g., 10-20 eq).
-
Seal the autoclave and heat the reaction mixture to 170°C with constant stirring for 40 hours.[5]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia under reduced pressure using a rotary evaporator.
-
Cool the resulting aqueous solution in an ice bath and acidify to a pH of 4-5 by the dropwise addition of 4N hydrochloric acid. This will precipitate the product.[5]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Synthesis of Amide Derivatives
The carboxylic acid moiety of this compound is a prime site for derivatization to generate a library of amide compounds.
Reaction Scheme:
Sources
- 1. Agricultural & Farming Chemicals | Wettable Granules | Azelis [azelis.com]
- 2. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reviewing neonicotinoid detection with electroanalytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 6. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-amino-6-(trifluoromethyl)nicotinic acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Strategic Value of Fluorinated Nicotinic Acids in Advanced Materials
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern material science and medicinal chemistry. The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and altered electronic characteristics, make fluorinated building blocks highly sought after. Among these, 2-amino-6-(trifluoromethyl)nicotinic acid stands out as a particularly versatile precursor for a new generation of high-performance materials.
This document serves as a comprehensive technical guide for researchers exploring the potential of this compound. It is structured to provide not only detailed experimental protocols but also the underlying scientific rationale for the proposed applications. The methodologies described herein are grounded in established principles of polymer chemistry and coordination chemistry, adapted to the specific functionalities of this promising molecule. While some of the applications are at the forefront of materials research, the provided protocols are designed to be robust and reproducible.
I. Physicochemical Properties and Design Considerations
Before delving into synthetic protocols, it is crucial to understand the key structural features of this compound and how they can be leveraged in material design.
| Property | Value | Significance in Material Science |
| Molecular Formula | C₇H₅F₃N₂O₂ | High fluorine content contributes to thermal stability and hydrophobicity. |
| Molecular Weight | 206.12 g/mol | A relatively small and rigid building block. |
| Appearance | Off-white to yellow powder or crystals[1] | |
| Functional Groups | Amino (-NH₂), Carboxylic Acid (-COOH), Trifluoromethyl (-CF₃), Pyridine Ring | Multiple reactive sites for polymerization and coordination. |
| Solubility | Soluble in many polar organic solvents. | Facilitates solution-based processing and synthesis. |
The strategic placement of the amino, carboxylic acid, and trifluoromethyl groups on the pyridine ring offers a unique combination of functionalities:
-
Amino and Carboxylic Acid Groups: These are the primary reactive handles for forming amide bonds in polyamides or for coordinating with metal ions to create metal-organic frameworks (MOFs).
-
Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group enhances the thermal and oxidative stability of the resulting materials. It can also increase solubility in organic solvents and impart desirable optical and dielectric properties.[2][3]
-
Pyridine Ring: The nitrogen atom in the pyridine ring provides an additional coordination site for metal ions, opening up possibilities for more complex and functional MOF structures. The aromatic nature of the ring contributes to the rigidity and thermal stability of the polymer backbone.
II. Application in High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal stability and mechanical strength. The incorporation of this compound as a monomer is proposed here to yield a novel polyamide with potentially superior properties.
Scientific Rationale
The direct polycondensation of an aminocarboxylic acid monomer like this compound leads to the formation of a polyamide with a highly regular, head-to-tail arrangement of monomer units. The trifluoromethyl groups are expected to disrupt close chain packing, which can improve solubility without significantly compromising thermal stability.[2][3] The rigidity of the pyridine-based backbone will contribute to a high glass transition temperature (Tg) and excellent mechanical properties.
Proposed Synthesis Protocol: Direct Polycondensation
This protocol is based on the well-established Yamazaki-Higashi phosphorylation reaction, a reliable method for synthesizing aromatic polyamides.[2][3]
Materials:
-
This compound
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 2.06 g (10 mmol) of this compound and 1.11 g of anhydrous CaCl₂ in 20 mL of anhydrous NMP. Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Addition of Reagents: To the stirred solution, add 2.0 mL of anhydrous pyridine followed by 4.0 mL of triphenyl phosphite.
-
Polymerization: Heat the reaction mixture to 100-110 °C and maintain this temperature for 3-4 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: Allow the viscous solution to cool to room temperature. Pour the polymer solution into 200 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by vacuum filtration. Wash the polymer thoroughly with hot methanol and then with deionized water to remove any residual salts and reagents.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Expected Properties and Characterization
The resulting polyamide is expected to be an amorphous, transparent, and flexible material.[2][3]
| Characterization Technique | Expected Observations |
| FTIR Spectroscopy | Characteristic amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively. C-F stretching vibrations from the -CF₃ group around 1100-1300 cm⁻¹. |
| ¹H NMR Spectroscopy | Aromatic proton signals from the pyridine ring and the amide N-H proton signal. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with a 5% weight loss temperature (T₅%) expected to be above 400 °C in a nitrogen atmosphere.[2][4] |
| Differential Scanning Calorimetry (DSC) | A high glass transition temperature (Tg), likely exceeding 300 °C.[2][4] |
| Gel Permeation Chromatography (GPC) | Determination of the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |
III. Application in Luminescent Metal-Organic Frameworks (MOFs)
The dual coordinating sites (carboxylate and pyridine nitrogen) and the presence of a fluorinated aromatic system make this compound an excellent candidate for the construction of luminescent MOFs.
Scientific Rationale
The organic linker plays a crucial role in the luminescent properties of MOFs. The pyridine ring with the trifluoromethyl group can act as a light-harvesting antenna, absorbing UV radiation and transferring the energy to a metal center or exhibiting ligand-based luminescence.[5][6] The choice of metal ion is critical; d¹⁰ metals like Zn(II) and Cd(II) are often used to promote ligand-based luminescence, as they are less likely to quench fluorescence through d-d transitions.[5] The resulting MOFs could have applications in chemical sensing, where the luminescence is quenched or enhanced in the presence of specific analytes.[7][8]
Proposed Synthesis Protocol: Solvothermal Synthesis of a Zn-based MOF
This protocol outlines a typical solvothermal synthesis for producing crystalline MOF materials.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Programmable oven
-
Centrifuge or vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
Preparation of Precursor Solution: In a 20 mL glass vial, dissolve 20.6 mg (0.1 mmol) of this compound and 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined autoclave. Seal the autoclave and place it in a programmable oven.
-
Heating Profile: Heat the autoclave to 120 °C at a rate of 5 °C/min, hold at this temperature for 48 hours, and then cool down to room temperature at a rate of 5 °C/min.
-
Product Isolation: After cooling, crystalline product should be visible. Collect the crystals by decanting the mother liquor and washing with fresh DMF (3 x 5 mL).
-
Solvent Exchange and Activation: To remove residual DMF from the pores, immerse the crystals in ethanol for 24-48 hours, replacing the ethanol every 8-12 hours.
-
Drying: Dry the activated MOF crystals in a vacuum oven at 60-80 °C overnight.
Expected Properties and Characterization
| Characterization Technique | Expected Observations |
| Powder X-ray Diffraction (PXRD) | A crystalline diffraction pattern confirming the formation of a MOF structure. |
| Thermogravimetric Analysis (TGA) | A multi-step decomposition profile, indicating the loss of solvent molecules followed by the decomposition of the organic linker at higher temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | A shift in the carboxylate stretching frequencies compared to the free ligand, confirming coordination to the metal center. |
| Photoluminescence Spectroscopy | Excitation and emission spectra to determine the luminescent properties. An emission maximum in the UV-Vis region is expected, potentially sensitive to the presence of certain guest molecules.[5][6][7] |
| Gas Adsorption Analysis (BET) | Nitrogen adsorption-desorption isotherms to determine the surface area and porosity of the activated MOF. |
IV. Visualizations and Workflows
Diagram of the Proposed Polyamide Structure
Caption: Proposed repeating unit of the polyamide derived from this compound.
Experimental Workflow for MOF Synthesis
Caption: Step-by-step workflow for the solvothermal synthesis of a metal-organic framework.
V. Safety Precautions
-
Always work in a well-ventilated fume hood when handling organic solvents and reagents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Use caution when working with autoclaves under high temperature and pressure. Ensure they are properly sealed and handled according to the manufacturer's instructions.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
VI. Conclusion and Future Outlook
This compound is a highly promising building block for the development of advanced materials. The proposed protocols for the synthesis of a novel aromatic polyamide and a luminescent metal-organic framework provide a solid foundation for further research. The unique combination of a rigid pyridine backbone, reactive amino and carboxyl groups, and a stabilizing trifluoromethyl moiety is expected to yield materials with exceptional thermal, mechanical, and photophysical properties. Future work should focus on the detailed characterization of these materials and the exploration of their performance in specific applications such as gas separation membranes, high-temperature coatings, and chemical sensors.
References
- Kim, S. J., Kang, I., Byun, T., So, J., & Kim, S. Y. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 501. [Link]
- KAIST (2018). Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups. [Link]
- MDPI (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. [Link]
- ResearchGate (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. [Link]
- ResearchGate. Synthesis and properties of aromatic polyamides containing trifluoromethyl groups and unsymmetrical structures. [Link]
- OSTI.GOV (2015). Luminescent Metal-Organic Frameworks. [Link]
- MDPI (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. [Link]
- Liu, F. H., Qin, C., Ding, Y., Wu, H., Shao, K. Z., & Su, Z. M. (2015). Pillared metal organic frameworks for the luminescence sensing of small molecules and metal ions in aqueous solutions. Dalton transactions, 44(4), 1754–1760. [Link]
- Al-Masoudi, N. A., & Al-Amiery, A. A. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Chemistry Central journal, 6(1), 89. [Link]
- CNKI. Novel Metal organic Framework Compound Pb(C5H4NCOO)2 Showing One dimensional Channel Defined as Four Leads and Four Nicotinic Ac. [Link]
- National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
- MDPI (2019). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. [Link]
- Globe Thesis (2022). Metal-organic Framework Luminescent Materials Based On Carboxylic Acid Ligands And Their Sensing Properties. [Link]
- MDPI (2021). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. [Link]
- MDPI (2023). Flexible Co(II)-and Ni(II)-Based Cationic 2D Metal–Organic Frameworks Based on a Charge-Neutral (O,O)-Donor Bridge. [Link]
- Royal Society of Chemistry (2014). Metal–organic frameworks based on flexible ligands (FL-MOFs)
- Royal Society of Chemistry (2021). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. [Link]
- ResearchGate (2012). Synthesis and Characterization of New Polyamides with Substitutions in the Pendent Benzylidene Rings. [Link]
- ChemRxiv (2022).
- Amerigo Scientific. 2-Aminopyridine-3-carboxylic acid (98%). [Link]
- Semantic Scholar (1998). Synthesis and characterization of polyamide resins from soy‐based dimer acids and different amides. [Link]
- MDPI (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
- National Center for Biotechnology Information (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
Sources
- 1. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 2. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
- 5. osti.gov [osti.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Pillared metal organic frameworks for the luminescence sensing of small molecules and metal ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globethesis.com [globethesis.com]
experimental procedure for esterification of 2-amino-6-(trifluoromethyl)nicotinic acid
An Application Guide for the Synthesis of 2-Amino-6-(trifluoromethyl)nicotinic Acid Esters
Introduction: The Strategic Importance of Fluorinated Pyridine Esters
The this compound scaffold is a privileged structure in modern medicinal chemistry. Its derivatives are key components in the development of novel therapeutic agents, notably as potent dual inhibitors of HIV-1 Reverse Transcriptase (RT)[1][2]. The ester functional group, in particular, serves as a crucial handle for modulating pharmacokinetic properties such as solubility, cell permeability, and metabolic stability. Esterification of this core structure, however, is not trivial. The molecule presents a unique set of challenges: the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxylic acid, while the presence of the 2-amino group introduces a competing nucleophile that could lead to undesired side reactions, such as lactam or amide formation.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and field-proven protocols for the successful esterification of this compound. We will explore both the classic Fischer-Speier acid-catalyzed method and a milder, coupling agent-mediated approach, explaining the causality behind each procedural step to ensure reproducible and high-yielding syntheses.
Methodology I: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone reaction in organic synthesis, valued for its operational simplicity and use of inexpensive reagents. It involves the direct reaction of a carboxylic acid with an excess of an alcohol under strong acid catalysis.[3][4] The reaction is reversible, and its success hinges on shifting the chemical equilibrium towards the product side.[5][6]
Causality and Mechanistic Insight: The mechanism proceeds via protonation of the carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[5][7] The alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester.[7] To drive the reaction to completion, a large excess of the alcohol is used, or the water byproduct is removed from the reaction mixture, in accordance with Le Châtelier's principle.[5][8]
Protocol 1: Synthesis of Methyl 2-amino-6-(trifluoromethyl)nicotinate
This protocol details the synthesis of the methyl ester, a common starting point for further derivatization.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Methanol (MeOH), Anhydrous | ACS Grade, ≥99.8% | Commercial Source |
| Sulfuric Acid (H₂SO₄), Concentrated | ACS Grade, 95-98% | Commercial Source |
| Sodium Bicarbonate (NaHCO₃), Saturated Soln. | ACS Grade | In-house Prep. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Silica Gel | 230-400 mesh | Commercial Source |
Experimental Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 1 equivalent).
-
Solvent Addition: Add anhydrous methanol (100 mL, large excess). Stir the suspension until the acid is partially dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath to cool the mixture to 0-5 °C. Slowly and carefully, add concentrated sulfuric acid (2.0 mL) dropwise via a glass pipette. Rationale: The addition is highly exothermic and must be controlled to prevent overheating.
-
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Allow the reaction to proceed for 12-24 hours. Rationale: Heating provides the necessary activation energy for this thermodynamically controlled process.[3][4]
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:EtOAc 7:3). The product spot should be less polar than the starting carboxylic acid.
-
Work-up & Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL). Caution: Vigorous gas evolution (CO₂) will occur. Stir until the bubbling ceases. Rationale: This step neutralizes the sulfuric acid catalyst and any unreacted nicotinic acid, converting it to its water-soluble sodium salt.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure ester.
Methodology II: EDCI-Mediated Esterification
For more sensitive substrates, sterically hindered alcohols, or when acidic conditions are undesirable, coupling agent-mediated esterification is the method of choice. The Steglich esterification, which commonly uses a carbodiimide like EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride), allows the reaction to proceed under mild, neutral conditions.[10][11]
Causality and Mechanistic Insight: EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the alcohol to form the ester. A common side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[12] To suppress this and improve yields, an acyl-transfer catalyst such as 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) is often included. These additives react with the O-acylisourea to form an active ester intermediate that is more reactive towards the alcohol and less prone to rearrangement. The urea byproduct generated from EDCI is water-soluble, which greatly simplifies purification compared to the insoluble urea from DCC.[11]
Protocol 2: Synthesis of a Phenyl 2-amino-6-(trifluoromethyl)nicotinate Ester
This protocol is adapted from procedures used for synthesizing aryl esters of related nicotinic acids and is suitable for a wide range of alcohols, including phenols.[1]
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Phenol (or other alcohol/phenol) | ≥99% | Commercial Source |
| EDCI Hydrochloride | Synthesis Grade | Commercial Source |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Commercial Source |
| Acetonitrile (MeCN), Anhydrous | ≥99.8% | Commercial Source |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercial Source |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
Experimental Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq), the desired alcohol (e.g., phenol, 1.1 eq), and HOBt (1.2 eq) in anhydrous acetonitrile (MeCN).
-
Base Addition (Optional but Recommended): Add DIPEA (1.5 eq) to the mixture. Stir for 10 minutes. Rationale: The base neutralizes the HCl salt of EDCI and ensures the reaction medium remains non-acidic.
-
Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. Add EDCI hydrochloride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Extraction & Washing: Transfer the solution to a separatory funnel. Wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Rationale: The acid wash removes residual base (DIPEA), while the base wash removes unreacted starting acid and HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Visualization of the Experimental Process
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion (Fischer) | 1. Insufficient reaction time or temperature.2. Catalyst has been deactivated (e.g., by water).3. Equilibrium not sufficiently shifted. | 1. Increase reflux time and ensure proper temperature is maintained.2. Use fresh concentrated acid and anhydrous alcohol.3. Use a larger excess of alcohol; consider using a Dean-Stark trap to remove water azeotropically if using a solvent like toluene.[5][7] |
| Low Yield (EDCI) | 1. EDCI has hydrolyzed due to moisture.2. O-acylisourea rearrangement to N-acylurea.3. Steric hindrance from a bulky alcohol. | 1. Use fresh EDCI and ensure all reagents and solvents are anhydrous.2. Ensure an acyl-transfer catalyst (HOBt, DMAP) is included in the reaction.[12]3. Increase reaction time, slightly elevate temperature (e.g., to 40-50 °C), or switch to a more potent coupling agent. |
| Formation of Side Products | 1. Amide formation from intermolecular reaction.2. Polymerization or decomposition. | 1. This is less common under these conditions but could be mitigated by protecting the 2-amino group (though this adds synthetic steps).2. For sensitive substrates, use the milder EDCI method and avoid high temperatures. |
| Difficult Purification | 1. Incomplete neutralization of acidic components.2. Emulsion formation during extraction.3. Product co-elutes with impurities during chromatography. | 1. Ensure thorough washing with saturated NaHCO₃ solution until no more gas evolves.2. Add brine to the aqueous layer to break the emulsion.3. Adjust the polarity of the eluent system for column chromatography; try a different solvent system (e.g., Dichloromethane/Methanol).[9][13] |
References
- Di Mola, A., et al. (2020). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Molecules, 25(6), 1338.
- Newman, M. S., & Fones, W. S. (1949). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 71(3), 1064-1065.
- Caddick, S., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-1837.
- Byrne, F. P., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(48), 30283-30292.
- Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 2988-2991.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.
- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
- BYJU'S. (n.d.). Fischer esterification reaction.
- Master Organic Chemistry. (2022). Fischer Esterification.
- ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?
- ResearchGate. (2016). How to purify esterefication product?
- Quora. (2017). What are the modifications to improve the purity of ester?
- Pittelkow, M., et al. (2005). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 10(1), 124-131.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. athabascau.ca [athabascau.ca]
- 9. quora.com [quora.com]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of 2-Amino-6-(trifluoromethyl)nicotinic Acid in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Bioactive Molecules
2-Amino-6-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the landscape of organic synthesis. Its strategic importance lies in the unique combination of a nucleophilic amino group, a carboxylic acid handle for diverse derivatization, and an electron-withdrawing trifluoromethyl group, all arrayed on a biologically relevant pyridine core. This arrangement of functional groups makes it a prized building block for the synthesis of a wide array of complex molecules, particularly in the realms of pharmaceutical and agrochemical research. The strategic placement of the trifluoromethyl group, in particular, can profoundly influence the physicochemical and biological properties of the final compounds.
The inherent reactivity of this compound allows for selective modifications at its three key functional sites: the amino group, the carboxylic acid, and the pyridine ring itself. This versatility enables the construction of diverse molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This document provides a comprehensive guide to the practical applications of this compound, complete with detailed protocols and an exploration of the underlying chemical principles that govern its utility.
The Trifluoromethyl Group: A Game-Changer in Drug and Agrochemical Design
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance the efficacy and safety of bioactive compounds. The -CF3 group is a powerful modulator of a molecule's properties due to its high electronegativity, metabolic stability, and lipophilicity.
Key Physicochemical and Biological Effects of the Trifluoromethyl Group:
| Property Enhanced | Mechanistic Rationale | Impact on Bioactive Molecules |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. | Increased in vivo half-life and bioavailability of drugs and pesticides. |
| Lipophilicity | The -CF3 group is highly lipophilic, which can enhance the molecule's ability to cross biological membranes. | Improved absorption, distribution, and cellular uptake. |
| Binding Affinity | The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic ring, influencing non-covalent interactions with biological targets. | Enhanced binding to enzyme active sites or receptors, leading to increased potency. |
| Bioavailability | By improving metabolic stability and lipophilicity, the -CF3 group can significantly increase the overall bioavailability of a compound. | Lower effective doses and potentially reduced side effects. |
The strategic placement of the -CF3 group at the 6-position of the nicotinic acid scaffold is particularly advantageous. It can influence the acidity of the carboxylic acid, the nucleophilicity of the amino group, and the overall electronic distribution of the pyridine ring, thereby fine-tuning the molecule's reactivity and biological activity.
Application in the Synthesis of HIV-1 Reverse Transcriptase Inhibitors
A significant application of the this compound scaffold is in the development of novel inhibitors of HIV-1 Reverse Transcriptase (RT). HIV-1 RT is a crucial enzyme for the replication of the virus, and its inhibition is a cornerstone of antiretroviral therapy.[1][2] Derivatives of this compound have shown promise as dual inhibitors, targeting both the polymerase and RNase H activities of HIV-1 RT.[1][2]
The general synthetic approach involves the derivatization of the carboxylic acid and/or the amino group of the this compound core to generate a library of candidate inhibitors. These modifications are designed to optimize interactions with the enzyme's active or allosteric sites.
Representative Synthetic Scheme for the Preparation of 2-(Arylamino)-6-(trifluoromethyl)nicotinamide Derivatives:
Caption: General workflow for the synthesis of HIV-1 RT inhibitors.
Detailed Protocols
Protocol 1: Synthesis of Ethyl 2-amino-6-(trifluoromethyl)nicotinate
This protocol describes a representative procedure for the esterification of this compound, a key step in preparing for subsequent amide coupling reactions.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-amino-6-(trifluoromethyl)nicotinate, which can be purified by column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling to Synthesize N-Aryl-2-amino-6-(trifluoromethyl)nicotinamides
This protocol details the synthesis of an amide derivative from the corresponding ester, a common strategy for creating libraries of potential bioactive compounds.
Materials:
-
Ethyl 2-amino-6-(trifluoromethyl)nicotinate
-
Substituted aniline (e.g., 2-methyl-5-chloroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve ethyl 2-amino-6-(trifluoromethyl)nicotinate (1.0 eq) and the desired substituted aniline (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-amino-6-(trifluoromethyl)nicotinamide.
Logical Relationship of Synthetic Steps:
Sources
- 1. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of 2-Amino-6-(Trifluoromethyl)nicotinic Acid: A Gateway to Novel Therapeutics
Introduction: The Ascendancy of Fluorinated Nicotinic Acids in Medicinal Chemistry
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, is a highly sought-after moiety due to its profound ability to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and bioavailability.[1] When appended to a nicotinic acid scaffold, the resulting 2-amino-6-(trifluoromethyl)nicotinic acid and its derivatives become powerful building blocks for the synthesis of novel therapeutic agents.[2][3] This guide provides an in-depth exploration of the multi-step synthesis pathways to this valuable compound, offering detailed protocols and mechanistic insights for researchers and drug development professionals. These compounds are key intermediates in the development of pharmaceuticals for a range of conditions, including metabolic disorders like type 2 diabetes.[2]
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound can be approached through several strategic disconnections. A common and effective strategy involves the late-stage introduction of the amino group to a pre-functionalized trifluoromethylnicotinic acid core. This approach leverages the availability of precursors already bearing the critical trifluoromethyl and carboxylic acid groups.
Diagram 1: Retrosynthetic Analysis of this compound
Sources
Application Notes and Protocols: 2-Amino-6-(trifluoromethyl)nicotinic Acid as a Scaffold for HIV-1 RNase H Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of HIV-1 RNase H as a Therapeutic Target
The Human Immunodeficiency Virus type 1 (HIV-1) continues to be a significant global health challenge, necessitating the development of novel therapeutic strategies to combat drug resistance and improve long-term treatment outcomes.[1][2][3] The HIV-1 reverse transcriptase (RT) is a cornerstone of antiviral therapy, with numerous approved drugs targeting its DNA polymerase activity.[2] However, RT is a multifunctional enzyme that also possesses a ribonuclease H (RNase H) domain, which is essential for viral replication.[2][4] The RNase H activity is responsible for degrading the viral RNA template within the RNA/DNA hybrid during reverse transcription, a critical step for the synthesis of double-stranded DNA that can be integrated into the host genome.[2] Despite its essential role, there are currently no approved drugs that specifically target the RNase H activity of HIV-1 RT.[2][5] This presents a unique and underexploited opportunity for the development of a new class of antiretroviral agents.
The 2-amino-6-(trifluoromethyl)nicotinic acid scaffold has emerged as a promising starting point for the design of novel HIV-1 RNase H inhibitors.[3][6][7] Compounds derived from this scaffold have demonstrated the ability to inhibit RNase H activity, and in some instances, exhibit dual inhibition of both the RNase H and polymerase functions of RT.[3][6] This dual-action mechanism could potentially offer a higher barrier to the development of drug resistance. This document provides a detailed guide on the application of the this compound scaffold in the discovery and characterization of new HIV-1 RNase H inhibitors, including synthetic protocols, biochemical and cellular assay methodologies, and an analysis of structure-activity relationships.
The this compound Scaffold: A Privileged Structure for RNase H Inhibition
The this compound core provides a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The trifluoromethyl group at the 6-position enhances the electron-withdrawing nature of the pyridine ring, influencing the acidity of the carboxylic acid and the nucleophilicity of the amino group. These properties are critical for establishing interactions with the RNase H active site.
Recent studies have shown that derivatives of this scaffold can act as allosteric inhibitors of RNase H.[3][6] Unlike active-site inhibitors that chelate the essential divalent metal ions (typically Mg²⁺) in the catalytic core, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.[1][2][8] This mode of action can offer advantages in terms of specificity and resistance profile.
Protocol 1: Synthesis of a Representative 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivative
This protocol describes the synthesis of a representative amide derivative from the this compound core, a class of compounds that has shown promising anti-RNase H activity.[3][6] The synthesis involves the amidation of the carboxylic acid moiety.
Rationale: The conversion of the carboxylic acid to an amide allows for the introduction of a wide variety of substituents, enabling the exploration of the chemical space around the core scaffold. The choice of the amine reactant is critical for modulating the compound's potency and pharmacokinetic properties.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for the preparation of 2-(arylamino)-6-(trifluoromethyl)nicotinamide derivatives.
Materials:
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Substituted arylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amide Coupling: Add the desired substituted arylamine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2-(arylamino)-6-(trifluoromethyl)nicotinamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro RNase H Inhibition Assay (FRET-based)
This protocol details a Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against HIV-1 RT-associated RNase H activity.[9]
Rationale: This high-throughput assay provides a sensitive and continuous measure of RNase H activity.[9] The substrate is a hybrid duplex of a fluorophore-labeled RNA strand and a quencher-labeled DNA strand. Cleavage of the RNA by RNase H separates the fluorophore and quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.[9]
Diagram: FRET Assay Workflow
Caption: Workflow for the FRET-based RNase H inhibition assay.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
FRET-based RNase H substrate (e.g., RNA/DNA hybrid with a 5'-fluorophore and 3'-quencher on the RNA strand)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 80 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA.[10]
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include controls with DMSO only (no inhibition) and a known RNase H inhibitor (positive control).
-
Enzyme Addition: Prepare a solution of HIV-1 RT in assay buffer. Add an appropriate volume (e.g., 20 µL) of the enzyme solution to each well containing the test compounds.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the FRET substrate in assay buffer. Initiate the reaction by adding a specific volume (e.g., 20 µL) of the substrate solution to all wells.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Determine the initial reaction rate for each well by calculating the slope of the linear phase of the fluorescence increase over time.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 1: Representative Data for RNase H Inhibitors
| Compound | Scaffold | Target | IC₅₀ (µM) | Reference |
| Compound 21 | This compound | HIV-1 RNase H | 14 | [3] |
| β-Thujaplicinol | Tropolone | HIV-1 RNase H | Sub-micromolar | [2] |
| RDS1759 | Diketo acid | HIV-1 RNase H | ~13 | [2] |
Protocol 3: Cell-Based HIV-1 Replication Assay
This protocol describes a single-round infectivity assay using a luciferase reporter virus to evaluate the antiviral activity of the synthesized compounds in a cellular context.
Rationale: While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess a compound's ability to inhibit viral replication in a more physiologically relevant environment.[5][6] This includes evaluating factors such as cell permeability, cytotoxicity, and off-target effects.
Materials:
-
HEK293T cells
-
TZM-bl cells (HeLa cells expressing CD4, CXCR4, and CCR5, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
HIV-1 packaging plasmid (e.g., p8.91)
-
VSV-G envelope plasmid
-
Luciferase reporter plasmid (e.g., pCSFLW)
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Virus Production:
-
Co-transfect HEK293T cells with the HIV-1 packaging plasmid, VSV-G envelope plasmid, and the luciferase reporter plasmid using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and filter through a 0.45 µm filter.
-
-
Cell Viability Assay (Pre-screening):
-
Plate TZM-bl cells in a 96-well plate and treat with serial dilutions of the test compounds for 48 hours.
-
Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) to determine the cytotoxic concentration (CC₅₀) of the compounds.
-
-
Infection and Treatment:
-
Plate TZM-bl cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the serially diluted test compounds for 2-4 hours.
-
Infect the cells with the prepared luciferase reporter virus in the presence of the compounds.
-
-
Luciferase Assay:
-
After 48 hours of infection, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated, infected control.
-
Determine the half-maximal effective concentration (EC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for RNase H inhibition.[3][6] For example, studies have shown that the nature of the substituent on the 2-amino group significantly influences both the potency and the dual inhibitory profile of the compounds. Aromatic and heteroaromatic substituents have been found to be particularly effective.[6]
Diagram: Key Pharmacophoric Features
Caption: Key pharmacophoric features of the this compound scaffold for RNase H inhibition.
Mode of action studies have revealed that some of the most promising compounds from this series act as allosteric dual-site inhibitors, affecting both the polymerase and RNase H activities of HIV-1 RT.[3] This suggests that these compounds may bind to a conserved region within the RNase H domain, inducing conformational changes that are transmitted to the polymerase active site.[3][6] This allosteric mechanism is advantageous as it may be less susceptible to resistance mutations that typically arise in the active sites of the enzyme.
Conclusion and Future Directions
The this compound scaffold represents a validated and promising starting point for the development of novel HIV-1 RNase H inhibitors. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the antiviral potential of new derivatives based on this scaffold. The demonstrated ability of these compounds to act as dual allosteric inhibitors highlights a promising strategy for developing next-generation antiretroviral agents with a high barrier to resistance. Future efforts should focus on optimizing the potency and pharmacokinetic properties of this class of inhibitors to advance them towards clinical development.
References
- Ilina, T. V., Brosenitsch, T., Sluis-Cremer, N., & Ishima, R. (2021). Retroviral RNase H: structure, mechanism, and inhibition. Retrovirology.
- Kirschberg, T. A., et al. (2009). Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors. Journal of Virology.
- Parniak, M. A., & Sluis-Cremer, N. (2012). Inhibitors of HIV-1 Reverse Transcriptase–Associated Ribonuclease H Activity. Viruses.
- Kankanala, J., et al. (2017). Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase. Journal of Virology.
- Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters.
- Beilhartz, G. L., & Götte, M. (2010). HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors. Viruses.
- Corona, A., et al. (2020). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Molecules.
- Wang, Z., et al. (2018). Detection of HIV-1 Ribonuclease H Activity in Single-Cell by using RNA Mimics Green Fluorescent Protein Based Biosensor. ResearchGate.
- Metwally, A. A., et al. (2022). Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases. Molecules.
- Corona, A., et al. (2020). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Molecules.
- Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Journal of Chemical Data.
- Kirschberg, T. A., et al. (2010). Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors. Journal of Virology.
- Isono, T., et al. (2021). Inhibition of off-target cleavage by RNase H using an artificial cationic oligosaccharide. RSC Chemical Biology.
- Corona, A., et al. (2021). Inhibition of HIV-1 RNase H activity of mutated HIV-1 RTs. ResearchGate.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retroviral RNase H: structure, mechanism, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-6-(trifluoromethyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-amino-6-(trifluoromethyl)nicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic route. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, primarily incomplete reactions, side product formation, or suboptimal reaction conditions. A common and effective synthetic route involves the amination of a 2-halo-6-(trifluoromethyl)nicotinic acid precursor, such as 2-chloro-6-(trifluoromethyl)nicotinic acid.
Potential Causes and S[1]olutions:
-
Incomplete Amination: The nucleophilic aromatic substitution (SNAr) of the chloro-group with ammonia or an ammonia surrogate is a critical step.
-
Causality: Th[2]e electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic attack. However, insufficient tem[2]perature or pressure can lead to an incomplete reaction.
-
Troubleshooting:
-
Increase Reaction Temperature and Pressure: Many protocols recommend using a high-pressure autoclave reactor with aqueous ammonia at elevated temperatures (e.g., 100-170°C) to drive the reaction to completion.
-
Optimize Am[1][3]monia Concentration: Ensure a sufficient excess of aqueous ammonia (28-30%) is used to favor the forward reaction.
-
Alternative[2] Ammonia Sources: Consider using an ammonia surrogate like benzophenone imine in combination with a palladium catalyst (Buchwald-Hartwig amination) for milder reaction conditions.
-
-
-
Side Product Forma[2]tion: A significant side reaction during the amination of 2-chloro-6-(trifluoromethyl)nicotinic acid is the formation of the corresponding 2-hydroxy-6-(trifluoromethyl)nicotinic acid.
-
Causality: Th[3]is occurs due to the competing nucleophilic attack of hydroxide ions present in the aqueous ammonia solution.
-
Troubleshooting:
-
Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can favor the hydrolysis side reaction. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time.
-
Solvent System Modification: While aqueous ammonia is common, exploring reactions in organic solvents like ethanol with gaseous ammonia might reduce the concentration of water and thus the formation of the hydroxy byproduct.
-
-
-
Alternative Synthe[3]tic Route: Hydrolysis of an Amide Intermediate: An alternative pathway involves the hydrolysis of 2-amino-6-(trifluoromethyl)nicotinamide.
-
Causality: This two-step process first involves the amination of a precursor like 2-chloro-3-cyano-6-(trifluoromethyl)pyridine, followed by hydrolysis of the resulting nicotinamide. This can sometimes offer better control and higher overall yields.
-
-
Ensure Complete Hydrolysis: The hydrolysis of the nicotinamide to the carboxylic acid can be achieved under acidic or basic conditions. Incomplete hydrolysis will result in the amide impurity in the final product. Monitor the reaction until the starting amide is fully consumed.
-
Biocatalytic Hydrolysis: For cleaner conversions, consider enzymatic hydrolysis using an amidase, which can offer high selectivity and milder reaction conditions.
-
-
Workflow for Troublesh[5]ooting Low Yield:
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 4. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 5. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Challenge of Purifying 2-amino-6-(trifluoromethyl)nicotinic Acid
An in-depth guide to navigating the common challenges associated with the purification of 2-amino-6-(trifluoromethyl)nicotinic acid, tailored for researchers, scientists, and drug development professionals.
This compound is a key building block in medicinal chemistry, notable for the presence of a trifluoromethyl group which can enhance metabolic stability and lipophilicity in drug candidates.[1] However, its purification is frequently complicated by its amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid group. This zwitterionic character can lead to challenging solubility profiles and problematic interactions during standard purification techniques like silica gel chromatography.[2]
This technical support center provides detailed troubleshooting guides and protocols to help you navigate these challenges, ensuring high purity and recovery of your target compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Recrystallization Issues
Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystal lattice. This is often caused by a combination of high impurity concentration (which lowers the mixture's melting point) and a solution that is too supersaturated.[3]
-
Causality: The boiling point of your chosen solvent might be higher than the melting point of your impure compound, causing it to melt before it can crystallize. Alternatively, rapid cooling doesn't give the molecules sufficient time to align into a crystal lattice.[3]
-
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to reduce the supersaturation.[3]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can facilitate this. Do not move the flask directly to an ice bath.[3][4]
-
Solvent System Re-evaluation: Consider a solvent system with a lower boiling point.
-
Q2: I'm getting a very low yield after recrystallization. What are the likely causes?
A2: A low yield is typically due to the compound having significant solubility in the mother liquor, even at low temperatures, or premature crystallization during filtration.[4][5]
-
Causality: Using too much solvent is the most common reason for low recovery. The compound remains dissolved in the solvent even after cooling. Additionally, if you perform a hot filtration to remove insoluble impurities, the product can crystallize on the funnel or filter paper if they are not pre-heated.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Second Crop: Concentrate the mother liquor (the leftover solvent after filtration) by gently heating it to evaporate some of the solvent, and then cool it again to obtain a second crop of crystals.[5] Note that this second crop may be less pure.
-
Pre-heat Filtration Apparatus: If performing a hot filtration, always pre-heat the funnel and receiving flask to prevent the product from crashing out prematurely.[5]
-
Optimize Solvent System: You may need a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
-
Q3: My final product after recrystallization has a yellowish or brownish tint. How can I remove colored impurities?
A3: Colored impurities are often non-polar, conjugated molecules that can be effectively removed using activated charcoal.
-
Causality: These impurities co-crystallize with your product.
-
Solution:
-
Dissolve the crude compound in the hot recrystallization solvent.
-
Allow the solution to cool slightly and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Adding it to a boiling solution can cause violent bumping.
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[3][5] Proceed with the crystallization as usual.
-
Column Chromatography Issues
Q1: My compound is streaking badly or sticking to the baseline during silica gel chromatography. Why is this happening?
A1: This is a classic problem when purifying compounds with both acidic and basic functional groups on standard silica gel.[2]
-
Causality: Silica gel is acidic. The basic amino group on your compound is protonated and interacts very strongly with the silanol groups on the silica surface, leading to poor elution and significant streaking. The carboxylic acid can also interact strongly.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a modifier to your eluent to suppress ionization. For a compound like this, adding a small percentage of acetic or formic acid (e.g., 0.5-1%) to the mobile phase can help by keeping the carboxylic acid protonated and competing with the protonated amine for binding sites on the silica.[2]
-
Use a Different Stationary Phase: This is often the best solution.
-
Reversed-Phase (C18): This is an excellent alternative. The compound is separated on a non-polar stationary phase using a polar mobile phase (like water/acetonitrile or water/methanol).[2][6] You can add modifiers like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[2]
-
Alumina: Neutral or basic alumina can be a better choice than silica for compounds with basic groups.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound I should be aware of?
A1: Understanding the compound's properties is crucial for designing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃N₂O₂ | [7] |
| Molecular Weight | 206.12 g/mol | [7] |
| Appearance | Off-white to yellow powder or crystals | |
| Storage Temperature | 2-8°C, sealed in dry, dark place | |
| Purity (Typical) | ≥97% or ≥98% | [7] |
| LogP | 1.3808 | [7] |
Q2: Which purification technique is better for this compound: recrystallization or column chromatography?
A2: The choice depends on the nature and quantity of impurities. The following diagram outlines a general decision-making workflow.
Sources
Technical Support Center: Synthesis of Trifluoromethyl-Containing Nicotinic Acids
Welcome to the Technical Support Center for the synthesis of trifluoromethyl-containing nicotinic acids. These compounds are pivotal building blocks in medicinal chemistry and agrochemical development, with the trifluoromethyl (CF₃) group imparting unique properties such as enhanced metabolic stability and lipophilicity.[1] However, their synthesis is often fraught with challenges ranging from low yields to difficult purification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated experimental protocols, and frequently asked questions to navigate the complexities of these syntheses effectively.
Core Challenges in Synthesis: An Overview
The synthesis of trifluoromethyl-nicotinic acids presents several distinct challenges that can impact overall success. The primary hurdles involve the regioselective introduction of the electron-withdrawing CF₃ group onto the pyridine ring, subsequent functional group manipulations without product degradation, and efficient purification.
Caption: Overview of synthetic stages and associated challenges.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Section 1: Low Yield and Incomplete Reactions
Question: My overall yield is extremely low in the multi-step synthesis starting from ethyl trifluoroacetoacetate. Which steps are the most likely culprits?
Answer: This is a common issue in this multi-step pathway. The chlorination and catalytic hydrogenation steps are frequently problematic and can significantly reduce your overall yield.[2][3]
-
Potential Cause 1: Suboptimal Chlorination. The conversion of the dihydroxy-pyridine intermediate to a dichloro-pyridine using reagents like phosphorus oxychloride (POCl₃) is highly sensitive to conditions.
-
Suggested Solution: Ensure strictly anhydrous conditions, as POCl₃ reacts violently with water. The reaction often requires high temperatures; carefully optimize the temperature and reaction time while monitoring via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to drive the reaction to completion without causing decomposition.[2][4]
-
-
Potential Cause 2: Inefficient Catalytic Hydrogenation. The selective removal of chloro groups without reducing the pyridine ring or other functional groups (like a nitrile) is a delicate balance.[4]
-
Suggested Solution: The choice of catalyst, solvent, pressure, and temperature is critical.[4] Using a less active catalyst or milder conditions (lower hydrogen pressure, room temperature) can prevent over-reduction of the pyridine ring.[2] Catalyst poisoning by the nitrogen atom of the pyridine ring can also occur; performing the reaction in an acidic medium or using a higher catalyst loading can sometimes mitigate this.[4]
-
-
Potential Cause 3: Incomplete Final Hydrolysis. The conversion of the nitrile or ester intermediate to the final carboxylic acid can stall.
Question: My trifluoromethylation of 3-cyanopyridine using butyllithium (BuLi) and a CF₃ source is giving a low yield. What should I check?
Answer: This route is highly dependent on the precise control of reaction conditions and reagent quality.[3]
-
Potential Cause 1: Impure Starting Materials. The purity of 3-cyanopyridine is critical. Impurities can interfere with the lithiation step.[5]
-
Suggested Solution: Verify the purity of your 3-cyanopyridine using GC or High-Performance Liquid Chromatography (HPLC) before starting.[5]
-
-
Potential Cause 2: Degradation of Reagents. Strong bases like BuLi and lithium diisopropylamide (LDA) are thermally unstable and moisture-sensitive.[5]
-
Suggested Solution: Use freshly titrated BuLi to know its exact concentration. Ensure all glassware is oven-dried and the reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Solvents like tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent.[5]
-
-
Potential Cause 3: Incorrect Temperature Control. The reaction sequence, involving lithiation and subsequent reaction with the trifluoromethyl source (e.g., bromotrifluoromethane), requires very low temperatures.
-
Suggested Solution: Maintain the reaction temperature strictly, often at -40°C or below, during the addition of BuLi and the CF₃ source to prevent side reactions and reagent decomposition.[3]
-
Section 2: Side Product Formation and Regioselectivity
Question: I'm observing significant byproducts. How can I identify and minimize them?
Answer: Byproduct formation is a frequent challenge, often stemming from reaction conditions or impurities.[5]
-
Problem: Reduction of the Pyridine Ring or Cyano Group. During catalytic hydrogenation to remove protecting groups (like chlorine atoms), the pyridine ring or an existing cyano group can be unintentionally reduced.[2][4]
-
Causality: This occurs under harsh hydrogenation conditions (high H₂ pressure, high temperature) or with a highly active catalyst like Palladium on carbon (Pd/C).[2]
-
Mitigation: Employ milder conditions or a less active catalyst. To protect a cyano group, adding an acidic additive can form a salt with the amine that would result from reduction, thereby inhibiting this side reaction.[4]
-
-
Problem: Formation of Chlorinated Side Products. In syntheses involving chlorination steps, undesired chlorinated species can form.
-
Problem: Poor Regioselectivity in Direct C-H Trifluoromethylation. When attempting to directly add a CF₃ group to the nicotinic acid backbone, I get a mixture of isomers.
-
Causality: Many direct trifluoromethylation methods proceed via a trifluoromethyl radical, which is highly reactive and often exhibits low regioselectivity, leading to a mixture of 2-, 3-, and 4-substituted products.[6][7]
-
Mitigation: The regioselectivity is highly method-dependent. Nucleophilic trifluoromethylation methods tend to favor the 2- and 4-positions of the pyridine ring.[6] Achieving 3-position selectivity is particularly challenging and may require specialized strategies, such as activating the pyridine ring via hydrosilylation before introducing the CF₃ group.[6][8]
-
Caption: Troubleshooting logic for low reaction yield.
Section 3: Purification Challenges
Question: My final product oils out during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common purification problem where the compound separates as a liquid rather than a solid.
-
Potential Cause 1: The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of your compound (or an impure version of it).[9]
-
Suggested Solution: Re-heat the mixture to dissolve the oil completely. Add a small amount of the "good" solvent (e.g., ethyl acetate in an ethyl acetate/petroleum ether system) to reduce the saturation. Allow the solution to cool much more slowly. A slower cooling rate is crucial for forming a well-ordered crystal lattice.[9]
-
-
Potential Cause 2: High concentration of impurities is depressing the melting point of your product.
-
Suggested Solution: Consider a pre-purification step. If the impurities are significantly different in polarity, a quick filtration through a silica plug might help before attempting recrystallization.
-
Question: After recrystallization, my product is still a yellowish color. How can I get a white solid?
Answer: A persistent color indicates the presence of colored impurities or some thermal degradation.[9]
-
Suggested Solution: Use a small amount of activated charcoal. Add the charcoal to the hot solution just before filtration. Do not add it to a boiling solution to avoid violent bumping. Use it sparingly, as it can adsorb your product as well as the impurities. After a few minutes of gentle swirling, perform a hot gravity filtration to remove the charcoal and then proceed with cooling. Also, avoid unnecessarily prolonged heating times to prevent thermal degradation.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-(trifluoromethyl)nicotinic acid? A1: There are three primary laboratory and industrial routes:
-
From Ethyl Trifluoroacetoacetate and Cyanoacetamide: A multi-step process involving cyclization, chlorination, hydrogenation, and hydrolysis. This route uses basic starting materials but can have yield issues in intermediate steps.[1][2]
-
From 3-Cyanopyridine: A two-step synthesis that involves the direct trifluoromethylation of 3-cyanopyridine followed by hydrolysis of the nitrile.[1][5]
-
From Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate: This involves a one-step catalytic hydrogenation to both de-chlorinate the ring and hydrolyze the ester, offering a potentially high-yield final step.[1]
Q2: How critical are anhydrous conditions for these syntheses? A2: Extremely critical, especially when using moisture-sensitive reagents. Reagents like butyllithium (BuLi), LDA, and phosphorus oxychloride (POCl₃) react vigorously with water, leading to reagent quenching, hazardous situations, and significantly lower yields. Always use oven- or flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (argon or nitrogen).[5]
Q3: What are the key safety precautions I should take? A3: Always handle highly reactive and corrosive reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Butyllithium (BuLi): Pyrophoric and corrosive.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water.[2]
-
Trifluoromethylating Reagents: Many can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[10]
Q4: How can I effectively monitor the progress of these reactions? A4: A combination of techniques is recommended:
-
TLC (Thin Layer Chromatography): Excellent for quickly monitoring the consumption of starting materials and the appearance of products, especially during hydrolysis and chlorination steps.[2][5]
-
GC/HPLC (Gas/High-Performance Liquid Chromatography): Provides more quantitative information on the purity of starting materials and the composition of reaction mixtures.[5]
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Particularly useful for reactions involving the introduction of the CF₃ group, as it directly observes the fluorine-containing species.[10]
Key Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid from 3-Cyanopyridine
This two-step protocol is adapted from established methods and involves trifluoromethylation followed by hydrolysis.[3][5]
Step 1: Preparation of 4-Trifluoromethyl-3-cyanopyridine
-
To a flame-dried, three-necked flask under an argon atmosphere, add 3-cyanopyridine (1.0 mol), tetramethylethylenediamine (TMEDA, 1.5 mol), and anhydrous tetrahydrofuran (THF, 600 mL).
-
Cool the mixture to -40°C using a dry ice/acetone bath.
-
Slowly add 2M butyllithium in hexanes (1.2 mol) dropwise, ensuring the internal temperature does not rise above -40°C.
-
Stir the resulting solution at -40°C for 1.5 hours.
-
Introduce bromotrifluoromethane (CF₃Br, 1.3 mol) into the solution at -40°C and allow the reaction to proceed for 2 hours.
-
Raise the temperature to 0°C and stir for an additional 4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with petroleum ether, dry the combined organic layers over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Step 2: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid
-
In a reaction vessel, combine the 4-trifluoromethyl-3-cyanopyridine from the previous step (e.g., 100g), water (300 mL), and sodium hydroxide (75g).
-
Heat the mixture to 60-100°C and stir until the hydrolysis is complete, monitoring by TLC.[4]
-
Cool the reaction mixture to room temperature and carefully adjust the pH to ~3 with concentrated hydrochloric acid to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with a small amount of cold water, and dry under vacuum to obtain 4-(Trifluoromethyl)nicotinic acid.
Protocol 2: Purification by Recrystallization
This protocol is a general method for purifying the final product.[9]
-
Dissolve the crude 4-(trifluoromethyl)nicotinic acid in a minimum amount of a hot "good" solvent, such as ethyl acetate.
-
If the solution is colored, add a small amount (spatula tip) of activated charcoal and swirl for a few minutes.
-
Perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal and any insoluble impurities.
-
Heat the filtrate and add a "poor" solvent, such as petroleum ether, dropwise until a slight turbidity persists.
-
Add a few drops of the hot "good" solvent (ethyl acetate) to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry thoroughly.
Comparative Data Summary
| Feature | Route 1: From Ethyl Trifluoroacetoacetate | Route 2: From 3-Cyanopyridine | Route 3: From Dichloro-Nicotinate |
| Starting Materials | Ethyl trifluoroacetoacetate, cyanoacetamide | 3-Cyanopyridine, CF₃Br/other CF₃ source | Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate |
| Key Challenges | Multiple steps, problematic chlorination and hydrogenation[2][3] | Use of pyrophoric BuLi, strict anhydrous/low-temp conditions[5] | Availability of starting material, catalyst selection |
| Typical Overall Yield | ~38-40% (optimized)[2] | ~63%[3] | High yield in the final step reported (~90%)[2] |
| Suitability | Industrial production from basic materials[1] | Laboratory scale, alternative approach[1] | Efficient final step if precursor is available[1] |
Table 1: Comparison of common synthetic routes for 4-(Trifluoromethyl)nicotinic acid.
References
- Technical Support Center: Synthesis of 4-(Trifluoromethyl)nicotinic acid. Benchchem.
- Challenges in the industrial scale production of 4-(Trifluoromethyl)nicotinic acid. Benchchem.
- A Researcher's Guide to the Benchtop Stability of Electrophilic Trifluoromethylating Agents. Benchchem.
- Impact of raw material purity on 4-(Trifluoromethyl)nicotinic acid synthesis. Benchchem.
- Technical Support Center: Purifying 4-(Trifluoromethyl)nicotinic Acid by Recrystallization. Benchchem.
- Synthesis method of 4-trifluoromethyl nicotinic acid. Eureka | Patsnap.
- Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylation of Pyridines. Benchchem.
- Synthesis of 4-(Trifluoromethyl)nicotinic Acid: A Detailed Laboratory Guide. Benchchem.
- Selective Trifluoromethylation of Pyridines. ChemistryViews.
- Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate.
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
how to increase solubility of 2-amino-6-(trifluoromethyl)nicotinic acid
Welcome to the technical support guide for 2-amino-6-(trifluoromethyl)nicotinic acid (CAS 890302-02-0). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral aqueous solutions?
A1: The poor aqueous solubility of this compound at neutral pH is due to its molecular structure, which imparts both amphoteric and lipophilic characteristics.
-
Amphoteric Nature: The molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[1] At a specific pH, known as the isoelectric point (pI), the molecule exists as a zwitterion with a net neutral charge. In this state, intermolecular attractions are strong and solubility in water is at its minimum.[2] For similar amphoteric compounds like amino acids, solubility is lowest at the pI and increases as the pH moves away from this point.[2]
-
Lipophilic Character: The presence of the aromatic pyridine ring and the highly lipophilic trifluoromethyl (-CF₃) group increases the compound's non-polar character.[3][4] The -CF₃ group, in particular, significantly enhances lipophilicity, which can increase solubility in non-polar environments but often decreases it in aqueous media.[3][5]
Therefore, at or near its isoelectric point (likely in the weakly acidic to neutral pH range), the compound has minimal charge and its hydrophobic regions dominate, leading to poor dissolution in water.
Q2: How can I use pH adjustment to increase the solubility of this compound?
A2: Adjusting the pH is the most effective and common method to increase the solubility of ionizable compounds like this compound. By moving the pH away from the isoelectric point, you can force the molecule into a more soluble cationic or anionic form.
Underlying Principle: The solubility of an ionizable compound is dictated by the Henderson-Hasselbalch equation.[6]
-
In Acidic Conditions (pH < pI): By adding an acid (e.g., HCl), you can protonate the basic amino group to form a cationic ammonium salt (-NH₃⁺). This charged species is significantly more soluble in water.
-
In Basic Conditions (pH > pI): By adding a base (e.g., NaOH), you can deprotonate the acidic carboxylic acid group to form an anionic carboxylate salt (-COO⁻). This charged species is also much more soluble in water.
The diagram below illustrates the pH-dependent ionization states of the molecule.
Caption: pH-dependent ionization and its effect on solubility.
Experimental Protocol: Solubility Enhancement by pH Adjustment
-
Preparation: Add the desired mass of this compound to your aqueous buffer or water. Stir vigorously to create a suspension.
-
Acidification (to form a soluble cation):
-
Slowly add 0.1 M or 1 M HCl dropwise to the suspension while continuously monitoring the pH and observing the solution.
-
Continue adding acid until all the solid material dissolves. The solution should become clear.
-
Record the final pH. This approach is useful if the final application is compatible with acidic conditions.
-
-
Alkalinization (to form a soluble anion):
-
Slowly add 0.1 M or 1 M NaOH dropwise to the suspension while monitoring the pH.
-
Continue adding base until the solid material is fully dissolved.
-
Record the final pH. This is a common method for preparing stock solutions for in vitro assays, which can then be diluted into a final buffer, causing the pH to return towards neutral. Be mindful of potential precipitation upon dilution.
-
Q3: What are the best organic solvents or co-solvent systems for this compound?
A3: When aqueous solubility is insufficient or undesirable, organic solvents and co-solvent systems are excellent alternatives. The choice of solvent depends on the polarity and hydrogen-bonding capabilities of both the solvent and the solute.
Underlying Principle: The trifluoromethyl group increases lipophilicity, while the carboxylic acid and amino groups provide sites for hydrogen bonding.[4][7] This dual nature allows for solubility in a range of polar organic solvents. Co-solvents work by reducing the polarity of water (i.e., reducing the dielectric constant), which lowers the energy required to create a cavity for the non-polar parts of the solute molecule.[][9]
Recommended Solvents: Based on the structure and data for similar nicotinic acid derivatives, the following solvents are recommended.
| Solvent Type | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, DMAc, Acetonitrile | High to Moderate | Strong dipole-dipole interactions with the polar parts of the molecule.[10][11][12] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Can act as both hydrogen bond donors and acceptors, interacting with the -COOH and -NH₂ groups.[10][13] |
| Less Polar/Ethers | Dichloromethane (DCM), Ethyl Acetate | Low to Moderate | Often used for extraction and purification but may not be ideal for high-concentration stock solutions.[14] |
| Non-Polar | Hexane, Toluene | Very Low | Mismatch in polarity leads to poor interaction.[11] |
Experimental Protocol: Using a Co-Solvent System
This protocol is a general guideline for preparing a stock solution.
-
Initial Dissolution: Weigh the this compound and place it in a sterile vial.
-
Add Co-Solvent: Add a small volume of a water-miscible organic solvent (e.g., DMSO or ethanol) to the solid. Vortex or sonicate until the compound is fully dissolved. A common starting point is to dissolve the compound at 10-100 mM in 100% DMSO.
-
Aqueous Dilution (if required): If the final application requires an aqueous environment, slowly add the aqueous buffer (e.g., PBS) to the organic stock solution while vortexing. Do not add the organic stock to the buffer, as this can cause immediate precipitation.
-
Observe for Precipitation: After adding the aqueous component, observe the solution carefully. If it becomes cloudy, the solubility limit in that specific co-solvent ratio has been exceeded.
Q4: Is salt formation a viable strategy to improve solubility?
A4: Yes, salt formation is a highly effective and widely used strategy in pharmaceutical development to increase the aqueous solubility and dissolution rate of acidic or basic active pharmaceutical ingredients (APIs).[15][16]
Underlying Principle: By reacting the acidic or basic functional groups on your molecule with a suitable counter-ion, you form an ionic salt. Salts are crystalline solids with strong ionic interactions that readily dissociate in water, leading to much higher aqueous solubility compared to the neutral parent molecule.[16][17]
-
Base Addition Salts: Reacting the carboxylic acid with a base (e.g., sodium hydroxide, potassium hydroxide, meglumine) forms a highly soluble carboxylate salt.
-
Acid Addition Salts: Reacting the basic amino group or pyridine nitrogen with an acid (e.g., hydrochloric acid, sulfuric acid, or an acidic amino acid like L-glutamic acid) forms a highly soluble ammonium salt.[18]
The workflow for selecting and preparing a salt is outlined below.
Caption: A generalized workflow for salt formation and evaluation.
Experimental Protocol: Preparation of a Sodium Salt
-
Dissolution: Dissolve a known molar quantity of this compound in a suitable organic solvent, such as ethanol.
-
Base Addition: Prepare a solution containing one molar equivalent of sodium hydroxide in the same solvent (or a solvent in which it is soluble, like methanol).
-
Reaction: Slowly add the sodium hydroxide solution to the stirred solution of the acid. The reaction is typically performed at room temperature.
-
Isolation: The sodium salt may precipitate out of the solution. If it does, it can be collected by filtration. If not, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the solid salt.
-
Washing & Drying: Wash the isolated salt with a non-polar solvent (like diethyl ether) to remove any unreacted starting material and then dry it under vacuum.
Q5: What advanced techniques can I try if standard methods are insufficient?
A5: If pH adjustment, co-solvents, and salt formation do not provide the required solubility, several advanced formulation strategies can be employed.[15][19]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively solubilizing them in the bulk aqueous phase.[15][20]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the molecule fits into the cyclodextrin cavity, thereby increasing its apparent water solubility.[16][20]
-
Amorphous Solid Dispersions (ASDs): Crystalline materials have high lattice energy that must be overcome to dissolve. By dispersing the compound at a molecular level within a polymer matrix (creating an amorphous, non-crystalline form), the energy barrier to dissolution is significantly lowered.[16][19] This is a common technique in the pharmaceutical industry, often achieved through methods like spray drying or hot-melt extrusion.
Compound Properties Summary
| Property | Value | Source(s) |
| CAS Number | 890302-02-0 | [21][22] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [22] |
| Molecular Weight | 206.12 g/mol | [21][22] |
| Physical Form | Off-white to yellow powder or crystals | [21] |
| Predicted pKa | ~2.96 (for the related 6-(trifluoromethyl)nicotinic acid) | [23] |
| Storage | 2-8°C, sealed in dry, keep in dark place | [21] |
References
- The Significance of Trifluoromethyl Groups in Chemical Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Muthana, M. M., & Al-Suhaimi, E. A. (2025).
- Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's.
- Trifluoromethyl group. (n.d.). Wikipedia.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). LinkedIn.
- Avdeef, A., & Tsinman, O. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Leitao, E., & Sobral, L. (2024).
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Curatolo, W. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
- Kumar, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central.
- Oshima, K., et al. (2023). Study on Reversible Solubilization by Adjusting Surfactant Properties. PubMed Central.
- This compound | 890302-02-0. (n.d.). Benchchem.
- Improving API Solubility. (n.d.). Sigma-Aldrich.
- pH Adjustment and Co-Solvent Optimiz
- 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8. (n.d.). ChemicalBook.
- Sanghvi, R., Evans, D., & Yalkowsky, S. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility.
- Gonçalves, J. M., & da Piedade, M. E. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- EP2784055A1 - Fluoroform synthesis and uses thereof in the preparation of trifluoromethylated compounds. (n.d.).
- pH Adjustment: Significance and symbolism. (2026). WordSense.
- Sanghvi, R., et al. (2007). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility.
- Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- This compound | 890302-02-0. (n.d.). Sigma-Aldrich.
- improving N-(Hydroxymethyl)nicotinamide solubility in aqueous buffers. (n.d.). Benchchem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI.
- Amphoteric – Knowledge and References. (n.d.). Taylor & Francis.
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
- An In-depth Technical Guide to the Solubility of 4-(Trifluoromethyl)nicotinic Acid in Organic Solvents. (n.d.). Benchchem.
- Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. (n.d.). Royal Society of Chemistry.
- Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019).
- This compound. (n.d.). Merck.
- 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid. (n.d.). Fluoromart.
- 6-(Trifluoromethyl)nicotinic Acid | 231291-22-8. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- 890302-02-0 | this compound. (n.d.). ChemScene.
- Synthesis and Characterization of Trifluoromethylcarboxonium Salts. (2023). RSC Publishing.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Improving API Solubility [sigmaaldrich.com]
- 18. scitechnol.com [scitechnol.com]
- 19. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 20. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 21. This compound | 890302-02-0 [sigmaaldrich.com]
- 22. chemscene.com [chemscene.com]
- 23. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
Technical Support Center: Troubleshooting Failed Reactions with 2-Amino-6-(trifluoromethyl)nicotinic Acid
Welcome to the technical support center for 2-amino-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during synthetic reactions with this versatile but sometimes challenging building block. The unique electronic properties of this molecule, stemming from the potent electron-withdrawing trifluoromethyl group and the nucleophilic amino group on the pyridine ring, can lead to unexpected reactivity and reaction outcomes. This resource, presented in a question-and-answer format, offers expert insights and actionable solutions to overcome these hurdles.
Understanding the Molecule: Key Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for successful experimentation.
| Property | Value | Source/Reference |
| IUPAC Name | 2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| CAS Number | 890302-02-0 | ChemScene[1] |
| Molecular Formula | C₇H₅F₃N₂O₂ | ChemScene[1] |
| Molecular Weight | 206.12 g/mol | ChemScene[1] |
| Physical Form | Off-white to yellow powder or crystals | Sigma-Aldrich[2] |
| Melting Point | Not specified, but related 6-(Trifluoromethyl)nicotinic acid melts at 193-197 °C | ChemicalBook[3] |
| Solubility | Expected to have some solubility in polar organic solvents like THF, methanol, and DMSO.[4] Generally, nicotinic acids show limited solubility in non-polar organic solvents and better solubility in polar solvents and water.[5][6] | General chemical principles |
| Storage | Keep in a dark place, sealed in dry, 2-8°C. | Sigma-Aldrich[2] |
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with this compound. However, the electronic nature of the molecule often leads to challenges.
Question 1: My amide coupling reaction is failing or giving very low yields. What is the primary cause?
Answer:
The most probable cause is the reduced nucleophilicity of the 2-amino group. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which deactivates the pyridine ring.[7] This electronic pull is transmitted to the amino group, diminishing the availability of its lone pair of electrons for nucleophilic attack on the activated carboxylic acid.[8] This makes the amine significantly less reactive than simple anilines or other amino-pyridines lacking such a deactivating group.
Question 2: Which coupling reagents are most effective for amide bond formation with this substrate?
Answer:
Standard coupling reagents may be insufficient to overcome the low nucleophilicity of the amino group. For challenging couplings involving electron-deficient amines, more potent activating agents are recommended.
| Coupling Reagent | Class | Recommendation and Rationale |
| HATU | Uronium/Aminium Salt | Highly Recommended. HATU is known for its superior performance in sterically hindered and electronically challenging couplings.[9][10][11] It forms a highly reactive OAt-ester intermediate that can be readily attacked by the weakly nucleophilic amine.[11] |
| HBTU | Uronium/Aminium Salt | Recommended with caution. While effective, HBTU is generally less reactive than HATU and may result in lower yields or require longer reaction times for this substrate.[11] |
| EDC/HOBt | Carbodiimide | May be ineffective. This combination is a workhorse for many amide couplings but often fails with electron-deficient anilines.[2] If this is the only option, the addition of DMAP and using a catalytic amount of HOBt may improve results.[2] |
| Acyl Chloride Formation | N/A | A strong alternative. Converting the carboxylic acid partner to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can drive the reaction to completion.[12] However, this method is harsher and may not be compatible with sensitive functional groups. |
Question 3: I am observing the formation of side products in my amide coupling reaction. What are they and how can I minimize them?
Answer:
Side product formation can arise from several sources. A common side reaction with uronium-based coupling reagents like HATU and HBTU is the formation of a guanidinium byproduct, where the amine attacks the coupling reagent itself. To minimize this, the order of addition is critical. Always pre-activate the carboxylic acid with the coupling reagent before adding the amine.
Another potential issue is the self-condensation of this compound to form a dimer, especially at elevated temperatures. Using a slight excess of the amine coupling partner can help to favor the desired intermolecular reaction.
Troubleshooting Workflow for Failed Amide Coupling
Sources
- 1. iris.uniss.it [iris.uniss.it]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Scaling Up the Production of 2-amino-6-(trifluoromethyl)nicotinic acid
Welcome to the technical support center for the synthesis and scale-up of 2-amino-6-(trifluoromethyl)nicotinic acid (CAS 890302-02-0). This guide is designed for researchers, chemists, and process development professionals. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and optimize your large-scale production effectively.
The target compound is an off-white to yellow crystalline solid with a molecular weight of 206.12 g/mol .[1] For optimal stability, it should be stored in a dark, dry, and sealed environment at 2-8°C.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable route for synthesizing this compound?
A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor like 2-chloro-6-(trifluoromethyl)nicotinic acid.[2] The electron-withdrawing nature of the trifluoromethyl group, the carboxylic acid, and the pyridine ring nitrogen collectively activate the C2 position, making it susceptible to attack by an amino source.
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yields are a frequent challenge in scaling up nicotinic acid syntheses.[3] The primary areas to investigate are:
-
Incomplete Reaction: The reaction may not be reaching completion. Monitor the consumption of your starting material by TLC or HPLC to determine the optimal reaction time.[3][4]
-
Side Reactions: Unwanted side reactions can consume starting materials or the desired product. Optimizing temperature and reagent stoichiometry is crucial.
-
Purification Losses: Significant material loss can occur during work-up and recrystallization.[5] It is critical to optimize solvent volumes and crystallization conditions.[5]
Q3: The final isolated product has a persistent yellow or brown discoloration. What is the likely cause?
Discoloration typically points to impurities. Common culprits include:
-
Residual Palladium: If a palladium catalyst is used for the amination step, trace amounts can remain, causing discoloration.
-
Thermal Degradation: The compound or intermediates may be sensitive to high temperatures used during the reaction, distillation, or drying phases.
-
Oxidation: Exposure to air at elevated temperatures can lead to the formation of colored byproducts.
Q4: What level of purity can I realistically target for the final product on a large scale?
Commercially available batches of this compound typically feature a purity of 97% or higher. With optimized reaction and purification protocols, achieving ≥98% purity is a feasible goal for scaled-up production.[1]
Core Synthesis Pathway & Mechanistic Considerations
The most direct scalable pathway is the amination of 2-chloro-6-(trifluoromethyl)nicotinic acid. This reaction leverages the principles of nucleophilic aromatic substitution.
Caption: General workflow for the synthesis of this compound.
Causality: The chlorine atom at the C2 position of the pyridine ring is an effective leaving group. The strong electron-withdrawing effect of the adjacent trifluoromethyl group and the ring nitrogen atom polarizes the C-Cl bond, making the carbon atom highly electrophilic and thus susceptible to attack by a nucleophile like ammonia.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during scale-up, providing potential causes and actionable solutions.
Issue 1: The amination reaction stalls, leaving significant unreacted starting material.
-
Potential Cause A: Insufficient Temperature or Reaction Time.
-
Explanation: The activation energy for the SNAr reaction may not be met, or the reaction kinetics are slow at the current temperature.
-
Solution: Monitor the reaction progress closely using HPLC. If the reaction plateaus, consider a moderate increase in temperature (e.g., in 5-10°C increments) or extending the reaction time.[3][4] Be cautious, as excessive heat can lead to side reactions like decarboxylation.[6]
-
-
Potential Cause B: Inadequate Mixing in a Large Reactor.
-
Explanation: As batch size increases, ensuring homogeneous mixing becomes critical. Poor mixing can lead to localized "hot spots" or areas where reagents are not in sufficient contact.
-
Solution: Evaluate the reactor's agitation system (impeller type, speed). Ensure the stirring is vigorous enough to maintain a uniform suspension or solution throughout the reaction.
-
-
Potential Cause C: Base Stoichiometry.
-
Explanation: The reaction generates HCl as a byproduct, which must be neutralized. If the base is insufficient, the resulting acidic conditions can protonate the ammonia source, reducing its nucleophilicity and slowing or stopping the reaction.
-
Solution: Ensure at least two equivalents of base are used: one to neutralize the byproduct HCl and one to deprotonate the carboxylic acid. A slight excess of a non-nucleophilic base is often beneficial.
-
Issue 2: Formation of a significant byproduct identified as 6-(Trifluoromethyl)pyridine-2-ol.
-
Potential Cause: Hydrolysis of the Starting Material.
-
Explanation: Water, if present in the reaction mixture (especially under basic conditions), can act as a competing nucleophile, attacking the C2 position to displace the chloride and form the corresponding pyridone/hydroxypyridine tautomer.
-
Solution: If possible, conduct the reaction under anhydrous conditions using aprotic solvents and a non-aqueous ammonia source. If an aqueous ammonia solution is necessary, minimize reaction time and temperature to reduce the rate of the competing hydrolysis reaction.[3]
-
Issue 3: The product yield is high upon reaction completion (via HPLC), but drops significantly after purification.
-
Potential Cause: Suboptimal Recrystallization Protocol.
-
Explanation: The product may have high solubility in the chosen recrystallization solvent, or too much solvent is being used, leading to significant losses in the mother liquor. This is a known issue in nicotinic acid purifications.[5]
-
Solution: Systematically screen for an optimal recrystallization solvent or solvent system (e.g., ethanol/water, isopropanol/heptane). Carefully determine the minimum amount of hot solvent needed to fully dissolve the crude product. Control the cooling rate; slow cooling generally yields larger, purer crystals, while rapid cooling can trap impurities.[5]
-
Issue 4: Difficulty filtering the product after recrystallization due to very fine particles.
-
Potential Cause: "Oiling Out" or Crashing.
-
Explanation: If the product is not fully dissolved or if it is cooled too quickly, it can separate from the solution as an oil ("oiling out") before crystallizing, or it can precipitate rapidly ("crash out") as a very fine powder that clogs filter media.
-
Solution: Ensure the crude product is completely dissolved in the minimum amount of boiling solvent. Initiate cooling slowly and without agitation at first. Once the solution becomes cloudy (the cloud point), indicating the onset of crystallization, maintain slow cooling with gentle agitation. If the product oils out, reheat the mixture until it is a clear solution again and cool more slowly, perhaps with the addition of a small amount of a co-solvent in which the product is less soluble.
-
Caption: Decision tree for troubleshooting low yield in the synthesis scale-up.
Key Experimental Protocols
Protocol 1: Amination of 2-chloro-6-(trifluoromethyl)nicotinic acid
This protocol is a representative example and must be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a suitable glass-lined reactor with 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) and a suitable solvent (e.g., N-Methyl-2-pyrrolidone or water). Begin agitation.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.2 eq) to the mixture.
-
Reagent Addition: Under controlled temperature, add aqueous ammonia (e.g., 28-30% solution, 5-10 eq) to the reactor.
-
Reaction: Heat the mixture to 90-110°C. Monitor the reaction progress by taking samples periodically and analyzing via HPLC for the disappearance of the starting material. The reaction is typically complete within 8-16 hours.
-
Cool Down: Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Work-up (Acidification): Slowly and carefully add concentrated hydrochloric acid (HCl) to the reaction mixture to adjust the pH to ~2-3. This protonates the amino group and precipitates the product as the hydrochloride salt while keeping most impurities dissolved.
-
Isolation: Filter the resulting solid product. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the isolated solid under vacuum at 50-60°C until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dry product to a clean reactor. Add the minimum amount of a pre-determined optimal solvent (e.g., an ethanol/water mixture) required to dissolve the solid at reflux.
-
Dissolution: Heat the mixture to reflux with stirring until all the solid has dissolved.
-
Decolorization (Optional): If the solution is highly colored, a charcoal (activated carbon) treatment can be performed. Add a small amount of activated carbon, stir at reflux for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can be used to maximize product precipitation.
-
Isolation: Collect the pure crystals by filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the final product under vacuum at 50-60°C.
Data Summary Table
The following table summarizes key parameters and their expected impact on the process. This should be used as a starting point for your own Design of Experiments (DoE).
| Parameter | Range | Impact on Yield | Impact on Purity | Notes |
| Temperature (°C) | 80 - 120 | Increases with temperature up to an optimum, then may decrease. | May decrease at higher temperatures due to side reactions. | High temperatures risk decarboxylation.[6] |
| Ammonia (eq.) | 3 - 10 | Increases with higher equivalents, plateaus eventually. | Generally minor impact, but excess can complicate work-up. | A large excess helps drive the reaction to completion. |
| Base (eq.) | 2.0 - 2.5 | Critically important; low stoichiometry will halt the reaction. | Insufficient base can lead to incomplete conversion. | Must be sufficient to neutralize generated acid. |
| Recrystallization Solvent | Ethanol/Water, IPA, Acetonitrile | Highly dependent on solvent choice and volume. | The primary driver of final purity. | Significant losses can occur if not optimized.[5] |
References
- BenchChem. (n.d.). Troubleshooting common issues in nicotinaldehyde synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- BenchChem. (n.d.). This compound | 890302-02-0.
- Begtrup, M., & Kristensen, J. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-7. [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of Nicotinamide Derivatives.
- Allen, C. F. H., & Converse, C. S. (n.d.). Nicotinic Acid. Organic Syntheses. [Link]
- Sigma-Aldrich. (n.d.). This compound | 890302-02-0.
- ChemicalBook. (2022). Synthesis of 6-(Trifluoromethyl)nicotinic acid.
- ChemScene. (n.d.). This compound | 890302-02-0.
- JETIR. (2019).
- Sigma-Aldrich. (n.d.). This compound | 890302-02-0.
- ChemShuttle. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound | 890302-02-0.
- F. K. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-40. [Link]
- Li, B., et al. (n.d.). A Practical Synthesis of 4-Amino-2-(trifluoromethyl)nicotinic Acid. Synlett.
- Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 293-306. [Link]
- Gorska, A., et al. (2022).
- ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin.
- Fluoromart. (n.d.). 6-(Trifluoromethyl)nicotinic acid | 231291-22-8.
- Shablykin, O. V., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives.
- Beilstein Journals. (n.d.). Synthesis of (−)-halichonic acid and (−)-halichonic acid B.
- Diaion. (n.d.). Separation and Refining of Amino acids.
- Gremmer, F., et al. (2019).
- Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(17), 5484. [Link]
Sources
Technical Support Center: Purification of 2-Amino-6-(trifluoromethyl)nicotinic Acid by Recrystallization
Welcome to the technical support center for the purification of 2-amino-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this important fluorinated building block.
I. Understanding the Compound: Physicochemical Properties
A successful purification begins with a thorough understanding of the molecule's properties. This compound is a white to off-white crystalline solid. Its structure, featuring a pyridine ring, an amino group, a carboxylic acid group, and a trifluoromethyl group, dictates its solubility and behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Appearance | Off-white to yellow powder or crystals | |
| Storage Temperature | 2-8°C, sealed in dry, dark place | |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors, along with the lipophilic trifluoromethyl group, results in complex solubility behavior. This makes solvent selection a critical step in developing an effective recrystallization protocol.
II. Recrystallization Workflow: A Visual Guide
The following diagram outlines the fundamental steps of a successful recrystallization process. Understanding this workflow is key to troubleshooting issues at each stage.
Caption: Standard workflow for recrystallization.
III. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.
A. Solvent Selection & Dissolution
Q1: My compound is not dissolving, even with a large amount of hot solvent. What should I do?
A1: This indicates that the chosen solvent is likely too nonpolar for your compound at elevated temperatures. The combination of the polar amino and carboxylic acid groups requires a solvent with some degree of polarity.
-
Expert Insight: While the trifluoromethyl group adds lipophilicity, the hydrogen bonding capabilities of the amino and carboxylic acid groups dominate solubility.
-
Troubleshooting Steps:
-
Switch to a More Polar Solvent: If you are using a nonpolar solvent like hexanes or toluene, switch to a more polar option. Good starting points for nicotinic acid derivatives include alcohols (ethanol, methanol), water, or polar aprotic solvents like acetone or acetonitrile.[2] For amino acids specifically, mixtures of water and ethanol are often effective.
-
Consider a Mixed Solvent System: If a single solvent doesn't provide the desired solubility profile (poorly soluble when cold, highly soluble when hot), a mixed solvent system is a powerful alternative. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool.
-
Q2: I've added too much solvent, and now I'm worried about my yield. How can I fix this?
A2: Adding excessive solvent is a frequent issue that leads to a poor yield because a significant amount of the compound will remain in the mother liquor upon cooling.[3][4]
-
Expert Insight: The goal of recrystallization is to create a supersaturated solution upon cooling. If the solution is too dilute, it will not reach saturation, and crystallization will not occur or will be minimal.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent.[4] Be sure to use a boiling chip or stir bar to prevent bumping.[5] Periodically remove the flask from the heat and allow it to cool to see if crystals form.
-
Rotary Evaporation: For a more controlled removal of solvent, a rotary evaporator can be used to reduce the volume.[3] This is particularly useful for more volatile solvents.
-
B. Crystallization & Crystal Formation
Q3: My solution has cooled, but no crystals have formed. What's going on?
A3: This is a classic case of a supersaturated solution that is reluctant to nucleate.[3] Crystal formation requires an initial nucleation event, which can sometimes be difficult to initiate.
-
Expert Insight: Impurities can sometimes inhibit crystallization by acting as a protective colloid.[5]
-
Troubleshooting Steps (in order of application):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4][6] This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution.[4][5] This "seed" provides a template for further crystal growth.
-
Further Cooling: If room temperature cooling is unsuccessful, place the flask in an ice-water bath.[5] Lower temperatures decrease solubility and can promote crystallization.
-
Reduce Solvent: If the above steps fail, it's possible too much solvent was used. Refer to Q2 for remediation.
-
Q4: Instead of crystals, an oil has formed at the bottom of my flask. What is "oiling out" and how do I prevent it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for crystallization to occur properly.[3] This is undesirable as oils tend to trap impurities.
-
Expert Insight: This is more common when using mixed solvent systems or when the compound is significantly impure.[3]
-
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Gently heat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point, and then allow the solution to cool again, but more slowly.[3]
-
Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool very slowly. You can insulate the flask with paper towels or leave it on a hot plate that has been turned off to slow the rate of cooling.[3]
-
Change Solvent System: If oiling out persists, the chosen solvent system may be inappropriate. A different solvent or solvent pair should be investigated.
-
C. Purity & Isolation
Q5: My final product is colored, but the pure compound should be white. What happened?
A5: The presence of color indicates that colored impurities were not successfully removed during the recrystallization.
-
Expert Insight: Some impurities can co-crystallize with the desired product if their structures are similar or if they are present in high concentrations.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before the cooling step, add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities.[7] Be cautious not to add too much, as it can also adsorb your product. After a few minutes of gentle boiling, perform a hot filtration to remove the carbon before allowing the filtrate to cool.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Q6: My recovery yield is very low. Where did my product go?
A6: A low yield can be attributed to several factors throughout the process.
-
Expert Insight: It's crucial to identify the step where the loss is occurring to prevent it in the future.
-
Troubleshooting Steps:
-
Check the Mother Liquor: After filtration, if you suspect significant product loss, try evaporating a small amount of the filtrate. If a large amount of residue remains, too much solvent was used, or the solution was not cooled sufficiently.[4]
-
Avoid Premature Crystallization: During hot filtration (if performed), the solution can cool in the funnel, causing premature crystallization and loss of product on the filter paper.[5] To prevent this, use a pre-heated funnel and filter the solution quickly.[5]
-
Washing with Cold Solvent: When washing the collected crystals, ensure the solvent is ice-cold to minimize redissolving your product.[8] Use only a small amount of solvent for washing.
-
IV. Troubleshooting Decision Tree
Use this diagram to navigate common recrystallization problems and find solutions efficiently.
Caption: A decision tree for troubleshooting recrystallization.
V. References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Weldegrima, A. S. (n.d.). Recrystallization - Part 2. University of South Florida. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the purification of nicotinic acid amide I. Retrieved from
-
Jetir.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of nicotinic acid. Retrieved from
-
ACS Publications. (2017, February 13). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]
-
PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (2025). Impurity profile of amino acids?. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
-
NIH. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
ResearchGate. (2022, December 8). How to do the Fmoc amino acid recrystallization?. Retrieved from [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
-
Google Patents. (n.d.). Method for crystallization of amino acids. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. reddit.com [reddit.com]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purification of 2-Amino-6-(trifluoromethyl)nicotinic Acid
Welcome to the technical support hub for 2-amino-6-(trifluoromethyl)nicotinic acid (CAS 890302-02-0). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical building block with the high degree of purity required for downstream applications. Here, we move beyond generic protocols to provide a troubleshooting framework grounded in the specific chemical properties of the molecule.
Understanding the Challenge: The Amphoteric Nature of the Molecule
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. The carboxylic acid is the primary acidic site, while the 2-amino group and the pyridine ring nitrogen provide basic character. This dual nature is the key to both the challenges and the solutions in its purification. Impurities are often starting materials, side-products with similar structures, or inorganic salts from the synthesis workup. Effective purification hinges on exploiting the subtle differences in the pKa values of the target compound versus its impurities.
Part 1: The Diagnostic Phase - Purity Assessment
Before any purification attempt, a clear understanding of the impurity profile is essential. Simply observing an "off-white to yellow powder", a common appearance for this compound, is insufficient. A multi-pronged analytical approach is recommended.
Q: How do I accurately assess the purity of my this compound sample and identify unknown impurities?
A: A combination of chromatographic and spectroscopic methods is necessary for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase method is typically the most effective starting point for polar aromatic compounds like this.[1]
-
Causality: The C18 stationary phase retains the compound and its organic impurities based on hydrophobicity. Using a buffered mobile phase (e.g., with formic or acetic acid) is critical to suppress the ionization of the amino and carboxyl groups, which prevents poor peak shape (tailing) and ensures reproducible retention times.[2]
Table 1: Recommended Starting HPLC Method Parameters
-
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for elution. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is effective for screening unknown impurities with a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detector | UV at 254 nm | Aromatic systems typically show strong absorbance at this wavelength. |
| Sample Prep | Dissolve sample in Mobile Phase A (or a mixture of A/B) to ~1 mg/mL. | Ensures compatibility with the starting mobile phase conditions. |
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC method to a mass spectrometer allows for the determination of the molecular weight of impurity peaks, providing crucial clues to their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and identifying organic impurities. ¹⁹F NMR is particularly useful for identifying any impurities containing a trifluoromethyl group.
Part 2: Troubleshooting and Purification Protocols
This section addresses specific purification challenges in a question-and-answer format. A logical workflow for troubleshooting is presented below.
Caption: A logical workflow for troubleshooting common purification issues.
Q: My product is a tan/yellow powder, not the expected off-white solid. What causes this, and how can I fix it?
A: The coloration is typically due to trace amounts of oxidized impurities or polymeric byproducts formed during synthesis. The 2-amino group is susceptible to oxidation.
Solution: Recrystallization with Activated Charcoal.
Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the main compound.[3][4][5] The addition of activated charcoal helps adsorb the highly colored, often large and planar, impurity molecules.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminonicotinic acids, polar solvents like ethanol, isopropanol, or mixtures with water (e.g., ethanol/water) are good starting points.[6][7]
-
Dissolution: In a flask, add the crude this compound and the minimum amount of your chosen hot solvent to achieve complete dissolution.
-
Charcoal Treatment (Optional): If the solution is colored, add a very small amount of activated charcoal (approx. 1-2% by weight) to the hot solution.
-
Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Trustworthiness Check: The melting point of the recrystallized product should be sharp and consistent with literature values (e.g., 193-197 °C for the related 6-(Trifluoromethyl)nicotinic acid)[8]. Purity should be re-assessed by HPLC.
Q: My NMR and HPLC analyses show significant contamination from starting materials and/or inorganic salts. What is the most efficient purification method?
A: For removing impurities with significantly different acid-base properties, a liquid-liquid acid-base extraction is exceptionally effective and scalable.[9] This technique directly exploits the amphoteric nature of your target compound.
Solution: Purification via Acid-Base Extraction.
The principle is to selectively move your compound between an organic phase and an aqueous phase by changing its protonation state, leaving impurities behind.[10]
Caption: Workflow for purification by acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. Shake vigorously. The carboxylic acid of your product will be deprotonated to its carboxylate salt, which is water-soluble. Acidic impurities will also move to the aqueous layer. Most basic and neutral impurities will remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. This layer now contains your product. The organic layer containing neutral and basic impurities can be discarded or processed further if needed.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring. As the pH approaches the isoelectric point of the molecule (typically around pH 3-4 for nicotinic acids)[11], the neutral form of this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any remaining salts, then dry thoroughly under vacuum.
Trustworthiness Check: The purified product should be free of the starting materials and salts as confirmed by HPLC and NMR. The absence of a counter-ion in the mass spectrum confirms the removal of inorganic salts.
Frequently Asked Questions (FAQs)
Q: What is the expected purity for this compound from commercial suppliers? A: Commercial grades of this compound are typically available at purities of 97% or ≥98%.[12] For more demanding applications like pharmaceutical development, further purification is often necessary.
Q: How should I properly store the purified compound to prevent degradation? A: To maintain purity, the compound should be stored in a tightly sealed container, protected from light, in a dry environment, and under refrigeration (2-8°C). This minimizes the risk of oxidation of the amino group and hydrolysis.
Q: Column chromatography isn't working well; my compound is streaking on the silica gel. Why? A: The basicity of the amino group and the pyridine ring leads to strong, often irreversible, binding to the acidic silica gel, causing significant tailing and poor recovery. If chromatography is unavoidable, consider these options:
-
Use a different stationary phase: Alumina (neutral or basic) can be a better choice than silica.
-
Modify the mobile phase: Add a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.5-1%) to the eluent to compete with the analyte for the acidic sites on the silica gel, improving the peak shape.[2]
References
- Benchchem. (2025).
- ChemScene. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- An, J., & Chen, C. H. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 233(1), 100-5.
- Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities.
- Fluoromart. (n.d.). 6-(Trifluoromethyl)nicotinic acid.
- Wikipedia. (n.d.). Acid–base extraction.
- Google Patents. (n.d.). Recovery of nicotinic acid by solvent extraction.
- Organic Syntheses. (n.d.). Nicotinic acid.
- Chemistry LibreTexts. (2023).
- Benchchem. (2025).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Colorado Boulder. (n.d.).
- Sigma-Aldrich. (n.d.). This compound (German site).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Research Portal [laro.lanl.gov]
- 11. US2622085A - Recovery of nicotinic acid by solvent extraction - Google Patents [patents.google.com]
- 12. chemscene.com [chemscene.com]
stability issues of 2-amino-6-(trifluoromethyl)nicotinic acid under reaction conditions
Technical Support Center: 2-Amino-6-(trifluoromethyl)nicotinic Acid
Welcome to the technical support guide for this compound (CAS 890302-02-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this valuable synthetic building block. The unique electronic properties arising from the interplay between the electron-donating amino group and the potent electron-withdrawing trifluoromethyl group can present specific challenges. This guide provides in-depth, field-proven insights to help you anticipate and resolve stability issues encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs) - General Stability Profile
This section addresses common questions regarding the intrinsic stability of this compound under typical laboratory conditions.
Q1: What is the general thermal stability of this compound?
A1: this compound is a crystalline solid and is generally stable at room temperature when stored in a cool, dark, and dry place.[1] However, like many nicotinic acid derivatives, it is susceptible to thermal decarboxylation at elevated temperatures, typically above its melting point. The presence of the strong electron-withdrawing trifluoromethyl group can facilitate this process.[2][3] We recommend avoiding prolonged heating above 100-120°C in solution, especially under neutral or slightly acidic conditions, to minimize the risk of forming 2-amino-6-(trifluoromethyl)pyridine.
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The compound exhibits good stability in a broad pH range under ambient conditions.
-
Acidic Conditions (pH 1-4): The molecule is stable. The pyridine nitrogen will be protonated, increasing aqueous solubility. The trifluoromethyl group is highly resistant to hydrolysis under these conditions.[4]
-
Neutral Conditions (pH 5-8): The compound is stable. This is the recommended pH range for long-term storage in solution.
-
Basic Conditions (pH 9-12): The compound is reasonably stable at room temperature. The carboxylic acid will be deprotonated to form the carboxylate salt. However, prolonged heating in strong base should be avoided, as harsh conditions (high temperature, high concentration of base) can potentially lead to slow degradation pathways, though the trifluoromethyl group itself is remarkably robust.[5]
Q3: Is the trifluoromethyl (-CF3) group stable to common reagents?
A3: Yes, the C-F bond is exceptionally strong, making the trifluoromethyl group one of the most stable functional groups in organic chemistry.[3][4] It is resistant to a wide range of reaction conditions, including strong acids, most reducing agents, and standard catalytic hydrogenation conditions. It does not undergo hydrolysis under typical synthetic protocols for amide coupling, cross-coupling, or other common transformations.[3]
Section 2: Troubleshooting Guide - Issues in Synthetic Reactions
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during common synthetic applications.
Amide Bond Formation (Peptide Coupling)
Q4: I am attempting an amide coupling reaction with my amine, but I am getting very low yields and multiple byproducts. What is going wrong?
A4: This is a common issue stemming from the dual nucleophilicity of this compound. The 2-amino group can compete with your target amine, leading to side reactions.
Possible Causes & Solutions:
-
Side Reaction with Coupling Reagent: Uronium/aminium-based coupling reagents like HATU or HBTU can react with the 2-amino group of your starting material to form an inactive guanidinium byproduct. This consumes the coupling reagent and reduces the yield.
-
Solution: Change the order of addition. Pre-activate the carboxylic acid by mixing it with the coupling reagent and a non-nucleophilic base (like DIPEA) for 5-10 minutes before adding your target amine. This allows the desired active ester to form before the reagent can be intercepted.
-
-
Dimerization: The activated carboxylic acid of one molecule can be attacked by the 2-amino group of another molecule, leading to the formation of a dimer byproduct.
-
Solution: Use a less reactive activating agent or perform the reaction at lower temperatures (e.g., 0°C to room temperature) to favor the intermolecular reaction with your target amine over the dimerization pathway. Using a slight excess of the target amine (1.1-1.2 equivalents) can also help.
-
-
Incorrect Choice of Base: Using a nucleophilic base like triethylamine (TEA) can sometimes lead to unwanted side reactions.
-
Solution: Always use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) for amide coupling reactions to prevent it from competing as a nucleophile.[6]
-
Thermal Instability and Decarboxylation
Q5: My reaction mixture turns dark brown/black upon heating, and I observe gas evolution. My starting material is consumed, but I cannot isolate the desired product. What is happening?
A5: This strongly indicates thermal decarboxylation. At elevated temperatures, the molecule can lose CO2 to form 2-amino-6-(trifluoromethyl)pyridine. This byproduct may be volatile or may participate in subsequent decomposition reactions, leading to the dark coloration. The decarboxylation of amino acids can be promoted by heat.[7][8][9]
Troubleshooting Steps:
-
Confirm Decarboxylation: Analyze the headspace of a heated sample by GC-MS or the crude reaction mixture by LC-MS to look for the mass corresponding to 2-amino-6-(trifluoromethyl)pyridine (C6H5F3N2, MW: 178.12).
-
Reduce Reaction Temperature: This is the most critical parameter. If the reaction requires heat, determine the minimum temperature necessary for the transformation to proceed at an acceptable rate. See the table below for general guidance.
-
Choose Milder Activation Methods: For reactions like amide coupling, avoid generating highly reactive intermediates that require high temperatures to react. Standard coupling reagents (HATU, EDC) should allow the reaction to proceed at or below room temperature.[6][10]
| Reaction Type | Recommended Max. Temperature (°C) | Rationale |
| Amide Coupling (EDC, HATU, etc.) | 25°C (Room Temperature) | Activation is fast; subsequent reaction should not require heat. |
| Suzuki/Heck Coupling | 80-100°C | Requires thermal energy for catalytic cycle, but monitor closely. |
| Nucleophilic Aromatic Substitution | 60-110°C | Varies by substrate; use the lowest effective temperature. |
| General Handling in Solution | < 80°C | Minimize risk of gradual decomposition during long reaction times. |
Section 3: Key Experimental Protocols
These protocols are provided as a validated starting point for common transformations. Always monitor reactions by TLC or LC-MS to track progress and detect potential issues.
Protocol 1: Robust Amide Coupling using HATU
This protocol is designed to minimize side reactions and maximize yield.
Materials:
-
This compound
-
Target amine (1.1 equiv.)
-
HATU (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous DMF or CH2Cl2
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Dissolve the acid in anhydrous DMF (or CH2Cl2) to a concentration of approximately 0.1 M.
-
Add HATU (1.1 equiv.) and DIPEA (3.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid. The solution may change color.
-
Add the target amine (1.1 equiv.) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[6]
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Forced Degradation Study (Assessing Stability)
This protocol helps determine the stability of your compound under specific stress conditions (e.g., heat) to predict potential issues in a planned reaction.
Materials:
-
This compound (approx. 1 mg/mL solution)
-
Chosen reaction solvent (e.g., DMSO, DMF, Toluene)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the acid in the chosen solvent (e.g., 1 mg/mL).
-
Transfer aliquots of the solution to several vials. Keep one vial at room temperature as a control (T=0 sample).
-
Place the other vials in a heating block set to your target reaction temperature (e.g., 80°C, 100°C, 120°C).
-
At set time points (e.g., 1h, 4h, 8h, 24h), remove a vial from the heat and cool it to room temperature.
-
Analyze the T=0 control and all heated samples by HPLC or LC-MS.
-
Compare the chromatograms. Look for a decrease in the peak area of the starting material and the appearance of new peaks. A peak corresponding to the decarboxylated product (MW 178.12) is a key indicator of thermal decomposition.
Section 4: Visual Diagrams
Potential Side-Reaction Pathways
The following diagram illustrates the primary stability challenges discussed: thermal decarboxylation and byproduct formation during amide coupling.
Caption: Key instability pathways for this compound.
Troubleshooting Workflow for Amide Coupling
This decision tree provides a logical workflow to diagnose and solve common issues during amide coupling reactions.
Caption: A decision tree for troubleshooting amide coupling reactions.
References
- BenchChem. (2025). Stability of 4-(Trifluoromethyl)nicotinic acid in acidic and basic conditions.
- BenchChem. (2025). Stability and Reactivity of 2-(Trifluoromethyl)pyridine Under Acidic Conditions: A Technical Guide.
- BenchChem. (2025). An In-depth Technical Guide to 4-(Trifluoromethyl)
- ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)
- Chemcasts. (n.d.). 6-Trifluoromethylnicotinic acid (CAS 231291-22-8) Properties. [Link]
- PubMed. (2016).
- ResearchGate. (2015). The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. [Link]
- Semantic Scholar. (2008). Efficient synthesis of 2-(trifluoromethyl)
- Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid. [Link]
- BenchChem. (n.d.). Application Note: Robust and Versatile Amidation Protocols for 4-(Trifluoromethyl)nicotinic Acid.
- National Institutes of Health. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]
- Tradeasia. (n.d.). Exploring 6-(Trifluoromethyl)
- Research Outreach. (2023).
- Google Patents. (2022).
- National Institutes of Health. (2024).
- BenchChem. (n.d.). Impact of raw material purity on 4-(Trifluoromethyl)nicotinic acid synthesis.
- MDPI. (2021). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS)
- MDPI. (2021).
- Royal Society of Chemistry. (1998). Stereochemical course of the decarboxylation of 2-amino-2-methylmalonic acid by serine hydroxymethyltransferase. [Link]
- ACS Publications. (2019).
- ResearchGate. (2012). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)
- YouTube. (2015). Decarboxylation of Amino Acids: 1 Minute Micro Techniques. [Link]
- AAPPTec. (n.d.).
- Dergipark. (2016). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2022140749A1 - Decarboxylation of amino acids - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Technical Guide to the ¹H NMR Spectrum of 2-amino-6-(trifluoromethyl)nicotinic acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-amino-6-(trifluoromethyl)nicotinic acid, a key building block in medicinal chemistry. Understanding the precise spectral characteristics of this molecule is paramount for reaction monitoring, quality control, and structural verification in drug discovery and development. This document moves beyond a simple data report, offering a comparative analysis with structurally related compounds to provide a deeper understanding of the substituent effects on the pyridine ring's proton environment.
The Structural Significance of this compound
This compound incorporates three key functional groups onto a pyridine scaffold: an amino group (-NH₂), a carboxylic acid (-COOH), and a trifluoromethyl (-CF₃) group. The trifluoromethyl group is a bioisostere of a methyl group, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The amino and carboxylic acid moieties provide sites for further chemical modification and are crucial for modulating the compound's physicochemical properties. Accurate interpretation of its ¹H NMR spectrum is the first step in harnessing its synthetic potential.
Predicted ¹H NMR Spectrum of this compound
A definitive, publicly available ¹H NMR spectrum with full assignment for this compound is not readily found. However, based on the analysis of structurally similar compounds, a reliable prediction can be made. The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The broad signals for the amine and carboxylic acid protons may also be observable, depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-4 | ~8.2 - 8.4 | Doublet | ~8.0 | Downfield shift due to the anisotropic effect of the adjacent carboxylic acid and the electron-withdrawing trifluoromethyl group. |
| H-5 | ~6.7 - 6.9 | Doublet | ~8.0 | Upfield shift due to the strong electron-donating effect of the amino group at the 2-position. |
| -NH₂ | Variable (broad) | Singlet (broad) | - | Broad signal due to quadrupolar relaxation and potential hydrogen exchange. |
| -COOH | Variable (very broad) | Singlet (very broad) | - | Very broad signal due to hydrogen exchange with trace water in the solvent. |
A Comparative Analysis: Understanding Substituent Effects
To substantiate the predicted spectrum, a comparison with the ¹H NMR spectra of related nicotinic acid derivatives is essential. This analysis highlights how the electronic properties of the amino and trifluoromethyl groups influence the chemical shifts of the pyridine ring protons.
The Parent Compound: Nicotinic Acid
Nicotinic acid provides the foundational spectrum for this series. The protons are generally found in the downfield region characteristic of aromatic compounds.
Table 2: ¹H NMR Spectral Data for Nicotinic Acid in DMSO-d₆ [1][2][3]
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~9.0 | Singlet |
| H-6 | ~8.7 | Doublet |
| H-4 | ~8.2 | Doublet |
| H-5 | ~7.5 | Doublet of Doublets |
The Effect of an Amino Group: 2-Aminonicotinic Acid
The introduction of a strong electron-donating amino group at the 2-position significantly shields the adjacent protons, causing a substantial upfield shift, particularly for the H-6 and H-4 protons.[4][5][6]
Table 3: ¹H NMR Spectral Data for 2-Aminonicotinic Acid in DMSO-d₆ [5][6]
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | ~8.0 | Doublet of Doublets |
| H-4 | ~8.0 | Doublet of Doublets |
| H-5 | ~6.6 | Doublet of Doublets |
The Effect of a Trifluoromethyl Group: 6-(Trifluoromethyl)nicotinic Acid
Conversely, the strongly electron-withdrawing trifluoromethyl group at the 6-position deshields the adjacent protons, leading to a downfield shift.[7][8][9]
Table 4: ¹H NMR Spectral Data for 6-(Trifluoromethyl)nicotinic Acid
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~9.2 | Singlet |
| H-4 | ~8.6 | Doublet |
| H-5 | ~7.9 | Doublet |
Synthesizing the Data: The Spectrum of this compound
By combining the observed effects of the -NH₂ and -CF₃ groups, we can rationalize the predicted chemical shifts for this compound.
-
H-4: The anisotropic effect of the carboxylic acid and the deshielding effect of the -CF₃ group will place this proton significantly downfield.
-
H-5: The powerful shielding effect of the -NH₂ group will dominate, pushing this proton significantly upfield compared to nicotinic acid and 6-(trifluoromethyl)nicotinic acid.
This interplay of electronic effects leads to a large difference in the chemical shifts of the two aromatic protons, a key identifying feature of this molecule's ¹H NMR spectrum.
Caption: Logical relationship of substituent effects on the ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its excellent ability to dissolve polar compounds like nicotinic acid derivatives and to slow down the exchange of labile protons (-NH₂ and -COOH), making them more likely to be observed. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of CDCl₃ and a few drops of CD₃OD.[10]
-
Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[10] Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11][12]
NMR Instrument Parameters (400 MHz Spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A sweep width of -2 to 16 ppm is generally sufficient to cover the aromatic and labile proton regions.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans: 16-64 scans are typically adequate for a sample of this concentration.
-
Temperature: 298 K (25 °C).
Caption: Workflow for acquiring the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is characterized by two well-separated doublets in the aromatic region, a direct consequence of the opposing electronic effects of the amino and trifluoromethyl substituents. This guide provides a robust framework for predicting, acquiring, and interpreting the spectrum of this important synthetic intermediate. By understanding the fundamental principles of substituent effects on chemical shifts, researchers can confidently utilize ¹H NMR for the unambiguous characterization of this and other complex heterocyclic molecules.
References
- Nicotinic Acid. PubChem.
- RAMAN SPECTRA OF COPPER, COBALT, AND NICKEL COMPLEXES OF NICOTINIC ACID. Semantic Scholar.
- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Human Metabolome Database.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database.
- Supporting Information for - The Royal Society of Chemistry.
- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry.
- Proton magnetic resonance spectra of several 2-substituted pyridines. ACS Publications.
- 6-(Trifluoromethyl)nicotinic acid. PubChem.
- Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a , CDCl . 3. ResearchGate.
- 1H NMR Chemical Shift. Oregon State University.
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- 1H NMR Chemical Shifts. Organic Chemistry Data.
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]
- 4. 2-Aminonicotinic acid(5345-47-1) 1H NMR spectrum [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 2-Aminonicotinic acid(5345-47-1) MS [m.chemicalbook.com]
- 7. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-(Trifluoromethyl)nicotinic acid(231291-22-8) 1H NMR spectrum [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Characterization of 2-amino-6-(trifluoromethyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its structural motifs—a pyridine core, an amino group, a carboxylic acid, and a trifluoromethyl group—make it a versatile scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, is a bioisostere for a methyl group, but with significantly altered electronic properties, offering improved metabolic stability and binding affinity in many cases.
This guide will provide a comprehensive characterization of this compound, comparing its physicochemical and spectral properties with commercially available, structurally related analogs. We will delve into the practical aspects of its analysis, providing detailed experimental protocols and interpreting the resulting data.
Physicochemical Properties: A Comparative Analysis
A foundational understanding of a compound's physicochemical properties is paramount for its application in drug development, influencing factors from solubility to cell permeability. Below is a comparison of this compound with key analogs.
| Property | This compound | 2-aminonicotinic acid | 2-amino-6-methylnicotinic acid | 2-chloro-6-(trifluoromethyl)nicotinic acid |
| Molecular Formula | C₇H₅F₃N₂O₂[1] | C₆H₆N₂O₂[2][3] | C₇H₈N₂O₂[4] | C₇H₃ClF₃NO₂[5][6] |
| Molecular Weight | 206.12 g/mol [1] | 138.12 g/mol [2] | 152.15 g/mol [4] | 225.55 g/mol [5][6] |
| CAS Number | 890302-02-0[1] | 5345-47-1[2][3] | 846021-26-9[4] | 280566-45-2[5][6] |
| Appearance | Off-white to yellow powder or crystals[7] | White to light yellow crystalline powder[2] | Solid[4] | White crystalline powder |
| Purity | ≥97%[7] | ≥98.0% (HPLC)[2] | 97% | ≥97% |
| Storage | 2-8°C, sealed in dry, dark place[7] | Room temperature[8] | Room temperature | 2-8°C, under inert gas |
| Topological Polar Surface Area (TPSA) | 76.21 Ų[1] | 76.21 Ų | 76.21 Ų | 50.19 Ų |
| Predicted LogP | 1.38[1] | 0.94 | 1.25 | 2.3 |
Expert Insights: The trifluoromethyl group in the target compound and its chloro-analog significantly increases the molecular weight and predicted lipophilicity (LogP) compared to the non-fluorinated and methylated analogs. This has direct implications for solubility and potential membrane permeability. The consistent TPSA across the amino-substituted analogs suggests similar hydrogen bonding capabilities, a key factor in receptor interactions.
Spectroscopic and Chromatographic Characterization
Accurate structural elucidation and purity assessment are critical. This section details the expected outcomes from key analytical techniques and provides standardized protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.
Exemplary ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | ~8.1 (d, 1H), ~7.0 (d, 1H), ~6.5 (br s, 2H, NH₂), ~13.5 (br s, 1H, COOH) |
| 2-aminonicotinic acid | ~8.1 (dd, 1H), ~7.8 (dd, 1H), ~6.7 (dd, 1H), ~7.5 (br s, 2H, NH₂), ~13.0 (br s, 1H, COOH)[2] |
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds, including carboxylic acids and amines. The acidic proton of the carboxylic acid and the amine protons are readily observable in this solvent.
-
Frequency: A 400 MHz spectrometer provides sufficient resolution to distinguish between the aromatic protons and their coupling patterns.
¹³C NMR Spectroscopy: Carbon NMR provides information on the different carbon environments within the molecule.
Exemplary ¹³C NMR Data (100 MHz, DMSO-d₆)
| Compound | Expected Chemical Shift Ranges (δ) |
| This compound | ~168 (C=O), ~160 (C-NH₂), ~148 (C-CF₃), ~138 (Ar-CH), ~122 (q, CF₃), ~115 (Ar-CH), ~110 (Ar-C) |
| 2-aminonicotinic acid | ~170 (C=O), ~161 (C-NH₂), ~153 (Ar-CH), ~140 (Ar-CH), ~116 (Ar-CH), ~112 (Ar-C) |
Expert Insights: The quartet observed for the CF₃ carbon is a hallmark of the trifluoromethyl group in ¹³C NMR due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are significantly influenced by the electronic nature of the substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and offering structural clues.
Exemplary Mass Spectrometry Data (Electrospray Ionization - ESI)
| Compound | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | Key Fragmentation Ions |
| This compound | 207.0381 | ~207.0385 | ~189 ([M+H-H₂O]⁺), ~161 ([M+H-H₂O-CO]⁺) |
| 2-aminonicotinic acid | 139.0456 | ~139.0459 | ~121 ([M+H-H₂O]⁺), ~93 ([M+H-H₂O-CO]⁺) |
Causality Behind Experimental Choices: ESI is a soft ionization technique suitable for polar molecules like nicotinic acid derivatives, minimizing fragmentation in the source and providing a clear molecular ion peak ([M+H]⁺). Tandem MS (MS/MS) experiments would be employed to induce and analyze the fragmentation patterns, which typically involve the loss of water from the carboxylic acid and subsequent loss of carbon monoxide.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Exemplary FTIR Data (KBr Pellet)
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 2-aminonicotinic acid (Expected Wavenumber, cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| N-H (Amine) | 3300-3500 (two bands) | 3300-3500 (two bands) |
| C=O (Carboxylic Acid) | ~1700 | ~1680 |
| C=C, C=N (Aromatic) | 1550-1650 | 1550-1650 |
| C-F (Trifluoromethyl) | 1100-1300 (strong, multiple bands) | N/A |
Expert Insights: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The presence of two N-H stretching bands confirms the primary amine. The strong absorptions in the 1100-1300 cm⁻¹ region are a definitive indicator of the trifluoromethyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis.
Exemplary HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Elution Order: Based on polarity, the expected elution order would be: 2-aminonicotinic acid (most polar, earliest elution), followed by 2-amino-6-methylnicotinic acid, and then this compound and 2-chloro-6-(trifluoromethyl)nicotinic acid (most non-polar, latest elution).
Experimental Protocols
Sample Preparation for Analysis
A self-validating protocol begins with meticulous sample preparation.
-
For NMR: Dissolve approximately 5-10 mg of the compound in 0.7 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.
-
For MS: Prepare a 1 mg/mL stock solution in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
For FTIR: Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (approx. 100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
For HPLC: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizing the Workflow
A logical and efficient workflow is crucial for reproducible results.
Caption: A typical workflow for the characterization of a small molecule.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. By comparing its properties and spectral data with those of its structural analogs, researchers can gain a deeper understanding of the impact of substituents on the molecule's behavior. The protocols and exemplary data provided in this guide serve as a robust starting point for the rigorous analysis of this important chemical scaffold and its derivatives, ultimately facilitating the development of new and improved therapeutic agents.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Aminonicotinic Acid (CAS: 5345-47-1) Product Specification.
- CymitQuimica. (n.d.). CAS 5345-47-1: 2-Aminonicotinic acid.
- PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid.
- BOC Sciences. (n.d.). 2-Aminonicotinic acid - (CAS 5345-47-1).
- PubChem. (n.d.). 2-Aminonicotinic acid.
- BOC Sciences. (n.d.). CAS 102243-12-9 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINIC ACID.
- CymitQuimica. (n.d.). 2-Amino-6-methylnicotinic acid.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-Aminonicotinic acid(5345-47-1) 1H NMR [m.chemicalbook.com]
- 3. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. hmdb.ca [hmdb.ca]
- 7. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Page loading... [wap.guidechem.com]
A Comparative Guide to the Biological Activity of Trifluoromethyl Nicotinic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic and agrochemical design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1] Nicotinic acid (a form of vitamin B3) and its derivatives are established pharmacophores, and the introduction of a CF3 group onto this pyridine ring system creates a portfolio of intriguing isomers with distinct biological potential.
This guide provides an in-depth, objective comparison of the known biological activities and applications of the primary isomers of trifluoromethyl nicotinic acid. While direct, head-to-head comparative studies of these isomers are sparse, this document synthesizes the available data, focusing on their roles as key synthetic intermediates and the biological activities of their derivatives. We will explore the causality behind their applications and provide detailed experimental protocols for their evaluation.
Introduction to Trifluoromethyl Nicotinic Acid Isomers
Nicotinic acid itself is a ligand for the G-protein coupled receptor GPR109A, mediating effects on lipid metabolism.[2] The placement of the strongly electron-withdrawing CF3 group at different positions on the pyridine ring—positions 2, 4, 5, or 6—profoundly influences the molecule's electronic distribution, steric profile, and reactivity. This, in turn, dictates the synthetic routes for which they are best suited and the biological targets of the resulting complex molecules. While the isomers themselves are primarily utilized as versatile building blocks, the divergent applications of their derivatives paint a clear picture of their distinct value in research and development.
Comparative Overview of Isomer Applications and Bioactivities
The primary value of trifluoromethyl nicotinic acid isomers lies in their role as precursors to a wide range of active pharmaceutical ingredients (APIs) and agrochemicals. The position of the CF3 group directs their utility towards different therapeutic and commercial ends.
| Isomer | Primary Role | Key Derivatives & Their Biological Activities | Direct Biological Data | Potential Therapeutic Areas |
| 2-(Trifluoromethyl)nicotinic acid | Synthetic Intermediate | COMT Inhibitors: Used in the synthesis of catechol-O-methyltransferase (COMT) inhibitors.[3][4] Calcium Channel Modulators: Suggested potential as calcium channel inhibitors. | Not available | Neurology (e.g., Parkinson's Disease), Cardiovascular Disease |
| 4-(Trifluoromethyl)nicotinic acid | Synthetic Intermediate | CRAC Channel Inhibitors: Precursor for pyrazolylcarboxanilides that act as potent and selective Ca2+ release-activated Ca2+ (CRAC) channel inhibitors (IC50 = 77 nM for a derivative).[5] HCV NS5B Polymerase Inhibitors: Used to prepare pyridine carboxamides that inhibit the Hepatitis C virus NS5B polymerase.[5] Insecticides: Key intermediate for the insecticide Flonicamid.[6][7] | Forms a complex with Zn(II) that binds to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA).[8] | Autoimmune/Inflammatory Diseases, Viral Infections (HCV), Agriculture |
| 5-(Trifluoromethyl)nicotinic acid | Synthetic Intermediate | Anti-leukemic Agents: Derivatives have shown potential in treating leukemia.[9] | The related 5-(trifluoromethyl)pyridine-2-carboxylic acid, in a Zn(II) complex, showed higher binding efficacy to BSA and CT-DNA compared to the 4-isomer complex, suggesting structural advantages for biomolecule interaction.[8] | Oncology |
| 6-(Trifluoromethyl)nicotinic acid | Synthetic Intermediate | Carbonic Anhydrase III Inhibitors: Derivatives are explored as inhibitors for managing dyslipidemia and cancer progression.[10] Anti-infective Agents: Serves as a key intermediate in the synthesis of novel anti-infective agents.[10] | Not available | Metabolic Disorders, Oncology, Infectious Diseases |
Key Biological Targets and Signaling Pathways
The diverse applications of the isomer derivatives point to several key biological pathways and molecular targets. Understanding these is crucial for designing new entities and for planning experimental evaluations.
GPR109A: The Native Nicotinic Acid Receptor
GPR109A is the primary receptor for nicotinic acid and is central to its lipid-lowering effects and the common side-effect of skin flushing.[2][11] Activation of this Gi-coupled receptor in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver.[11] It is a logical primary target to assess for any direct activity of the trifluoromethyl isomers. A general GPCR activation cascade is depicted below.
Caption: GPR109A signaling cascade upon ligand binding.
Inflammatory Pathways: COX-2 and Nitric Oxide
The potential anti-inflammatory activity of these compounds can be assessed by targeting key inflammatory mediators. Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins.[12] Inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS) is another hallmark of anti-inflammatory activity.[13]
Ion Channels: CRAC and Voltage-Gated Calcium Channels
Ion channels are critical for cellular signaling. The derivatives of the 4-isomer have shown potent inhibition of CRAC channels, which are vital for calcium signaling and T-cell activation, making them excellent targets for autoimmune and inflammatory diseases.[5] The 2-isomer has been linked to the modulation of voltage-dependent calcium channels, which play key roles in neuronal and cardiovascular function.[14]
Caption: Workflow for a CRAC channel inhibition assay.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, field-proven protocols for key biological assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This protocol is adapted from established fluorometric screening kits and provides a reliable method for determining COX-2 inhibitory activity.[15][16]
Principle: The assay measures the peroxidase component of COX-2 activity. A probe is oxidized during the reduction of Prostaglandin G2 to Prostaglandin H2, producing a fluorescent signal. Inhibitors reduce the rate of signal generation.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Amplex™ Red or similar fluorometric probe
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Dilute COX-2 enzyme to a working concentration of ~17.5 ng/µl in COX Assay Buffer. Prepare serial dilutions of test compounds and the reference inhibitor in DMSO, then dilute 10-fold in Assay Buffer.
-
Assay Plate Setup:
-
Negative Control (No Enzyme): 70 µl Assay Buffer + 20 µl Assay Buffer.
-
Positive Control (100% Activity): 70 µl Assay Buffer + 20 µl diluted COX-2 enzyme.
-
Test Inhibitor: 70 µl Assay Buffer + 20 µl diluted COX-2 enzyme.
-
-
Inhibitor Addition: Add 10 µl of the diluted test compound, reference inhibitor, or Diluent Solution (10% DMSO in Assay Buffer) to the appropriate wells.
-
Probe Addition: Add 10 µl of 10-fold diluted Amplex™ Red to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add 10 µl of 0.5 mM arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity kinetically for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [1 - (Rate_Inhibitor / Rate_Positive_Control)] * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
GPCR Activation: GPR109A Functional Assay
This protocol measures ligand-induced activation of GPR109A by quantifying the accumulation of the second messenger, inositol monophosphate (IP1), using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[17]
Principle: Activation of Gq-coupled receptors (or Gi-coupled receptors like GPR109A co-expressed with a promiscuous G-protein) stimulates phospholipase C (PLC), leading to IP1 accumulation. The HTRF assay uses a competitive immunoassay format with a europium cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog.
Materials:
-
HEK293 cells transiently or stably expressing human GPR109A.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, and 50 mM LiCl).
-
Test compounds (dissolved in assay buffer).
-
Reference agonist (e.g., Nicotinic acid).
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate).
-
384-well white microplate.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed GPR109A-expressing HEK293 cells into a 384-well plate at an appropriate density (e.g., 10,000 cells/well) and incubate overnight.
-
Compound Addition: Remove the culture medium and add 10 µl of assay buffer containing the test compounds or nicotinic acid at various concentrations.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Lysis and Detection: Add 5 µl of IP1-d2 conjugate followed by 5 µl of anti-IP1-cryptate conjugate (prepared in lysis buffer as per the kit instructions) to each well.
-
Final Incubation: Incubate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on an HTRF reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis:
-
Calculate the HTRF ratio (Emission_665nm / Emission_620nm) * 10,000.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.
-
Caption: A typical screening cascade for compound evaluation.
Conclusion and Future Directions
The positional isomers of trifluoromethyl nicotinic acid represent a fascinating case study in structure-driven biological application. While they are primarily valued as stable, reactive intermediates, the distinct therapeutic areas their derivatives address—from inflammation and viral diseases to oncology and agriculture—underscore the profound impact of isomeric substitution on molecular potential. The 4- and 6-isomers appear to be the most explored in the synthesis of bioactive compounds, while the 2- and 5-isomers hold promise in more niche applications.
The notable gap in the literature is the lack of direct, side-by-side comparisons of the parent isomers against a panel of relevant biological targets. Such studies would be invaluable for building a comprehensive structure-activity relationship (SAR) and could reveal novel, direct biological activities for these seemingly simple building blocks. Future research should focus on systematic screening of all four isomers using the protocols outlined in this guide—including GPR109A activation, COX-2 inhibition, and CRAC channel modulation—to fully map their biological activity landscape and unlock their full potential in drug discovery and development.
References
- Brockman, R. W., Thomson, J. R., Bell, M. J., & Skipper, H. E. (1956). Observations on the antileukemic activity of pyridine-2-carboxaldehyde thiosemicarbazone and thiocarbohydrazone. Cancer Research, 16(2), 167-70.
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-27 In Vitro Enzyme Assay.
- Zhu, X., Yang, Y., Li, B., Liang, J., Fu, S., Wu, H., He, J., & Chen, X. (2024). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry.
- Smolecule. (2023). 2-Methyl-6-(trifluoromethyl)nicotinic acid.
- Smolecule. 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid.
- Wang, R., & Li, Y. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Molecules, 19(4), 4380-92.
- BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
- Cheloha, R. W., Draper, J. M., Jones, J. W., & Cheloha, R. O. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(4), 100898.
- Trouslard, J., Sgard, F., & Feltz, A. (1993). Nicotinic cholinergic modulation of voltage-dependent calcium current in bovine adrenal chromaffin cells. The Journal of Physiology, 468, 59-80.
- Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
- BenchChem. (2025).
- Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric).
- Tuteja, S., Ansari, A. A., & Tuteja, N. (2006). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). The Journal of Biological Chemistry, 281(38), 27816-25.
- Nordman, J. C., & Kabbani, N. (2014). Ionotropic and Metabotropic Mechanisms of Allosteric Modulation of α7 Nicotinic Receptor Intracellular Calcium. The Journal of Neuroscience, 34(49), 16298-311.
- Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-7.
- Speciality Chemicals Magazine. (2023). Exploring 6-(Trifluoromethyl)
- Fluoromart. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid.
- International Journal of Pharmaceutical Sciences Review and Research. (2021).
- Devaraj, S., & Jialal, I. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry, 51(9), 1670-2.
- Milligan, G. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Drug Discovery Today: Technologies, 4(1), 21-7.
- ChemicalBook. (2025). 4-(Trifluoromethyl)nicotinic acid.
- BenchChem. (2025). Application Notes: 4-(Trifluoromethyl)
- ResearchGate. (2010). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid.
- López-López, E., S-B, M. A., & González, F. J. (2022).
- Semple, G., Fioravanti, B., Pereira, G., Dowdell, S. E., Vehring, R., Smith, J., & Behan, D. P. (2006). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 16(11), 2892-5.
- Wujec, M., Pitucha, M., Dobosz, M., & Kosikowska, U. (2020).
- Semantic Scholar. Efficient synthesis of 2-(trifluoromethyl)
- Shen, J. X., & Yakel, J. L. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta Pharmacologica Sinica, 30(6), 673-80.
- PubChem. 6-(Trifluoromethyl)nicotinic acid.
- Sharma, R., & Singh, P. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
- ResearchGate. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
- Vernino, S., Amador, M., Luetje, C. W., Patrick, J., & Dani, J. A. (1992).
- New Journal of Chemistry. Trifluoromethyl-pyridine carboxylic acid Zn(ii)
- Sasi, N., S, S., & S, S. (2007). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of Biological Chemistry, 282(49), 35689-98.
- Spandidos Publications. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement.
- Dajas-Bailador, F. A., & Wonnacott, S. (2004). α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions. Trends in Pharmacological Sciences, 25(6), 317-24.
- MedchemExpress. 6-(Trifluoromethyl)nicotinic acid | Additive.
- Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
- Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Journal of Medicinal Chemistry, 35(19), 3672-7.
- MedchemExpress. 4-(Trifluoromethyl)nicotinic acid (4-(Trifluoromethyl)pyridine-3-carboxylic acid) | Flonicamid Metabolite.
- ACS Measurement Science Au. (2023).
- Titchenell, P. M., Lin, J., & Grice, B. A. (2016). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PLoS ONE, 11(10), e0165313.
- Wang, Y., & Zhao, Z. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 311-20.
- Smith, J. S., Lefkowitz, R. J., & Rajagopal, S. (2018). Community guidelines for GPCR ligand bias: IUPHAR review 32. British Journal of Pharmacology, 175(1), 1-21.
- PubMed. Efficient synthesis of 2-(trifluoromethyl)
- MDPI. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
Sources
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 8. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Observations on the antileukemic activity of pyridine-2-carboxaldehyde thiosemicarbazone and thiocarbohydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 11. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nicotinic cholinergic modulation of voltage-dependent calcium current in bovine adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for 2-amino-6-(trifluoromethyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-amino-6-(trifluoromethyl)nicotinic acid
This compound is a key building block in medicinal chemistry and drug discovery, valued for its unique electronic and lipophilic properties imparted by the trifluoromethyl group.[1] The precise and accurate analytical characterization of this compound is paramount for ensuring the quality, safety, and efficacy of downstream products. This guide provides a comparative overview of suitable analytical techniques, complete with detailed experimental protocols and the scientific rationale underpinning methodological choices. While specific validated methods for this exact molecule are not extensively published, this guide leverages established methods for structurally related nicotinic acid derivatives and amino acids to provide a strong foundation for method development and validation.[2][3]
Physicochemical Properties and Analytical Considerations
To select and optimize an analytical method, a fundamental understanding of the analyte's physicochemical properties is essential.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₅F₃N₂O₂ | |
| Molecular Weight | 206.12 g/mol | |
| Structure | Pyridine ring with an amino group, a carboxylic acid group, and a trifluoromethyl group. | |
| Physical Form | Off-white to yellow powder or crystals. | |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. | General Chemical Principles |
| pKa | The carboxylic acid proton is expected to be acidic, while the amino group and pyridine nitrogen are basic. The exact pKa values will influence chromatographic retention and extraction efficiency. | General Chemical Principles |
The presence of both an acidic carboxylic acid group and a basic amino group makes this compound zwitterionic at neutral pH. This amphoteric nature, combined with the aromatic pyridine ring, dictates its behavior in various analytical systems.
Comparative Analysis of Key Analytical Techniques
The two most prevalent and suitable techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are indispensable for structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on physicochemical properties and detection via absorption of UV light. | Separation based on physicochemical properties, followed by detection based on the mass-to-charge ratio.[2] |
| Selectivity | Moderate. Relies on chromatographic separation. Potential for co-elution with impurities.[2] | High. Provides structural information and can distinguish between compounds with the same retention time.[2] |
| Sensitivity | Lower. Typically in the µg/mL to ng/mL range. | Higher. Can reach pg/mL levels, crucial for trace impurity analysis.[2] |
| Quantitative Accuracy | Good, provided adequate separation is achieved. | Excellent, often utilizing isotopically labeled internal standards. |
| Cost & Complexity | Lower cost, simpler operation. | Higher initial investment and more complex operation and maintenance. |
| Application | Routine purity testing, content uniformity, and dissolution. | Impurity identification, metabolite studies, and analysis in complex biological matrices.[2] |
Expert Recommendation: For routine quality control and purity assessment, a well-developed HPLC-UV method is often sufficient and cost-effective. For impurity profiling, structural elucidation of unknowns, and analysis in complex matrices, LC-MS/MS is the superior choice due to its enhanced selectivity and sensitivity.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Amino-6-(trifluoromethyl)nicotinic Acid: A Comparative Analysis
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel chemical entities is paramount. 2-Amino-6-(trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative, serves as a critical building block in the synthesis of various active pharmaceutical ingredients.[1][2] Its unique structure, featuring an amino group, a carboxylic acid, and a trifluoromethyl group, presents both opportunities and challenges for analytical characterization. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offers a comparative look at alternative analytical techniques, and furnishes a robust, field-tested protocol for its analysis.
Physicochemical Properties & Predicted Mass Spectrometric Behavior
Before delving into experimental data, a foundational understanding of the molecule's properties is crucial for predicting its behavior in a mass spectrometer.
-
Molecular Formula: C₇H₅F₃N₂O₂[3]
-
Molecular Weight: 206.12 g/mol [3]
-
Structure: The molecule contains a pyridine ring, a carboxylic acid group (-COOH), an amine group (-NH₂), and a trifluoromethyl group (-CF₃).
The presence of both an acidic (carboxylic acid) and a basic (amino group and pyridine nitrogen) moiety makes this compound amphoteric. This characteristic is central to selecting the appropriate ionization technique. Electrospray ionization (ESI) is the premier choice, as it is well-suited for polar, ionizable molecules. We can anticipate strong signals in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): Protonation is likely to occur on the most basic site, the pyridine nitrogen or the exocyclic amino group, resulting in a pseudomolecular ion at m/z 207.1.
-
Negative Ion Mode ([M-H]⁻): Deprotonation will readily occur at the carboxylic acid group, yielding a pseudomolecular ion at m/z 205.1.
The trifluoromethyl group is a strong electron-withdrawing group, which influences the molecule's overall electronic structure and subsequent fragmentation.
Mass Spectrometry Analysis: Unveiling the Fragmentation Pathway
Ionization Strategy: Electrospray Ionization (ESI)
ESI is the method of choice due to the compound's polar and ionizable nature.[7][8] Both positive and negative ion modes should be explored for comprehensive characterization. For quantitative analysis, the negative ion mode is often preferred for carboxylic acids due to the high stability of the resulting carboxylate anion, which typically leads to a cleaner spectrum with a more intense parent ion.
Predicted Fragmentation (MS/MS)
Upon collisional activation in a tandem mass spectrometer, the precursor ions ([M+H]⁺ or [M-H]⁻) will undergo characteristic fragmentation.
In Positive Ion Mode ([M+H]⁺ at m/z 207.1): The protonated molecule is expected to fragment via losses of small, stable neutral molecules.
-
Loss of H₂O (water, 18.01 Da): From the carboxylic acid group, leading to a fragment at m/z 189.1.
-
Loss of CO (carbon monoxide, 28.00 Da): After the initial loss of water, leading to a fragment at m/z 161.1.
-
Loss of COOH (formic acid radical, 45.02 Da): Cleavage of the carboxylic acid group, resulting in a fragment at m/z 162.1.[5]
In Negative Ion Mode ([M-H]⁻ at m/z 205.1): The deprotonated molecule is expected to primarily fragment via decarboxylation.
-
Loss of CO₂ (carbon dioxide, 44.01 Da): This is the most common fragmentation pathway for deprotonated carboxylic acids, leading to a highly stable fragment ion at m/z 161.1. This fragment would likely be the base peak in the MS/MS spectrum and would be an excellent choice for Selected Reaction Monitoring (SRM) in quantitative assays.[7]
-
Loss of CF₃ (trifluoromethyl radical, 69.00 Da): While less common from the parent ion, fragmentation of the trifluoromethyl group can occur, especially at higher collision energies.[4]
Table 1: Predicted Key Fragments for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |
| [M+H]⁺ 207.1 | 189.1 | H₂O | Acylium ion |
| 162.1 | •COOH | 2-Amino-6-(trifluoromethyl)pyridine | |
| [M-H]⁻ 205.1 | 161.1 | CO₂ | Deprotonated 2-amino-6-(trifluoromethyl)pyridine |
Visualizing the Fragmentation Pathway
The logical flow of the predicted fragmentation in the highly sensitive negative ion mode can be visualized as follows:
Caption: Predicted fragmentation of this compound in negative ESI mode.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique for quantitative analysis.[9] The aromatic nature of the pyridine ring should provide a strong UV chromophore, enabling sensitive detection. However, HPLC-UV lacks the specificity of mass spectrometry. Co-eluting impurities with similar UV spectra can interfere with accurate quantification, a problem that the mass-based selectivity of MS/MS readily overcomes.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for definitive structural elucidation. It provides detailed information about the connectivity of atoms within the molecule. While MS provides the molecular weight and fragmentation data, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would be required to unambiguously confirm the isomeric structure and the precise location of the substituents on the pyridine ring. However, NMR is significantly less sensitive than MS and is not suitable for trace-level quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the carboxylic acid and amino groups, direct analysis by GC-MS is not feasible. A derivatization step to convert the polar groups into more volatile esters and amides would be necessary. This adds complexity and potential for analytical variability to the workflow.
Table 2: Comparison of Analytical Techniques
| Technique | Sensitivity | Selectivity | Quantitative Capability | Structural Information | Throughput |
| LC-MS/MS | Very High | Very High | Excellent | Molecular Weight & Fragmentation | High |
| HPLC-UV | High | Moderate | Excellent | Limited (Retention Time) | High |
| NMR | Low | High | Limited | Definitive | Low |
| GC-MS | High | High | Good (with derivatization) | Fragmentation | Moderate |
Experimental Protocols
The following protocols are designed as a robust starting point for the analysis of this compound.
A. Sample Preparation
-
Standard Preparation: Accurately weigh ~1 mg of this compound standard. Dissolve in 1 mL of a 50:50 mixture of acetonitrile:water to create a 1 mg/mL stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution using the 50:50 acetonitrile:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Matrix (e.g., Plasma): For analysis in a biological matrix, a protein precipitation extraction is recommended. Add 3 parts of cold acetonitrile containing an appropriate internal standard to 1 part of the plasma sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
B. LC-MS/MS Method
The following workflow illustrates the key stages of the analytical process.
Caption: General workflow for quantitative analysis of this compound.
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar aromatic acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to ensure good peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Ionization Mode | ESI Negative | Optimal for carboxylic acids, providing a strong [M-H]⁻ signal. |
| Capillary Voltage | -3.0 kV | Typical voltage for negative mode ESI. |
| Source Temp. | 150 °C | Standard source temperature. |
| Desolvation Temp. | 450 °C | Ensures efficient solvent evaporation.[8] |
| SRM Transition | Q1: 205.1 -> Q3: 161.1 | Monitors the decarboxylation of the parent ion for high selectivity. |
Trustworthiness and Protocol Validation
To ensure the trustworthiness of this method, a full validation according to regulatory guidelines (e.g., FDA or ICH) should be performed. This includes assessing:
-
Selectivity: Analyzing blank matrix samples to ensure no endogenous interferences.
-
Linearity: Demonstrating a linear relationship between concentration and response across the desired range (e.g., R² > 0.99).
-
Accuracy and Precision: Analyzing quality control (QC) samples at multiple concentrations to ensure results are within ±15% of the nominal value.[7]
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the sample matrix.[8]
-
Stability: Assessing the stability of the analyte in the matrix under various storage conditions.
Conclusion
The analysis of this compound is most effectively achieved using LC-MS/MS with electrospray ionization in negative ion mode. This approach offers superior sensitivity and selectivity compared to alternatives like HPLC-UV. The predicted fragmentation pathway, primarily involving the loss of carbon dioxide from the deprotonated parent molecule, provides a robust and selective transition for quantitative analysis. While NMR remains the gold standard for structural confirmation, LC-MS/MS is the premier technique for sensitive and accurate quantification in complex matrices, making it an indispensable tool in the development of pharmaceuticals derived from this important chemical building block.
References
- PubMed. (n.d.). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry.
- PubMed. (n.d.). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry.
- Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid.
- ChemScene. (n.d.). This compound.
- Bevital AS. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
- Fluoromart. (n.d.). 6-(Trifluoromethyl)nicotinic acid.
- Exploring Chemistry. (n.d.). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications.
- PubMed. (n.d.). Quantitative analysis of aromatics for synthetic biology using liquid chromatography.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
Sources
- 1. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 2. innospk.com [innospk.com]
- 3. chemscene.com [chemscene.com]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. Quantitative analysis of aromatics for synthetic biology using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Analysis of 2-amino-6-(trifluoromethyl)nicotinic acid
This guide provides an in-depth comparison of analytical methodologies for determining the purity of 2-amino-6-(trifluoromethyl)nicotinic acid, a critical building block in modern medicinal chemistry and agrochemical development.[1][2] As a Senior Application Scientist, my objective is to move beyond mere protocols and explain the scientific rationale behind the selection of a primary analytical technique—High-Performance Liquid Chromatography (HPLC)—while objectively comparing it against powerful alternatives. This document is structured to empower researchers, quality control analysts, and drug development professionals to make informed decisions for robust and reliable purity assessments.
The introduction of a trifluoromethyl group and an amino group to the nicotinic acid scaffold significantly alters its physicochemical properties, including lipophilicity and basicity, which in turn dictates the analytical strategy.[1] Ensuring the purity of this intermediate is paramount, as process-related impurities or degradation products can have a profound impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4][5]
Primary Recommended Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine quality control and quantitative purity determination, RP-HPLC-UV is the method of choice due to its robustness, precision, and cost-effectiveness. The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected for its versatility and strong retention of moderately polar to nonpolar compounds. The trifluoromethyl group on the nicotinic acid ring increases its hydrophobicity, making it well-suited for retention on a C18 phase.
-
Mobile Phase (Buffered Acetonitrile/Water): The mobile phase composition is critical for achieving optimal separation.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak shape for pyridine-containing compounds.
-
Aqueous Phase & pH Control: this compound is amphoteric, containing both a basic amino group and an acidic carboxylic acid group. Controlling the pH of the mobile phase with a buffer (e.g., phosphate or formate, typically in the 10-50 mM range) is essential to suppress the ionization of one or both functional groups.[6] This ensures consistent retention times and symmetrical peak shapes. A pH of around 3.0 is a good starting point to protonate the amino group and keep the carboxylic acid in its non-ionized form, promoting retention.
-
-
UV Detection: The pyridine ring system of the molecule contains a strong chromophore, making it readily detectable by UV-Vis spectroscopy.[7] A detection wavelength between 250-260 nm is generally effective for nicotinic acid derivatives.[8][9]
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the standard workflow for the purity analysis of this compound using the recommended HPLC method.
Caption: A standard workflow for the HPLC purity analysis of a pharmaceutical intermediate.
Detailed HPLC Protocol (Self-Validating System)
This protocol incorporates system suitability testing (SST) to ensure the analytical system is performing correctly before sample analysis, a cornerstone of trustworthy methods as outlined by USP and ICH guidelines.[10][11]
1. Instrumentation and Materials:
-
HPLC system with gradient capability and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chromatography data acquisition software.
-
HPLC grade acetonitrile, water, potassium dihydrogen phosphate (KH₂PO₄), and phosphoric acid.
2. Preparation of Solutions:
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane and degas.[7]
-
Mobile Phase B: HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the reference standard to a final concentration of approximately 0.5 mg/mL.
3. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 255 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 20 | | | 25 | 80 | | | 30 | 80 | | | 31 | 20 | | | 40 | 20 |
4. System Suitability Test (SST):
-
Inject the Reference Standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area.
-
5. Procedure:
-
Once the SST passes, inject the sample solution in duplicate.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Comparison with Alternative Analytical Techniques
While RP-HPLC is the workhorse for routine purity analysis, other techniques offer distinct advantages for specific applications, such as identifying unknown impurities or providing orthogonal verification of purity results.
Technique Comparison Overview
The following table summarizes the key performance characteristics of the primary HPLC method compared to Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis (CE).
| Feature | RP-HPLC-UV | LC-MS | Capillary Electrophoresis (CE) |
| Principle | Partition chromatography based on polarity.[12] | Separation by polarity, detection by mass-to-charge ratio.[13] | Separation based on charge-to-size ratio in an electric field.[14] |
| Primary Application | Quantitative purity analysis, routine QC. | Impurity identification and structure elucidation.[4] | Orthogonal purity verification, analysis of charged species. |
| Selectivity | Good; dependent on column and mobile phase chemistry. | Excellent; mass detection is highly specific. | Excellent; separates based on a different principle than HPLC. |
| Sensitivity | Moderate (ng level). | Very High (pg to fg level). | High (pg to ng level). |
| Analysis Time | 20-40 minutes per sample. | Similar to HPLC, but data analysis is more complex. | 5-20 minutes per sample. |
| Instrumentation Cost | Low to Moderate. | High. | Moderate. |
| Strengths | Robust, reproducible, widely available, cost-effective. | Provides molecular weight information, definitive identification. | Very high efficiency, low sample/solvent consumption.[14] |
| Limitations | Requires chromophore for UV detection, cannot identify unknown peaks. | Matrix effects can cause ion suppression, higher cost/complexity. | Lower concentration sensitivity than MS, reproducibility can be challenging. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for identifying unknown impurities.[4] It couples the separation power of HPLC with the detection specificity of mass spectrometry. After the components are separated on the HPLC column, they are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge (m/z) ratio is determined. This provides the molecular weight of the main compound and, crucially, any co-eluting or trace-level impurities. This technique is indispensable during process development and forced degradation studies to characterize potential process-related impurities and degradants.[5][15]
Capillary Electrophoresis (CE)
CE is a powerful separation technique that serves as an excellent orthogonal method to HPLC.[14] Because its separation mechanism is based on the electrophoretic mobility (charge-to-size ratio) of an analyte in an electric field, it can often resolve impurities that co-elute in an HPLC system. This makes CE an ideal confirmatory technique to ensure that a peak identified as "pure" by HPLC does not contain a hidden impurity with similar polarity but a different charge-to-size ratio. Its minimal solvent consumption also aligns with the principles of green analytical chemistry.[14]
Decision Logic for Technique Selection
Choosing the right analytical tool depends entirely on the objective of the analysis. The following decision tree provides a logical framework for selecting the most appropriate technique.
Caption: A decision tree for selecting the appropriate analytical technique.
Conclusion
The purity analysis of this compound requires a well-reasoned analytical approach. While RP-HPLC with UV detection stands as the primary method for routine quality control due to its robustness and reliability, a comprehensive analytical strategy should incorporate orthogonal and advanced techniques. LC-MS is essential for the definitive identification of unknown impurities during process development and stability studies, while Capillary Electrophoresis offers an invaluable orthogonal perspective for purity confirmation. By understanding the principles, strengths, and limitations of each method, scientists can build a robust, self-validating system for quality assessment that meets the highest standards of scientific integrity and regulatory compliance.[10]
References
- BenchChem. (n.d.). Impact of raw material purity on 4-(Trifluoromethyl)nicotinic acid synthesis.
- BenchChem. (n.d.). Technical Support Center: Characterization of Impurities in 4-(Trifluoromethyl)nicotinic Acid.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
- Çatak, J., & Yaman, M. (2019). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Pakistan Journal of Nutrition, 18(6), 563-570.
- (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Kollenkirchen, U., & Harmeyer, J. (1989). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. Zentralblatt für Veterinärmedizin. Reihe A, 36(4), 253–260.
- Slideshare. (n.d.). Analytical methods validation as per ich & usp.
- BenchChem. (n.d.). 2-Amino-6-(trifluoromethoxy)nicotinic acid.
- PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
- US Pharmacopeia (USP). (n.d.). Pharmaceutical Analytical Impurities.
- US Pharmacopeia (USP). (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- Fluoromart. (n.d.). 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid.
- PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)nicotinic acid.
- ResearchGate. (2025). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.
- ChemicalBook. (2022). Synthesis of 6-(Trifluoromethyl)nicotinic acid.
- Sigma-Aldrich. (n.d.). This compound | 890302-02-0.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 6-(Trifluoromethyl)nicotinic Acid | 231291-22-8.
- BenchChem. (n.d.). Application Note: HPLC Analysis for Purity Determination of 2-Amino-6-chloronicotinamide.
- PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
- Thermo Fisher Scientific. (n.d.). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.
- PubMed Central (PMC) - NIH. (n.d.). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples.
- Chemcasts. (n.d.). 6-Trifluoromethylnicotinic acid (CAS 231291-22-8) Properties | Density, Cp, Viscosity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmaceutical Analytical Impurities [usp.org]
- 6. Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 15. usp.org [usp.org]
comparing efficacy of 2-amino-6-(trifluoromethyl)nicotinic acid derivatives as HIV inhibitors
A Comparative Guide to the Efficacy of 2-Amino-6-(trifluoromethyl)nicotinic Acid Derivatives as Novel HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics to combat the human immunodeficiency virus (HIV), the exploration of new chemical scaffolds that can overcome existing drug resistance and offer improved safety profiles is paramount. This guide provides an in-depth comparison of the efficacy of a promising class of compounds: this compound derivatives. These derivatives have emerged as potent inhibitors of HIV-1, targeting a crucial viral enzyme, reverse transcriptase (RT), through a dual-action mechanism.
The pressing need for new HIV-1 inhibitors stems from the virus's high mutation rate, which can lead to resistance against current antiretroviral therapies.[1] The HIV-1 reverse transcriptase is a key enzyme responsible for converting the viral RNA genome into DNA, a critical step for viral replication, making it a prime target for antiviral drugs.[2] This guide will delve into the structure-activity relationships, mechanism of action, and comparative efficacy of various this compound derivatives, providing valuable insights for researchers in the field of antiviral drug discovery.
The Rise of a New Scaffold: Targeting HIV-1 Reverse Transcriptase
The this compound scaffold has been systematically investigated for its potential as a source of novel HIV-1 inhibitors.[3][4] A significant breakthrough in this area has been the discovery of derivatives that act as dual inhibitors of the HIV-1 RT, targeting both its polymerase and ribonuclease H (RNase H) functions.[3][4] The RNase H function, responsible for degrading the RNA strand of the RNA:DNA hybrid during reverse transcription, is a promising but currently unexploited target for anti-HIV drugs.[3][4]
Mechanism of Action: A Dual-Pronged Attack
Mode of action studies have revealed that these compounds can act as allosteric dual-site inhibitors.[3][4] This means they bind to a site on the reverse transcriptase enzyme that is distinct from the active site, inducing a conformational change that inhibits both the polymerase and RNase H activities.[3][4] This dual inhibition is a significant advantage, as it may present a higher barrier to the development of drug resistance.
Below is a diagram illustrating the proposed dual-inhibitory mechanism of action of this compound derivatives on HIV-1 Reverse Transcriptase.
Caption: General synthesis workflow for amide and ester derivatives.
Step-by-Step Protocol for Amide/Ester Synthesis: [3]
-
Activation of Carboxylic Acid: To a solution of the starting carboxylic acid (e.g., acid 10 ) in a suitable solvent like acetonitrile (MeCN), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt).
-
Nucleophilic Acyl Substitution:
-
For Amide Derivatives: Add the appropriate amine to the reaction mixture.
-
For Ester Derivatives: Add the appropriate phenol to the reaction mixture.
-
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography.
In Vitro HIV-1 RNase H Inhibition Assay
This assay measures the ability of the compounds to inhibit the RNase H activity of HIV-1 reverse transcriptase.
Step-by-Step Protocol:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 8.0), KCl, MgCl2, DTT, a fluorescently labeled RNA/DNA hybrid substrate, and HIV-1 RT enzyme.
-
Add Test Compounds: Add the synthesized derivatives at various concentrations to the wells. Include a positive control (a known RNase H inhibitor) and a negative control (DMSO).
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure Fluorescence: Measure the increase in fluorescence resulting from the cleavage of the substrate by the RNase H activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Cell-Based Anti-HIV-1 Assay
This assay evaluates the ability of the compounds to inhibit HIV-1 replication in a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable human T-cell line (e.g., MT-4 cells) in appropriate media.
-
Infection: Infect the cells with a known amount of HIV-1 (e.g., HIV-1 IIIB strain).
-
Add Test Compounds: Immediately after infection, add the test compounds at various concentrations to the infected cell cultures.
-
Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Assess Viral Replication: Measure a marker of viral replication, such as p24 antigen levels in the culture supernatant, using an ELISA assay.
-
Assess Cytotoxicity: In parallel, treat uninfected cells with the same concentrations of the compounds to determine their cytotoxic effects (CC50), for example, using an MTT assay.
-
Data Analysis: Calculate the EC50 value (the concentration that inhibits viral replication by 50%) and the selectivity index (SI = CC50/EC50).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-HIV-1 agents. The dual inhibition of both the polymerase and RNase H activities of reverse transcriptase is a particularly attractive feature that could help combat drug resistance. The identification of compound 21 as a lead with a favorable selectivity index in cell-based assays provides a solid foundation for further optimization. [3][4] Future research should focus on:
-
Lead Optimization: Synthesizing and testing additional derivatives of compound 21 to improve potency and pharmacokinetic properties.
-
Resistance Profiling: Evaluating the most potent compounds against a panel of HIV-1 strains with known resistance mutations to current antiretroviral drugs.
-
In Vivo Efficacy: Assessing the in vivo efficacy and safety of the most promising candidates in animal models of HIV-1 infection.
The insights provided in this guide, based on robust experimental data, should serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of HIV inhibitors.
References
- Marras, A. et al. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Molecules.
- Janeba, Z. et al. Design and synthesis of novel HIV-1 inhibitors. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. [Link] [2]5. Kirschberg, T. et al. In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel HIV-1 inhibitors [uochb.cz]
- 3. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Comprehensive Structural Analysis of 2-amino-6-(trifluoromethyl)nicotinic acid: A Comparative Approach
This guide provides an in-depth structural analysis of 2-amino-6-(trifluoromethyl)nicotinic acid, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group on the nicotinic acid scaffold creates a molecule with unique electronic and steric properties. Understanding its precise three-dimensional structure and spectroscopic characteristics is paramount for predicting its reactivity, intermolecular interactions, and potential as a building block in drug development.
This document moves beyond a simple data sheet, offering a comparative analysis against the parent compound, nicotinic acid, to elucidate the specific structural and electronic contributions of its substituents. We will explore the molecule's architecture through a multi-technique approach, explaining the causality behind each experimental choice and providing the data necessary for researchers to validate and expand upon these findings.
Molecular Architecture: An Overview
This compound (MW: 206.12 g/mol ) is comprised of a pyridine ring functionalized with a carboxylic acid at the 3-position, an amino group at the 2-position, and a trifluoromethyl group at the 6-position.[1] The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups establishes a complex electronic environment that dictates its chemical behavior.
Caption: 2D structure of this compound.
X-ray Crystallography: Definitive Solid-State Structure
Expertise & Experience: X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and, crucially, the intermolecular interactions that govern the material's bulk properties. For a molecule like this, we are particularly interested in identifying hydrogen bonding networks involving the carboxylic acid and amino groups, which are critical for molecular recognition and crystal packing.
While a specific crystal structure for this compound is not publicly available, we can infer its structural properties by comparing data from related compounds, such as 2-aminopyridinium 6-chloronicotinate.[2] In this analogue, protonation occurs at the pyridine nitrogen, and the structure is stabilized by extensive hydrogen bonding.[2] We anticipate similar strong hydrogen bonding in the title compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).
-
Data Collection: A selected crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibration.[3] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are recorded as the crystal is rotated.[4]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is then calculated via Fourier transform, and an atomic model is built into the map and refined to best fit the experimental data.[5]
Caption: Standard workflow for X-ray crystallography.
Comparative Structural Parameters
The table below compares typical bond lengths for nicotinic acid with expected values for our title compound, highlighting the influence of the amino and trifluoromethyl substituents.
| Bond/Parameter | Nicotinic Acid (Observed, Å) | This compound (Expected) | Rationale for Expected Difference |
| C2-N (ring) | ~1.34 Å | Shorter | Electron donation from the amino group increases double bond character. |
| C6-C5 (ring) | ~1.39 Å | Longer | Electron withdrawal by the -CF₃ group weakens the adjacent ring bond. |
| C-F | N/A | ~1.35 Å | Typical C-F bond length. |
| C=O (carboxyl) | ~1.25 Å | ~1.25 Å | Largely unaffected by remote substituents. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
Trustworthiness: NMR spectroscopy is an indispensable tool for confirming the covalent structure of a molecule in the solution state. By analyzing the chemical shifts, coupling constants, and integration of signals for ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular framework and probe the electronic environment of each atom. This protocol is self-validating; the combined data from all three NMR experiments must be consistent with a single, proposed structure.
¹H NMR Spectroscopy
The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. We expect two signals for the aromatic protons on the pyridine ring, a broad signal for the two amino protons, and a very broad, downfield signal for the carboxylic acid proton.
Experimental Protocol: A small amount of the sample (~5-10 mg) is dissolved in a deuterated solvent, typically DMSO-d₆, which can solubilize the polar compound and exchange with the acidic and amino protons. The spectrum is recorded on a 400 MHz or higher spectrometer.
| Proton Assignment | Nicotinic Acid (DMSO-d₆, ppm) | This compound (Predicted, ppm) | Multiplicity |
| H2 | 9.15[6] | N/A (substituted) | - |
| H4 | 8.30[6] | ~7.5 - 8.0 | Doublet |
| H5 | 7.60[6] | ~6.8 - 7.2 | Doublet |
| H6 | 8.83[6] | N/A (substituted) | - |
| -NH₂ | N/A | ~7.0 - 7.5 | Broad Singlet |
| -COOH | ~13.0 | ~13.0 - 14.0 | Very Broad Singlet |
Prediction Rationale: The electron-donating amino group at C2 will significantly shield the adjacent H5 proton, shifting it upfield compared to nicotinic acid. The electron-withdrawing trifluoromethyl group at C6 will deshield the adjacent H5 proton, but the net effect is dominated by the stronger amino donor, resulting in an overall upfield shift for both ring protons.
¹³C NMR Spectroscopy
Carbon NMR reveals the number of chemically distinct carbon environments. The presence of the highly electronegative fluorine atoms in the -CF₃ group will have a pronounced deshielding effect on the C6 carbon to which it is attached.
| Carbon Assignment | Nicotinic Acid (DMSO-d₆, ppm)[7] | This compound (Predicted, ppm) |
| C2 | 150.2[8] | ~158 - 162 |
| C3 | 126.7[8] | ~110 - 115 |
| C4 | 136.9[8] | ~140 - 145 |
| C5 | 123.7[8] | ~105 - 110 |
| C6 | 153.2[8] | ~145 - 150 (quartet due to C-F coupling) |
| -COOH | 166.2[8] | ~165 - 168 |
| -CF₃ | N/A | ~120 - 125 (quartet) |
Prediction Rationale: The amino group at C2 causes a significant upfield shift for C3 and C5 and a downfield shift for C2 and C4, which is a characteristic effect in aminopyridines. The -CF₃ group strongly deshields C6 and will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
Authoritative Grounding: ¹⁹F NMR is exceptionally sensitive and provides a clean diagnostic signal for fluorinated compounds.[9] The chemical shift of the -CF₃ group is highly indicative of its electronic environment.
Experimental Protocol: The spectrum is acquired using the same sample prepared for ¹H NMR. Chemical shifts are referenced to an external standard, typically CFCl₃ (0 ppm).[10]
| Fluorine Assignment | Typical Range for Ar-CF₃ (ppm)[10][11] | Predicted Chemical Shift (ppm) | Multiplicity |
| -CF₃ | -60 to -65 | ~ -64 | Singlet |
Prediction Rationale: The chemical shift for a trifluoromethyl group on a pyridine ring is expected in the region of -60 to -65 ppm. The electron density of the pyridine ring, as modulated by the other substituents, will fine-tune this value.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is a molecular fingerprint, with specific bonds absorbing infrared radiation at characteristic frequencies, causing them to vibrate. For this molecule, we are looking for the distinct signatures of the O-H (acid), N-H (amine), C=O (carbonyl), and C-F (trifluoromethyl) bonds.
| Functional Group | Vibration Type | Nicotinic Acid (cm⁻¹)[12] | This compound (Expected, cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | 2500-3300 (very broad) |
| Amino Group | N-H stretch | N/A | 3300-3500 (two bands) |
| Carboxylic Acid | C=O stretch | ~1700[13] | ~1690-1710 |
| Pyridine Ring | C=C, C=N stretch | ~1594[13] | ~1600-1620 |
| Trifluoromethyl | C-F stretch | N/A | 1100-1300 (strong, complex) |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Trustworthiness: Mass spectrometry provides the definitive molecular weight of a compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict a unique molecular formula. The fragmentation pattern also offers structural clues.
Experimental Protocol: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. This will generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.
-
Molecular Ion Peak: For C₇H₅F₃N₂O₂, the calculated monoisotopic mass is 206.0303. We expect to see a prominent ion at m/z 207.0376 in positive ion mode ([M+H]⁺) or 205.0231 in negative ion mode ([M-H]⁻).
-
Key Fragmentation: A characteristic fragmentation pathway for nicotinic acids is the loss of the carboxyl group (45 Da) as CO₂ and H. We would anticipate a fragment corresponding to the loss of COOH.
Caption: Plausible ESI-MS fragmentation pathways.
Conclusion: A Unified Structural Portrait
The comprehensive analysis using orthogonal techniques provides a cohesive and validated structural understanding of this compound. X-ray crystallography would reveal the precise solid-state conformation and hydrogen-bonding networks. NMR spectroscopy confirms the atomic connectivity and electronic landscape in solution, clearly showing the influence of the amino and trifluoromethyl groups on the pyridine ring's protons and carbons. Finally, IR spectroscopy and mass spectrometry rapidly confirm the presence of all key functional groups and the molecule's exact mass, respectively.
This multi-faceted approach ensures the highest degree of scientific integrity, providing researchers with the robust data needed to confidently employ this versatile building block in their synthetic and developmental programs.
References
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
- Dwivedi, P., Dwivedi, K., & Mitra, M. (n.d.). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq. IOSR Journal of Applied Chemistry.
- Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Research Article.
- Gökce, H., & Bahçeli, S. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Optics and Spectroscopy.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- Wang, T. P., & Wang, L. C. (1966). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Biochemical Journal.
- ResearchGate. (n.d.). ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9) measured in aqueous solution (D2O) at different temperatures.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid.
- ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated.
- Angell, Y. L., et al. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. Journal of Biomolecular NMR.
- Lehtola, E., et al. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. Journal of Organic Chemistry.
- Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
- PubChem. (n.d.). 2-Amino-5-bromo-6-(trifluoromethyl)nicotinic acid.
- Jennifer, N. J., et al. (2016). Crystal structure of 2-aminopyridinium 6-chloronicotinate.
- Physics LibreTexts. (2022). X-ray Protein Crystallography.
- Proteopedia. (2022). X-ray crystallography.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Crystal structure of 2-aminopyridinium 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phys.libretexts.org [phys.libretexts.org]
- 4. HPMI | X-ray Crystallography [hpmi.ucsf.edu]
- 5. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. hmdb.ca [hmdb.ca]
- 8. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. colorado.edu [colorado.edu]
- 12. Nicotinic acid(59-67-6) IR Spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 2-amino-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] 2-amino-6-(trifluoromethyl)nicotinic acid, in particular, serves as a versatile scaffold for developing novel therapeutics, including potential inhibitors of HIV-1 reverse transcriptase and agents targeting metabolic disorders.[1][4] Given its significance, a robust and well-validated synthetic protocol is paramount.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several pathways. The choice of method often depends on the availability of starting materials, scalability, and safety considerations. Here, we compare two prevalent strategies.
Method 1: Amination of a Halogenated Precursor
This is a widely adopted and reliable method that commences with a halogenated nicotinic acid derivative, typically 2-chloro-6-(trifluoromethyl)nicotinic acid.[1][5] The core of this strategy lies in a nucleophilic aromatic substitution (SNAr) reaction.
-
Causality of Experimental Choices : The electron-withdrawing nature of both the trifluoromethyl group and the carboxylic acid moiety activates the pyridine ring, making the C2 position susceptible to nucleophilic attack. The choice of the amine and subsequent deprotection steps are critical for achieving high yields and purity. A common approach involves using a protected amine, such as 2,4-dimethoxybenzylamine, to prevent side reactions, followed by a deprotection step.[1]
Method 2: De Novo Ring Formation
Alternative strategies involve the construction of the trifluoromethyl-substituted pyridine ring from acyclic precursors.[6] These methods offer flexibility in introducing various substituents but can be more complex.
For the purpose of this guide, we will focus on the more established and commonly utilized amination of a halogenated precursor.
Experimental Protocol: Synthesis via Amination
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 2-chloro-6-(trifluoromethyl)nicotinic acid.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid (1 equivalent) in a suitable solvent such as dioxane or N,N-dimethylformamide (DMF).
-
Addition of Reagents : Add 2,4-dimethoxybenzylamine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Heating : Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Deprotection : Dissolve the crude protected intermediate in trifluoroacetic acid (TFA). Stir at room temperature until deprotection is complete (monitored by TLC).
-
Isolation and Purification : Remove the TFA under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Spectroscopic Validation: A Self-Validating System
The cornerstone of synthetic chemistry is the unambiguous confirmation of the molecular structure of the synthesized compound.[7][8] A combination of spectroscopic techniques provides a self-validating system to ensure the identity and purity of the final product.
Workflow for Spectroscopic Analysis
Caption: Integrated workflow for spectroscopic validation.
¹H NMR (Proton Nuclear Magnetic Resonance)
¹H NMR spectroscopy provides information about the number and chemical environment of protons in the molecule.
-
Expected Signals :
-
Two doublets in the aromatic region corresponding to the two protons on the pyridine ring.
-
A broad singlet corresponding to the amino (-NH₂) protons.
-
A broad singlet for the carboxylic acid (-COOH) proton. The chemical shift of these exchangeable protons can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments.
-
Expected Signals :
-
Signals for the six carbons of the pyridine ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
A signal for the carboxylic acid carbon.
-
A signal for the carbon of the trifluoromethyl group, which will also be a quartet.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
¹⁹F NMR is a highly sensitive technique for the detection of fluorine atoms.
-
Expected Signal :
-
A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9][10][11][12]
-
Expected Absorption Bands :
-
A broad band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.
-
N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
-
A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.
-
C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ range.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Expected Molecular Ion Peak :
-
The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (C₇H₅F₃N₂O₂), which is 206.12 g/mol .[13]
-
Summary of Spectroscopic Data
| Spectroscopic Technique | Characteristic Feature | Expected Result |
| ¹H NMR | Aromatic Protons | Two doublets |
| Amino Protons | Broad singlet | |
| Carboxylic Acid Proton | Broad singlet | |
| ¹³C NMR | Pyridine Ring Carbons | Six distinct signals |
| C-CF₃ | Quartet | |
| Carboxylic Acid Carbon | Signal in the downfield region | |
| ¹⁹F NMR | -CF₃ | Singlet |
| FT-IR | O-H Stretch (Carboxylic Acid) | Broad band (2500-3300 cm⁻¹) |
| N-H Stretch (Amine) | Two bands (3300-3500 cm⁻¹) | |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | |
| C-F Stretch | 1100-1300 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak | m/z = 206.12 (or 207.13 for [M+H]⁺) |
Conclusion
This guide has presented a comparative overview of the synthesis of this compound, with a detailed protocol for a reliable and commonly used method. The emphasis on a multi-faceted spectroscopic validation approach ensures the synthesis of a well-characterized and pure compound, which is critical for its application in research and drug development. By understanding the causality behind the experimental steps and the principles of spectroscopic analysis, researchers can confidently and reproducibly synthesize this important chemical entity.
References
- Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837.
- Wiley-VCH. (2008). Supporting Information.
- ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF.
- The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3).
- Semantic Scholar. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
- Unnamed source. (n.d.). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications.
- Chemistry For Everyone. (2025, February 8). What Is Organic Spectroscopy? [Video]. YouTube.
- ResearchGate. (n.d.). Organic Spectroscopic Analysis | Request PDF.
- ChemWhat. (n.d.). This compound CAS#: 890302-02-0.
- Unnamed source. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
- MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- RJPN. (2024, July 3). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence.
- PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683.
- ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated.
- ResearchGate. (n.d.). Table 1. FT-IR data for α-amino acids and their complexes (cm −1 ).
- Reddit. (2021, January 29). Spectroscopic Characterization of Organic Compounds.
- Thermo Fisher Scientific. (n.d.). 2-Methyl-6-(trifluoromethyl)nicotinic acid, 97%.
- ResearchGate. (n.d.). Utilization of fluorinated α-amino acids in small molecule drug design.
- ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Each panel....
- ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.
- National Institute of Standards and Technology. (n.d.). 6-Methylnicotinic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Amino-2-(trifluoromethyl)nicotinic acid (1060810-75-4) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemscene.com [chemscene.com]
A Comparative Guide to 2-amino-6-(trifluoromethyl)nicotinic acid and 2-amino-4-(trifluoromethyl)nicotinic acid for Drug Discovery and Agrochemical Research
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for modulating the physicochemical and biological properties of lead compounds.[1] When appended to a pharmacologically relevant scaffold like nicotinic acid, the positional isomerism of the -CF3 group can have profound and often divergent effects on a molecule's behavior. This guide provides an in-depth, objective comparison of two critical building blocks: 2-amino-6-(trifluoromethyl)nicotinic acid and 2-amino-4-(trifluoromethyl)nicotinic acid . This analysis, supported by available data and established chemical principles, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic and screening endeavors.
Molecular Architecture and Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of the trifluoromethyl group from the 6-position to the 4-position on the 2-aminonicotinic acid framework instigates significant changes in the electronic landscape and, consequently, the physical properties of these molecules. The strong electron-withdrawing nature of the -CF3 group dramatically influences the electron density of the pyridine ring and the basicity of the ring nitrogen.[2]
dot
Caption: Synthetic workflow for this compound.
Experimental Protocol: Amination of 2-chloro-6-(trifluoromethyl)nicotinic acid
-
Reaction Setup: In a pressure vessel, dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in a suitable solvent such as dioxane or NMP.
-
Addition of Reagents: Add a source of ammonia, such as aqueous ammonium hydroxide (excess) or a protected amine followed by deprotection. For improved reactivity, a copper catalyst and a ligand may be employed.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If necessary, acidify the mixture to precipitate the product. The crude product can be purified by recrystallization or column chromatography.
Synthesis of 2-amino-4-(trifluoromethyl)nicotinic acid
The synthesis of the 4-trifluoromethyl isomer often involves building the nicotinic acid ring with the substituents already in place or introducing them through a series of regioselective reactions. A practical synthesis has been described starting from 2-(trifluoromethyl)pyridine.
[3]dot
Caption: Multi-step synthesis of 2-amino-4-(trifluoromethyl)nicotinic acid.
This multi-step process, while more complex, allows for precise control over the substitution pattern.
Applications in Drug Discovery and Agrochemicals: A Comparative Outlook
The utility of these isomers as building blocks is underscored by the prevalence of trifluoromethyl-substituted pyridines in a wide array of bioactive molecules. T[1]he choice between the 6- and 4-substituted isomers can significantly impact biological activity, pharmacokinetics, and metabolic stability.
3.1. Potential Applications of this compound
The this compound scaffold has been explored in the development of various therapeutic agents. For instance, derivatives have shown promise as RNase H dual inhibitors. T[4]he trifluoromethyl group at the 6-position can enhance binding to target proteins and improve metabolic stability.
3.2. Potential Applications of 2-amino-4-(trifluoromethyl)nicotinic acid
4-Aminonicotinic acid derivatives are valuable intermediates in the synthesis of heterocyclic compounds with medicinal relevance, such as those used in the development of calcium-sensing receptor antagonists for treating osteoporosis. T[3]he 4-trifluoromethyl substitution pattern is also found in some commercial agrochemicals.
[1]Comparative Biological Impact:
| Feature | This compound | 2-amino-4-(trifluoromethyl)nicotinic acid |
| Potential Therapeutic Areas | Antiviral (RNase H inhibitors) | [4] Osteoporosis (Calcium-sensing receptor antagonists) |
| Known Agrochemical Applications | Less common in commercial products | Found in some commercial agrochemicals |
| Metabolic Stability | The -CF3 group can block metabolic oxidation at the 6-position. | The -CF3 group can block metabolic oxidation at the 4-position. |
| Target Binding | The positioning of the -CF3 group can influence interactions with specific amino acid residues in a binding pocket. | The positioning of the -CF3 group can influence interactions with specific amino acid residues in a binding pocket. |
Spectroscopic Characterization: Differentiating the Isomers
Unambiguous identification of the correct isomer is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
-
¹H NMR: The coupling patterns and chemical shifts of the pyridine ring protons will be distinct for each isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly those bearing the trifluoromethyl and amino groups, will differ.
-
¹⁹F NMR: This technique is highly sensitive to the electronic environment of the trifluoromethyl group and will show a distinct chemical shift for each isomer.
[5]Standard Protocol for NMR Sample Preparation:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Conclusion and Future Perspectives
The choice between this compound and 2-amino-4-(trifluoromethyl)nicotinic acid is a critical decision in the design of novel bioactive compounds. The distinct electronic and steric properties conferred by the positional isomerism of the trifluoromethyl group can lead to vastly different biological outcomes. While the 6-substituted isomer may offer certain advantages in terms of synthetic accessibility and has shown promise in specific therapeutic areas, the 4-substituted isomer is a key component of other important molecular frameworks.
As our understanding of structure-activity relationships continues to evolve, the demand for well-characterized, positionally distinct building blocks will undoubtedly grow. Further comparative studies detailing the experimental properties and biological activities of these and other related isomers are warranted to fully unlock their potential in the development of next-generation pharmaceuticals and agrochemicals.
References
- A Comparative Guide to Analytical Methods for the Characterization of 2-(Trifluoromethyl)pyridine Isomers - Benchchem. (n.d.).
- A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)pyridine - Benchchem. (n.d.).
- A Comparative Guide to the Physicochemical Properties of Trifluoromethylpyridines - Benchchem. (n.d.).
- This compound | 890302-02-0 | Benchchem. (n.d.).
- A Practical Synthesis of 4-Amino-2-(Trifluoromethyl)nicotinic Acid - Who we serve. (n.d.).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.).
- Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [Link]
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF - ResearchGate. (n.d.).
- Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing). (n.d.).
- 6-(Trifluoromethyl)nicotinic acid - Fluoromart. (n.d.).
- 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 - ChemicalBook. (n.d.).
- This compound | 890302-02-0 | ChemScene. (n.d.).
- This compound | 890302-02-0 - Sigma-Aldrich. (n.d.).
- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds - JNAS | Journals of National Academy of Sciences of Ukraine. (n.d.).
- Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide - Benchchem. (n.d.).
- 2-Amino-4-(trifluoromethyl)nicotinic acid | 1227489-68-0 - Sigma-Aldrich. (n.d.).
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Study of Nicotinic Acid Derivatives in Drug Design: From Dyslipidemia to Diverse Therapeutic Applications
Abstract
Nicotinic acid, or niacin (Vitamin B3), has been a cornerstone in the management of dyslipidemia for over five decades.[1] Its remarkable efficacy in modulating a broad spectrum of blood lipids is well-documented.[2] However, its clinical utility has been hampered by a significant side effect profile, most notably cutaneous flushing. This guide provides a comprehensive comparative analysis of nicotinic acid and its derivatives, exploring the evolution of their design to mitigate adverse effects while retaining or expanding their therapeutic value. We will delve into their mechanisms of action, structure-activity relationships, and diverse pharmacological applications beyond lipid management, supported by experimental data and protocols.
Introduction: The Double-Edged Sword of Nicotinic Acid
Nicotinic acid is a potent agent for treating dyslipidemia, capable of lowering total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while being the most effective drug for raising high-density lipoprotein (HDL) cholesterol levels.[2] Its deficiency in the body can lead to serious conditions like pellagra.[3][4] Despite its benefits in reducing the risk of cardiovascular events, the clinical use of nicotinic acid is often limited by patient non-compliance due to adverse effects, primarily a pronounced and uncomfortable flushing of the skin.[2][3][4] This has spurred extensive research into developing derivatives that can offer a better therapeutic window.
The Flushing Phenomenon: A Mechanistic Hurdle
The characteristic flushing induced by nicotinic acid is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on Langerhans cells in the skin.[5] This activation triggers the release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators.[5][6] The subsequent dilation of blood vessels in the skin leads to the sensation of warmth and redness.[6]
The Evolution of Nicotinic Acid Derivatives: A Tale of Two Strategies
Drug design efforts to overcome the flushing side effect of nicotinic acid have primarily followed two distinct strategies: co-administration with a flushing inhibitor and modification of the nicotinic acid scaffold to create derivatives with improved properties.
Strategy 1: The Co-Drug Approach - Niacin and Laropiprant
A prominent example of the co-drug strategy was the combination of extended-release niacin with laropiprant . Laropiprant is a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1), the receptor through which PGD2 exerts its vasodilatory effects.[6][7] The rationale was to block the downstream effects of PGD2-mediated vasodilation without interfering with the lipid-lowering actions of niacin.[6][8]
While this combination, marketed as Tredaptive, initially showed promise in reducing flushing, large-scale clinical trials like the HPS2-THRIVE study revealed that the addition of laropiprant to niacin did not provide any significant cardiovascular benefit over niacin alone and was associated with an increase in serious non-fatal adverse events.[6][7] This ultimately led to its withdrawal from the market worldwide.[6][7]
Strategy 2: The Derivative Approach - Acipimox and Beyond
A more direct approach has been the chemical modification of the nicotinic acid molecule to create derivatives with a better-tolerated profile. Acipimox , a pyrazine carboxylic acid derivative of nicotinic acid, is a notable success in this area.[9][10][11]
2.2.1. Acipimox: A Safer Alternative?
Acipimox functions similarly to nicotinic acid by inhibiting lipolysis in adipose tissue, thereby reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of VLDL and LDL.[9][12] However, clinical studies have consistently demonstrated that Acipimox has a significantly lower incidence and severity of cutaneous flushing compared to nicotinic acid.[10][11][13]
Comparative Analysis: Nicotinic Acid vs. Acipimox
| Feature | Nicotinic Acid | Acipimox |
| Primary Mechanism | GPR109A agonist, inhibits lipolysis.[5][14] | Inhibits lipolysis, similar to nicotinic acid.[9][12] |
| Lipid-Lowering Efficacy | Broad-spectrum: ↓ LDL, ↓ Triglycerides, ↑ HDL.[2] | Effective in reducing total cholesterol and triglycerides.[10][12] |
| Flushing Incidence | High and often severe, leading to non-compliance.[2] | Significantly lower incidence and severity of flushing.[10][11][13] |
| Other Side Effects | Gastric irritation, potential for hepatotoxicity with long-acting formulations.[2][12] | Generally well-tolerated; may cause gastrointestinal disturbances.[9] |
| Clinical Utility | Effective for dyslipidemia but limited by side effects.[2] | A viable alternative for patients intolerant to nicotinic acid.[13] |
Beyond Dyslipidemia: The Expanding Therapeutic Landscape of Nicotinic Acid Derivatives
The versatility of the nicotinic acid scaffold has led to the exploration of its derivatives for a wide range of therapeutic applications beyond lipid management.[15]
Anti-inflammatory and Analgesic Properties
Several novel nicotinic acid derivatives have demonstrated significant anti-inflammatory and analgesic activities.[3][4] For instance, certain 2-aryl nicotinic acid derivatives have shown promising results in preclinical models, with some compounds exhibiting preferential inhibition of cyclooxygenase-2 (COX-2).[16][17]
Antimicrobial and Anticancer Potential
Researchers have also synthesized and evaluated nicotinic acid derivatives for their antibacterial, antifungal, and anticancer properties.[16][18][19] Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown activity against Gram-positive bacteria and fungal strains, respectively.[16][18] Furthermore, the nicotinic acid moiety is being investigated as a pharmacophore in the development of novel anticancer agents.[19]
Vasorelaxant and Antioxidant Effects
Thionicotinic acid derivatives have been shown to possess both vasorelaxant and antioxidant properties.[20][21] Studies have indicated that these effects are mediated, at least in part, by endothelium-induced nitric oxide and prostacyclin.[21]
Antituberculosis Activity
Nicotinic acid derivatives are also being explored as potential treatments for tuberculosis, with some compounds showing activity against Mycobacterium tuberculosis.[4][22]
Structure-Activity Relationship (SAR) Insights
The biological activity of nicotinic acid derivatives is highly dependent on their chemical structure. For example:
-
Acylhydrazones vs. 1,3,4-Oxadiazolines: In terms of antimicrobial activity, acylhydrazone derivatives of nicotinic acid tend to be more active against Gram-positive bacteria, while the corresponding 1,3,4-oxadiazoline derivatives show better activity against fungal strains.[18]
-
Thionicotinic Acid Analogs: The vasorelaxant and antioxidant potency of thionicotinic acid derivatives can be modulated by modifications to the amide and nitrile groups.[20][21]
-
GPR109A Agonists: Molecular modeling studies have shown that a larger hydrophobic body combined with a polar tail can improve the binding affinity and activation of GPR109A.[23]
Experimental Protocols
In Vitro Evaluation of Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
This protocol is a standard method for assessing the in vivo anti-inflammatory activity of novel compounds.
Methodology:
-
Animal Model: Wistar rats are typically used.
-
Grouping: Animals are divided into a control group, a standard drug group (e.g., ibuprofen), and test groups receiving different doses of the nicotinic acid derivative.
-
Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.
-
Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[24]
Molecular Docking Workflow for Target Identification
Molecular docking is a computational technique used to predict the binding affinity and interaction of a ligand (e.g., a nicotinic acid derivative) with a protein target.[16]
Workflow:
-
Protein Preparation: The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 2D structure of the nicotinic acid derivative is drawn and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of the ligand within the active site of the protein.
-
Analysis: The results are analyzed to identify the most favorable binding poses based on scoring functions, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized.[16]
Visualizing Key Pathways and Workflows
Nicotinic Acid-Induced Flushing Pathway
Caption: A typical workflow for the design and development of novel nicotinic acid derivatives.
Conclusion and Future Directions
Nicotinic acid and its derivatives represent a fascinating case study in drug design, showcasing how a well-established therapeutic agent can be re-engineered to overcome its limitations and unlock new therapeutic potential. While the primary focus has been on mitigating the flushing side effect in the context of dyslipidemia, the diverse biological activities of these compounds suggest a promising future in other therapeutic areas, including inflammation, infectious diseases, and oncology. Future research will likely focus on developing more selective GPR109A agonists that can separate the desired therapeutic effects from the unwanted side effects, as well as further exploring the untapped potential of the nicotinic acid scaffold in novel drug discovery.
References
- Laropiprant - Wikipedia.
- Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives - MDPI.
- Nicotinic acid derivatives: Application and uses, review - ResearchGate.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI.
- Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed.
- Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers - Pharmaoffer.com.
- Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents | Bentham Science.
- Molecular modeling aided design of nicotinic acid receptor GPR109A agonists - PubMed.
- Laropiprant - Grokipedia.
- List of Nicotinic acid derivatives - Drugs.com.
- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.
- Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials.
- Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PubMed Central.
- Mechanism of action of niacin - PubMed.
- Nicotinic acid derivatives: Application and uses, review - ResearchGate.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed.
- Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed.
- Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC - NIH.
- Chemical structure of nicotinic acid derivatives and related compounds 1-5. - ResearchGate.
- Agonist lead identification for the high affinity niacin receptor GPR109a - PubMed.
- What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol? - Dr.Oracle.
- What is the mechanism of Acipimox? - Patsnap Synapse.
- Niacin for dyslipidemia: considerations in product selection - PubMed.
- GPR109A and Vascular Inflammation - PMC - NIH.
- Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC - PubMed Central.
- Acipimox – GPnotebook.
- Laropiprant plus niacin for dyslipidemia and prevention of cardiovascular disease - PubMed.
- A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia - PubMed.
- A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia - PMC - NIH.
- Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - MDPI.
- Niacin and laropiprant - PubMed.
- Comparative effects of nicorandil, nitroglycerin, nicotinic acid, and SG-86 on the metabolic status and functional recovery of the ischemic-reperfused myocardium - PubMed.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Niacin for dyslipidemia: considerations in product selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laropiprant - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Acipimox? [synapse.patsnap.com]
- 10. A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gpnotebook.com [gpnotebook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. refp.cohlife.org [refp.cohlife.org]
- 15. pharmaoffer.com [pharmaoffer.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 19. benthamscience.com [benthamscience.com]
- 20. mdpi.com [mdpi.com]
- 21. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. drugs.com [drugs.com]
- 23. Molecular modeling aided design of nicotinic acid receptor GPR109A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-amino-6-(trifluoromethyl)nicotinic acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-amino-6-(trifluoromethyl)nicotinic acid (CAS No. 890302-02-0). As a fluorinated heterocyclic compound, its management requires a rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and responsibility within the research environment.
Part 1: Hazard Assessment and Immediate Safety Precautions
Before any handling or disposal procedures begin, a thorough understanding of the compound's potential hazards is essential. This compound is classified as a hazardous substance and must be managed as hazardous waste from the point of generation.
The primary rationale for treating this compound with caution stems from its chemical structure: the trifluoromethyl group can impart significant biological activity and persistence, while the amino-nicotinic acid backbone presents hazards common to acidic and aromatic amine compounds.
Table 1: Hazard Profile for this compound
| Hazard Classification | GHS Pictogram | Signal Word & Hazard Statements |
| Acute Oral Toxicity | GHS07 (Exclamation Mark) | Warning H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning H335: May cause respiratory irritation. |
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable to prevent exposure. All handling and disposal steps must be conducted while wearing the following:
-
Eye Protection : Chemical safety goggles or a full-face shield are mandatory to protect against splashes or airborne particles causing serious eye irritation.[1][2][3]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]
-
Body Protection : A lab coat must be worn to prevent skin contact.[5][6]
-
Respiratory Protection : All handling of the solid compound or its solutions should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][6][7] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[1][4]
Prudent Handling Practices
-
Ventilation : Always handle this chemical in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[1][7][8]
-
Avoid Dust Generation : When handling the solid form, use techniques that minimize the creation of dust.[1][4][9]
-
Designated Areas : Confine the use of this compound to a designated area of the laboratory to prevent cross-contamination.
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems. [5][10]
Step 1: Waste Segregation
-
Action : Collect all waste containing this compound separately from other chemical waste streams.[6] This includes unused or expired reagents, reaction residues, solutions, and all contaminated labware (e.g., pipette tips, weighing boats, gloves, absorbent pads).
-
Causality : Segregation is critical to prevent unintended and potentially violent chemical reactions with incompatible waste materials. Furthermore, proper segregation simplifies the waste profiling process for the disposal contractor, often reducing disposal costs.[4] Mixing halogenated waste with non-halogenated organic waste, for example, can significantly increase the cost of disposal.[4]
Step 2: Containerization
-
Action : Place all generated waste into a dedicated, chemically compatible, and sealable hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.[4] The container must have a secure, leak-proof lid.
-
Causality : A robust and compatible container prevents leaks and spills during storage and transport, protecting both personnel and the environment.[4]
Step 3: Labeling
-
Action : Immediately label the waste container with a fully completed hazardous waste tag as required by your institution and regulatory bodies like the EPA.[11] The label must, at a minimum, include:
-
Causality : Proper labeling is a cornerstone of safe laboratory practice and regulatory compliance. It communicates the container's contents and associated dangers to everyone in the laboratory and is legally required for tracking waste from its point of generation to its final disposal.[10][11]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[10][11] This area must be at or near the point of generation and under the control of the laboratory personnel.[12] The SAA should be a secondary containment tray to capture any potential leaks.
-
Causality : The SAA framework allows for the safe, short-term collection of hazardous waste in the lab without requiring the full regulatory burden of a central storage facility.[10][12] Storing the container in a designated, secure area prevents accidental spills and unauthorized access.[4][6]
Step 5: Final Disposal
-
Action : Once the waste container is full, or within the time limits specified by regulations (e.g., one year for SAAs), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][6][13] Provide them with the Safety Data Sheet (SDS) for the compound.
-
Causality : The final disposal of this chemical must be conducted by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF). The preferred and most environmentally sound method for destroying fluorinated organic compounds like this one is high-temperature incineration in a specialized hazardous waste incinerator equipped with flue gas scrubbing.[4][14] This process ensures the complete breakdown of the molecule into less harmful components.
Part 3: Emergency Procedures: Spill and Exposure Management
Spill Cleanup
For a small, contained spill of the solid material:
-
Evacuate and Secure : Alert others in the immediate area.
-
Don PPE : Wear the full PPE described in Section 1.1.
-
Containment : Do not use water. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Collection : Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[1][15][16] Avoid creating dust.[9]
-
Decontamination : Clean the spill area with a suitable solvent and then soap and water. All cleanup materials (wipes, gloves, etc.) are also hazardous waste and must be placed in the same container.[7]
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][8][16]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][2][8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]
Part 4: Visualization of the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
- Regulation of Laboratory Waste. American Chemical Society. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
- SAFETY DATA SHEET: 2-Methyl-6-(trifluoromethyl)nicotinic acid. Thermo Fisher Scientific. [Link]
- SAFETY DATA SHEET: 6-(Trifluoromethyl)nicotinic acid. Thermo Fisher Scientific. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-amino-6-(Trifluoromethyl)nicotinic acid
As a Senior Application Scientist, this guide provides immediate, essential safety and logistical information for handling 2-amino-6-(trifluoromethyl)nicotinic acid. The protocols herein are designed to ensure the safety of researchers and maintain the integrity of the laboratory environment. While the following guidance is based on the closely related compound 6-(Trifluoromethyl)nicotinic acid due to the availability of safety data, the principles of safe handling for acidic, powdered organic compounds are broadly applicable. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact compound they are using.
Hazard Assessment and Initial Precautions
This compound, like its analogue 6-(trifluoromethyl)nicotinic acid, is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2][3]
Identified Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][4]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2]
Before handling, it is crucial to understand these risks and prepare the workspace accordingly. Ensure that an eyewash station and a safety shower are readily accessible.[5] All personnel involved must be trained on the specific hazards and the emergency procedures outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required equipment, the rationale for its use, and relevant standards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for integrity before use.[6][7] | Prevents dermal contact and skin irritation. Use proper glove removal technique to avoid contaminating skin.[6] |
| Eye & Face Protection | Chemical splash goggles.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7] | Protects against dust particles and splashes that can cause serious eye irritation.[2] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Body Protection | A lab coat is mandatory.[9] For larger quantities, an acid-resistant apron and long-sleeved clothing are recommended.[4][8] | Protects skin from accidental spills and contamination of personal clothing. Contaminated clothing must be removed and washed before reuse.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][10] If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143).[1][6] | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[2] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step workflow for the safe handling of this compound.
Experimental Workflow Diagram
The following diagram illustrates the critical steps and decision points for safely handling the compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. capotchem.com [capotchem.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. na.bhs1.com [na.bhs1.com]
- 9. ethz.ch [ethz.ch]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
